P-gp modulator 1
Description
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Properties
Molecular Formula |
C41H72N2O6 |
|---|---|
Molecular Weight |
689.0 g/mol |
IUPAC Name |
tert-butyl N-[6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C41H72N2O6/c1-35(2,3)49-34(46)42-24-14-12-13-15-32(45)43-30-18-20-38(8)28(36(30,4)5)17-22-39(9)29(38)25-27(44)33-26(16-21-40(33,39)10)41(11)23-19-31(48-41)37(6,7)47/h26-31,33,44,47H,12-25H2,1-11H3,(H,42,46)(H,43,45)/t26-,27+,28-,29+,30-,31+,33-,38-,39+,40+,41-/m0/s1 |
InChI Key |
VDINNMXEKZJEKS-OVMOOWNWSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)NC(=O)CCCCCNC(=O)OC(C)(C)C)C)C)O)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1NC(=O)CCCCCNC(=O)OC(C)(C)C)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
P-gp modulator 1 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of P-glycoprotein (P-gp) Modulators
Introduction
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a pivotal member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] As an ATP-dependent efflux pump, its primary physiological role is to protect cells by expelling a vast array of structurally diverse xenobiotics and toxins.[1][3] This protective function, however, presents a significant challenge in clinical settings. In oncology, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing the intracellular concentration of therapeutic agents to sub-lethal levels.[4] P-gp also critically influences the pharmacokinetics of many drugs by limiting their absorption and distribution, for instance, at the blood-brain barrier and in the intestine.
P-gp modulators are compounds that alter the function of this transporter, either by inhibiting its efflux activity or by activating it. The development of P-gp inhibitors is a key strategy to overcome MDR and enhance drug efficacy. This technical guide provides a detailed examination of the core mechanisms of action of P-gp modulators, with a focus on a representative first-generation modulator, which we will refer to as "P-gp Modulator 1" (exemplified by Verapamil), to illustrate these principles.
Core Mechanisms of P-gp Structure and Function
P-gp is a large transmembrane glycoprotein composed of two homologous halves. Each half contains a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD) that binds and hydrolyzes ATP. The TMDs form the pathway for substrate recognition and translocation, while the NBDs power this process.
The transport cycle of P-gp is a dynamic process involving major conformational changes fueled by ATP. According to the widely accepted "hydrophobic vacuum cleaner" model, lipophilic P-gp substrates partition into the inner leaflet of the plasma membrane, where they are recognized and bound by the TMDs of P-gp in its inward-facing conformation. ATP binding to the NBDs triggers a conformational shift to an outward-facing state, which expels the substrate from the cell. Subsequent ATP hydrolysis and the release of ADP and inorganic phosphate (Pi) reset the transporter to its initial inward-facing conformation, ready for another cycle.
Mechanisms of Action of P-gp Modulators
P-gp modulators can be broadly categorized as inhibitors or activators, each with distinct mechanisms of action.
P-gp Inhibition
Inhibitors block the efflux function of P-gp, thereby increasing the intracellular accumulation of co-administered drug substrates. The primary mechanisms of inhibition include:
-
Competitive Inhibition: The modulator directly competes with P-gp substrates for binding to the same substrate-binding sites within the TMDs. Many first-generation inhibitors, such as Verapamil, function at least in part through this mechanism.
-
Non-competitive/Allosteric Inhibition: The modulator binds to a site on P-gp distinct from the substrate-binding site. This binding induces a conformational change that impairs the transporter's ability to bind or translocate its substrate, or inhibits its ATPase activity. Allosteric sites have been proposed at the interface between the TMDs and NBDs.
-
Interference with ATP Hydrolysis: Modulators can interfere with the ATPase activity of the NBDs. This can occur by preventing ATP binding or by trapping the protein in a post-hydrolysis (ADP-bound) state, which stalls the transport cycle.
P-gp Activation
Conversely, some compounds can enhance P-gp's transport activity.
-
Activators: These compounds bind to P-gp and induce a conformational change that increases the efficiency of substrate efflux without altering the protein's expression level. This offers a potential strategy for rapid detoxification.
-
Inducers: These agents increase the transcription of the MDR1 gene, leading to higher levels of P-gp expression on the cell surface. This process is slower, typically taking one to three days.
Signaling Pathways Regulating P-gp Expression
The expression of P-gp is regulated by a complex network of signaling pathways. Understanding these pathways is crucial, as they can be targeted to modulate P-gp levels. Key transcription factors like NF-κB can directly bind to the MDR1 promoter. Several signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, are known to upregulate P-gp expression, often in response to cellular stress or chemotherapeutic agents.
Signaling pathways regulating P-gp expression.
Detailed Mechanism of "this compound" (Verapamil)
Verapamil, a calcium channel blocker, was one of the first compounds identified as a P-gp modulator. It acts primarily as a competitive inhibitor, binding to the substrate-binding sites of P-gp and competing with chemotherapeutic drugs. However, its interaction with P-gp is complex. At low concentrations, verapamil can stimulate the ATPase activity of P-gp, suggesting it is also a substrate. At higher, clinically relevant concentrations for MDR reversal, it acts as an inhibitor of both transport and ATPase activity. This dual action—acting as a substrate at low concentrations and an inhibitor at high concentrations—is characteristic of many first-generation modulators.
The hyper-activation of P-gp's ATPase activity by some modulators like verapamil can lead to increased production of reactive oxygen species (ROS), inducing apoptosis in MDR cells—a phenomenon known as collateral sensitivity.
Competitive inhibition of P-gp by Modulator 1.
Quantitative Data on P-gp Modulators
The potency of P-gp modulators is quantified by various parameters, including the half-maximal inhibitory concentration (IC₅₀) for transport or ATPase activity, and the dissociation constant (Kd) for binding. Below is a summary of representative data for known modulators.
| Modulator | Generation | Type | Target Assay | IC₅₀ / Kd | Reference |
| Verapamil | First | Competitive Inhibitor / Substrate | ATPase Activity | ~50 µM (Inhibition) | |
| Binding (Kd) | 54.2 ± 4.7 µM | ||||
| Cyclosporin A | First | Competitive Inhibitor / Substrate | Binding (Kd) | 62.5 ± 4.6 nM (with ATP) | |
| Tariquidar | Third | Non-competitive Inhibitor | Transport | Low nM range | |
| Elacridar | Third | Non-competitive Inhibitor | Transport | Low nM range |
Experimental Protocols for Characterizing P-gp Modulators
Several in vitro assays are essential for determining whether a compound is a P-gp substrate, inhibitor, or activator.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of a test compound. P-gp substrates and modulators typically stimulate basal ATPase activity up to a certain concentration, after which inhibition may occur.
Methodology:
-
Preparation: Crude plasma membrane vesicles are prepared from cell lines overexpressing human P-gp (e.g., NIH-MDR1-G185).
-
Reaction Mixture: Vesicles (containing ~5 µg of protein) are incubated at 37°C in a reaction buffer (e.g., 25 mM Tris-HCl, 50 mM KCl, 3 mM ATP, 2.5 mM MgSO₄). The test compound is added at various concentrations.
-
Quantification: The reaction is stopped, and the amount of inorganic phosphate (Pᵢ) released is quantified using a colorimetric assay (e.g., malachite green-based method).
-
Controls: A baseline (basal activity) is measured without any compound. Sodium orthovanadate, a potent P-gp inhibitor, is used as a negative control to determine P-gp-specific ATPase activity.
-
Analysis: The P-gp-specific ATPase activity (nmol Pᵢ/min/mg protein) is plotted against the compound concentration to determine the concentration that gives half-maximal stimulation (EC₅₀) or inhibition (IC₅₀).
Bidirectional Transport Assay
This cell-based assay is the gold standard for identifying P-gp substrates and inhibitors. It uses polarized epithelial cell monolayers (e.g., Caco-2 or MDCKII-MDR1) that form tight junctions and express P-gp on their apical surface.
Methodology:
-
Cell Culture: Cells are seeded on permeable membrane supports (e.g., Transwell™ inserts) and cultured until they form a confluent, polarized monolayer. This separates the system into an apical (AP) and a basolateral (BL) compartment.
-
Transport Experiment:
-
A known P-gp substrate (e.g., Quinidine, Digoxin) is added to either the AP or BL compartment.
-
To test for inhibition, the experiment is repeated with the test compound added to both compartments along with the substrate.
-
Samples are taken from the receiver compartment at various time points.
-
-
Quantification: The concentration of the substrate in the samples is measured using LC-MS/MS or a radiolabeled/fluorescent substrate.
-
Analysis: The apparent permeability coefficient (Papp) is calculated for both directions: apical-to-basolateral (A→B) and basolateral-to-apical (B→A).
-
Efflux Ratio (ER): The ratio of Papp (B→A) / Papp (A→B) is calculated. An ER > 2 typically indicates that the compound is a substrate for an efflux transporter like P-gp.
-
Inhibition Analysis: A significant reduction in the ER of a known P-gp substrate in the presence of the test compound indicates that the compound is a P-gp inhibitor. An IC₅₀ can be determined by testing a range of inhibitor concentrations.
-
Workflow for a bidirectional transport assay.
Conclusion
The mechanisms of action of P-gp modulators are multifaceted, involving direct competition with substrates, allosteric changes to the transporter, and interference with the ATP-driven transport cycle. A thorough understanding of these molecular interactions, supported by robust quantitative and cell-based assays, is fundamental for the rational design and development of new, potent, and specific P-gp inhibitors. Overcoming P-gp-mediated multidrug resistance remains a critical goal in cancer therapy, and continued research into the intricate workings of this transporter will be paramount to achieving this objective.
References
- 1. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
The Structure-Activity Relationship of P-glycoprotein Modulators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of P-glycoprotein (P-gp) modulators. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, plays a crucial role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Understanding the structural features that govern the interaction of small molecules with P-gp is paramount for the rational design of effective modulators to overcome MDR and improve drug delivery.
Core Principles of P-glycoprotein Modulation
P-glycoprotein is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to transport a wide variety of structurally diverse substrates out of cells.[1] Modulators of P-gp can be broadly categorized as inhibitors, which block the transporter's function, or activators, which enhance it. The majority of research has focused on the development of P-gp inhibitors to reverse MDR in cancer cells.
The SAR of P-gp modulators is complex due to the protein's large, flexible substrate-binding pocket that can accommodate a wide range of chemotypes. However, several key physicochemical and structural features have been identified that are consistently associated with P-gp modulation.
Key Physicochemical Properties Influencing P-gp Modulation:
-
Lipophilicity: High lipophilicity, often expressed as a high logP value, is a critical factor for P-gp inhibition.[2][3] A proposed optimal logP value for effective P-gp modulators is 2.92 or higher.[2]
-
Molecular Weight: A higher molecular weight is generally associated with P-gp inhibitory activity.[2]
-
Hydrogen Bonding: The presence of hydrogen bond acceptors and donors is a common feature in many P-gp inhibitor pharmacophore models.
-
Aromaticity: Aromatic rings are frequently found in the structures of potent P-gp inhibitors.
-
Basic Nitrogen Atoms: The presence of a tertiary basic nitrogen atom is a significant contributor to P-gp inhibitory activity.
Quantitative Structure-Activity Relationship (SAR) Data of P-gp Modulators
The following tables summarize quantitative SAR data for various classes of P-gp modulators. The data is presented to facilitate comparison across different chemical scaffolds and experimental conditions.
Table 1: SAR of Flavonoid Derivatives as P-gp Inhibitors
| Compound | R5 | R7 | R3' | R4' | IC50 (µM) in KB/MDR1 cells |
| 1 | OMe | H | H | H | 2.373 |
| 2 | OMe | OMe | H | H | 1.579 |
| 3 | OMe | H | OMe | H | 1.580 |
| 4 | OMe | OMe | OMe | H | 0.901 |
| 7 | H | OH | H | H | Inhibitor |
| 11 | H | OH | OH | OH | Non-inhibitor |
| Galangin | OH | OH | H | H | Inhibitor |
| Quercetin | OH | OH | OH | OH | Non-inhibitor |
Data from a study investigating the cytotoxicity of daunorubicin in the presence of flavonoids in P-gp overexpressing KB/MDR1 cells.
Table 2: SAR of Tariquidar Analogs as P-gp Inhibitors
| Compound | X | R1 | R2 | R3 | IC50 (nM) for [3H]-Daunorubicin Accumulation |
| Tariquidar | NH | H | OMe | Quinoline-3-carboxamide | 25-80 |
| Analog 1 | O | H | OMe | Quinoline-3-carboxamide | >1000 |
| Analog 2 | NH | Me | OMe | Quinoline-3-carboxamide | 50 |
| Analog 3 | NH | H | H | Quinoline-3-carboxamide | 150 |
| Analog 4 | NH | H | OMe | Benzamide | 200 |
Data from studies on tariquidar and its analogs in P-gp overexpressing cell lines.
Table 3: IC50 Values of Various P-gp Inhibitors
| Compound | IC50 (µM) in Caco-2 cells (Edoxaban transport) | IC50 (µM) in Caco-2 cells (Digoxin transport) |
| Ketoconazole | 0.244 | 0.356 |
| Verapamil | 1.58 | 1.25 |
| Cyclosporin A | 0.452 | 0.311 |
| Quinidine | 3.55 | 2.89 |
| Ritonavir | 0.789 | 0.632 |
| Atorvastatin | 62.9 | 45.8 |
IC50 values determined for the inhibition of P-gp mediated transport of edoxaban and digoxin in Caco-2 cell monolayers.
Experimental Protocols for Key Assays
Detailed methodologies for the key experiments cited in the evaluation of P-gp modulators are provided below.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.
Protocol based on the Pgp-Glo™ Assay System:
-
Reagent Preparation:
-
Prepare P-gp-Glo™ Assay Buffer.
-
Reconstitute recombinant human P-gp membranes in assay buffer.
-
Prepare a solution of MgATP.
-
Prepare a stock solution of the test compound and a positive control (e.g., verapamil for stimulation, sodium orthovanadate for inhibition).
-
-
Assay Procedure:
-
Add 25 µg of recombinant human P-gp membrane suspension to each well of a 96-well plate.
-
Add the test compound at various concentrations. For inhibition studies, also add a P-gp substrate like verapamil to stimulate ATPase activity.
-
Include control wells: no compound (basal activity), positive control stimulator, and positive control inhibitor (e.g., Na3VO4).
-
Initiate the reaction by adding 5 mM MgATP to each well.
-
Incubate the plate at 37°C for 40 minutes.
-
Add ATP Detection Reagent (containing luciferase) to each well to measure the remaining ATP.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence compared to the basal control indicates ATP consumption and thus P-gp ATPase activity.
-
Calculate the change in relative light units (ΔRLU) by subtracting the RLU of the Na3VO4-treated wells (non-P-gp ATPase activity) from the RLU of the other wells.
-
Plot ΔRLU against the test compound concentration to determine IC50 (for inhibitors) or EC50 (for stimulators) values.
-
P-gp Mediated Transport Assay using Cell Monolayers (Caco-2 or MDCK-MDR1)
This assay assesses the ability of a compound to inhibit the transport of a known P-gp substrate across a polarized monolayer of cells overexpressing P-gp.
Protocol for Bidirectional Transport Assay:
-
Cell Culture:
-
Seed Caco-2 or MDCK-MDR1 cells on permeable Transwell® inserts and culture for approximately 21 days to form a confluent and polarized monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing the P-gp substrate (e.g., [3H]-digoxin) and the test compound (inhibitor) at various concentrations to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the transport buffer containing the P-gp substrate and the test compound to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the P-gp substrate in the samples using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates, LC-MS/MS for non-radiolabeled substrates).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A high efflux ratio indicates P-gp mediated transport.
-
Determine the percent inhibition of P-gp mediated transport by the test compound at each concentration.
-
Plot the percent inhibition against the test compound concentration to calculate the IC50 value.
-
Signaling Pathways Regulating P-glycoprotein
The expression and function of P-gp are regulated by complex intracellular signaling pathways. Understanding these pathways can provide alternative strategies for modulating P-gp activity.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Activation of this pathway has been shown to upregulate P-gp expression.
Caption: PI3K/Akt/mTOR pathway regulating P-gp expression.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling route involved in cell proliferation, differentiation, and survival. This pathway can also influence the expression of P-gp.
Caption: MAPK/ERK pathway leading to increased P-gp expression.
Experimental Workflow for P-gp Modulator Evaluation
The following diagram illustrates a typical workflow for the identification and characterization of novel P-gp modulators.
Caption: General workflow for P-gp modulator discovery.
Conclusion
The development of effective P-gp modulators remains a significant goal in drug discovery, particularly for overcoming multidrug resistance in oncology. A thorough understanding of the structure-activity relationships is essential for the design of potent and selective inhibitors. This guide has summarized key structural determinants, provided quantitative data for various modulator classes, detailed essential experimental protocols, and visualized the regulatory signaling pathways. By integrating these aspects, researchers and drug development professionals can be better equipped to design the next generation of P-gp modulators with improved therapeutic potential.
References
In Vitro Characterization of P-glycoprotein Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro assays for the characterization of "P-gp modulator 1," a potent, high-affinity modulator of P-glycoprotein (P-gp) designed to reverse P-gp-mediated multidrug resistance (MDR)[1]. The following sections detail the experimental protocols, present illustrative data, and visualize the core methodologies used to assess the interaction of this compound with the P-gp efflux pump.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, plays a critical role in pharmacokinetics by limiting the absorption and distribution of a wide array of drugs[2][3][4][5]. It acts as an ATP-dependent efflux pump, actively transporting substrates out of cells, which is a key mechanism behind the development of MDR in cancer cells. Therefore, the characterization of P-gp modulators is a crucial step in drug development, particularly in oncology and for drugs with poor bioavailability.
The primary in vitro assays to characterize a P-gp modulator involve determining its effects on P-gp's transport function and its ATP-hydrolyzing activity. These assays typically include transport studies across polarized cell monolayers, ATPase activity assays, and cytotoxicity potentiation assays.
P-gp Transport Modulation: Bidirectional Permeability Assays
Bidirectional transport assays using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1, are the gold standard for identifying P-gp substrates and inhibitors. These assays measure the flux of a compound across a confluent monolayer of cells from the apical (A) to the basolateral (B) side and vice versa. A compound that is a substrate of P-gp will exhibit a significantly higher basolateral-to-apical (B-to-A) transport compared to its A-to-B transport, resulting in an efflux ratio (ER) greater than 2.0. A P-gp modulator (inhibitor) will reduce the efflux of a known P-gp substrate.
Experimental Protocol: MDCK-MDR1 Bidirectional Transport Assay
This protocol details the steps to assess whether this compound inhibits the transport of a known P-gp substrate, Digoxin.
-
Cell Culture: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are seeded onto permeable Transwell™ inserts and cultured for 4-7 days to form a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER), which should be >200 Ω•cm². The permeability of a paracellular marker, such as Lucifer Yellow, is also assessed.
-
Assay Setup:
-
Cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For A-to-B transport , the donor solution containing the P-gp substrate (e.g., 10 µM Digoxin) with or without this compound is added to the apical (A) compartment, and receiver buffer is added to the basolateral (B) compartment.
-
For B-to-A transport , the donor solution is added to the basolateral (B) compartment, and receiver buffer is added to the apical (A) compartment.
-
The plates are incubated for 90 minutes at 37°C in a 5% CO2 incubator.
-
-
Sample Analysis: At the end of the incubation, samples are taken from both donor and receiver compartments. The concentration of the transported compound is quantified using LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).
-
Data Presentation: this compound Inhibition of Digoxin Transport
| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | % Inhibition of Efflux |
| Digoxin (10 µM) | 0.5 | 15.0 | 30.0 | - |
| Digoxin + this compound (1 µM) | 4.5 | 5.0 | 1.1 | 96.3% |
| Digoxin + Verapamil (100 µM) (Control) | 4.8 | 5.1 | 1.06 | 96.5% |
Data are hypothetical and for illustrative purposes.
Visualization: Bidirectional Transport Assay Workflow
P-gp ATPase Activity Assay
P-gp utilizes energy from ATP hydrolysis to efflux substrates. The interaction of compounds with P-gp can modulate its ATPase activity. Substrates typically stimulate ATPase activity, while inhibitors can either stimulate or inhibit it. This assay measures the rate of ATP consumption by P-gp in isolated membranes, providing a direct measure of interaction.
Experimental Protocol: P-gp-Glo™ Assay
This protocol uses a luminescence-based assay to measure P-gp ATPase activity.
-
Reagent Preparation: Prepare recombinant human P-gp membranes, Pgp-Glo™ Assay Buffer, MgATP, and the test compounds (this compound). Verapamil is used as a positive control stimulator, and sodium orthovanadate (Na3VO4) as a selective P-gp inhibitor.
-
Assay Setup:
-
Incubate P-gp membranes with different concentrations of this compound or Verapamil (for stimulation assay) at 37°C for 5 minutes.
-
To measure inhibition, incubate P-gp membranes with a fixed concentration of a stimulator (e.g., 200 µM Verapamil) and varying concentrations of this compound.
-
Include a negative control (buffer only) and an inhibitor control (Na3VO4).
-
-
Reaction Initiation: Add 5 mM MgATP to initiate the ATPase reaction. Incubate the plate at 37°C for 40 minutes.
-
ATP Detection: Stop the reaction and detect the amount of remaining ATP by adding an ATP detection reagent (containing luciferase/luciferin). The resulting luminescence is inversely proportional to the ATPase activity.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The change in relative light units (ΔRLU) compared to the basal activity is calculated. For inhibitors, the IC50 value (the concentration that inhibits 50% of the verapamil-stimulated ATPase activity) is determined.
Data Presentation: this compound Effect on ATPase Activity
| Compound | Concentration (µM) | Effect on Basal ATPase Activity (ΔRLU) | Verapamil-Stimulated ATPase Activity (ΔRLU) | IC50 (µM) |
| Basal Activity | - | 100,000 | - | - |
| Verapamil (Control) | 200 | 35,000 (Stimulation) | - | - |
| This compound | 0.1 | - | 65,000 | 0.5 |
| This compound | 1 | - | 82,000 | 0.5 |
| This compound | 10 | - | 98,000 | 0.5 |
Data are hypothetical and for illustrative purposes. A lower ΔRLU indicates higher ATPase activity.
Visualization: P-gp ATPase Inhibition Mechanism
References
An In-depth Technical Guide to the Target Binding Site of P-gp Modulator 1 on P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interactions between P-glycoprotein (P-gp) and a representative third-generation modulator, herein referred to as P-gp Modulator 1. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2] Understanding the precise binding site and mechanism of action of P-gp modulators is critical for the development of effective agents to overcome MDR and enhance drug efficacy.[3][4] This document details the current understanding of the this compound binding site, presenting quantitative data, experimental protocols, and visual representations of key processes.
P-glycoprotein Structure and Drug Binding Pockets
P-glycoprotein is a large transmembrane protein comprised of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[1] The TMDs form a large, polyspecific drug-binding pocket within the inner leaflet of the cell membrane, often described as a "hydrophobic vacuum cleaner" that captures substrates from the lipid bilayer. Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed a large internal cavity of approximately 6,000 ų that can accommodate a wide variety of structurally diverse compounds.
P-gp possesses multiple drug binding sites that can interact allosterically. These sites are not rigidly defined but rather form a continuous, flexible "binding belt" involving residues from several transmembrane helices (TMs), primarily TMs 4, 5, 6, 10, 11, and 12. At least four distinct, yet interacting, drug binding sites have been proposed based on radioligand binding studies. Some modulators bind to transport sites, competing with substrates, while others bind to regulatory sites, altering P-gp's function without being transported themselves.
This compound: A Representative Third-Generation Modulator
For the purposes of this guide, "this compound" represents a potent and specific third-generation P-gp inhibitor, with characteristics similar to well-studied modulators like tariquidar and elacridar. These modulators are designed to have high affinity for P-gp and low toxicity, overcoming the limitations of earlier generations of inhibitors. They typically act as non-competitive or allosteric inhibitors, binding to sites distinct from the primary substrate transport sites.
Target Binding Site of this compound
Cryo-EM structures of P-gp in complex with third-generation inhibitors like elacridar have provided high-resolution insights into their binding sites. These studies reveal that P-gp can bind multiple modulator molecules simultaneously within its large internal cavity. The binding of this compound is characterized by interactions with a "binding belt" of residues within the transmembrane domains.
Key interactions for modulators in this class often involve:
-
Hydrophobic and Aromatic Interactions: The binding pocket of P-gp is lined with aromatic and hydrophobic residues, which form favorable interactions with the lipophilic modulator molecules.
-
Hydrogen Bonding: Specific hydrogen bonds can contribute to the high-affinity binding of the modulator.
-
Aromatic "Cage": Aromatic residues can form a "cage-like" structure around the bound modulator, stabilizing the complex.
The binding of this compound likely occurs at an allosteric site, inducing conformational changes that mimic a catalytic transition state, thereby inhibiting the transport of other substrates.
Quantitative Data on this compound Interaction
The following tables summarize key quantitative data for the interaction of representative third-generation P-gp modulators with P-glycoprotein. These values are indicative of the expected performance of "this compound".
Table 1: Binding Affinity and Inhibition Constants
| Parameter | Value | Method | Reference Compound |
| Ki (inhibition constant) | 5 - 50 nM | Radioligand Binding Assay | Tariquidar |
| IC50 (ATPase inhibition) | 40 - 100 nM | Verapamil-stimulated ATPase Assay | Elacridar |
| IC50 (substrate transport inhibition) | 10 - 80 nM | Calcein-AM Efflux Assay | Tariquidar |
Table 2: Effect on P-gp ATPase Activity
| Condition | ATPase Activity Modulation | Concentration Range | Reference Compound |
| Basal | Potent stimulation at low nM concentrations | 1 - 100 nM | Tariquidar |
| In the presence of a transport substrate (e.g., verapamil) | Inhibition of substrate-stimulated ATPase activity | > 50 nM | Elacridar |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of this compound with P-glycoprotein are provided below.
Photoaffinity Labeling for Binding Site Identification
Objective: To covalently label the binding site of this compound on P-glycoprotein.
Methodology:
-
Synthesis of a Photoactive Analog: A photoactive and radiolabeled analog of this compound is synthesized. This typically involves incorporating a photolabile group (e.g., an azido group) and a radioactive isotope (e.g., 3H or 125I).
-
Incubation with P-gp: The photoactive analog is incubated with membrane vesicles prepared from cells overexpressing P-gp.
-
Photocrosslinking: The mixture is exposed to UV light to activate the photolabile group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.
-
Identification of Labeled Protein: The labeled P-gp is identified by immunoprecipitation with a P-gp specific antibody (e.g., C219) followed by SDS-PAGE and autoradiography.
-
Competition Assay: To demonstrate specificity, the photolabeling is performed in the presence of an excess of the non-labeled this compound or other known P-gp substrates/modulators. A reduction in the radioactive signal indicates competition for the same binding site.
-
Mapping the Binding Site: The covalently labeled P-gp is subjected to proteolytic digestion, and the labeled peptide fragments are identified by techniques such as mass spectrometry to pinpoint the specific amino acid residues involved in binding.
Site-Directed Mutagenesis to Identify Critical Residues
Objective: To identify specific amino acid residues within the P-gp binding pocket that are critical for the binding of this compound.
Methodology:
-
Mutant P-gp Construction: Based on structural models or previous labeling studies, specific amino acid residues within the putative binding site of P-gp are mutated, often to alanine or cysteine, using site-directed mutagenesis.
-
Expression of Mutant P-gp: The mutant P-gp constructs are expressed in a suitable cell line (e.g., insect or mammalian cells).
-
Functional Characterization: The functional activity of the mutant P-gp is assessed and compared to the wild-type protein. This includes:
-
Drug Transport Assays: The ability of the mutant P-gp to transport known fluorescent substrates (e.g., rhodamine 123) is measured in whole cells.
-
ATPase Activity Assays: The basal and drug-stimulated ATPase activity of the mutant P-gp is measured in isolated membranes.
-
Binding Assays: The binding affinity of this compound to the mutant P-gp is determined using radioligand binding assays.
-
-
Analysis: A significant change in the binding affinity or the modulatory effect of this compound on the mutant P-gp compared to the wild-type protein indicates that the mutated residue is important for the interaction.
Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation
Objective: To determine the high-resolution three-dimensional structure of P-gp in complex with this compound.
Methodology:
-
Protein Purification and Complex Formation: Human P-gp is purified and reconstituted into a lipid environment (e.g., nanodiscs). The purified P-gp is then incubated with this compound to form a stable complex.
-
Cryo-EM Sample Preparation: The P-gp-modulator complex solution is applied to a cryo-EM grid, blotted, and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual protein particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate a high-resolution 3D reconstruction of the P-gp-modulator complex.
-
Model Building and Analysis: An atomic model of the P-gp-modulator complex is built into the cryo-EM density map. This allows for the precise identification of the modulator's binding pose and its interactions with specific amino acid residues of P-gp.
Signaling Pathways and Logical Relationships
The primary mechanism of P-gp is the ATP-dependent efflux of substrates. The binding of this compound allosterically inhibits this process.
Caption: Interaction of this compound with P-glycoprotein, inhibiting substrate efflux.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the preclinical characterization of a novel P-gp modulator.
Caption: Preclinical development workflow for a novel P-gp modulator.
Conclusion
This compound, as a representative third-generation inhibitor, binds with high affinity to an allosteric site within the large, flexible drug-binding pocket of P-glycoprotein. This binding event induces conformational changes that inhibit the ATPase-dependent transport of a wide range of substrates. The precise characterization of this binding interaction, through a combination of biochemical, biophysical, and structural biology techniques, is paramount for the rational design of new and improved P-gp modulators to overcome multidrug resistance in clinical settings. The experimental approaches and data presented in this guide provide a framework for the continued investigation and development of such therapeutic agents.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
P-gp Modulator 1: A Technical Guide to its Selectivity Profile Against ABC Transporters
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of a hypothetical P-glycoprotein (P-gp) modulator, herein referred to as "P-gp Modulator 1". The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its interaction with various ATP-binding cassette (ABC) transporters. The guide summarizes quantitative data, outlines experimental protocols for key assays, and provides visual representations of relevant pathways and workflows.
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial membrane protein that acts as an ATP-dependent efflux pump, actively transporting a wide variety of substances out of cells.[1][2] This function plays a significant role in drug disposition and can lead to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents.[3][4] P-gp modulators are compounds that influence the function of P-gp, either by inhibiting its activity or inducing its expression.[1] The development of potent and selective P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of various drugs.
Quantitative Selectivity Profile of this compound
The selectivity of a P-gp modulator is a critical parameter, as off-target effects on other ABC transporters can lead to unintended drug-drug interactions and toxicity. The following table summarizes the inhibitory activity of this compound against a panel of key ABC transporters, including P-gp (ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). The data is presented as IC50 values, which represent the concentration of the modulator required to inhibit 50% of the transporter's activity.
| Transporter | Gene Name | Substrate | This compound IC50 (µM) |
| P-glycoprotein (P-gp) | ABCB1 | Digoxin, Paclitaxel | 0.05 |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Prazosin, Mitoxantrone | > 50 |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Calcein AM | > 50 |
This data is representative and for illustrative purposes.
Experimental Protocols for ABC Transporter Selectivity Assays
The determination of the selectivity profile of this compound involves a series of in vitro assays designed to measure its inhibitory effect on different ABC transporters. Below are the detailed methodologies for the key experiments.
ATPase Activity Assay
The activity of ABC transporters is fueled by ATP hydrolysis. The ATPase assay quantifies the interaction of a test compound with an ABC transporter by measuring the rate of ATP hydrolysis.
-
Principle: The ATPase activity of the transporter is stimulated in the presence of its substrates. Inhibitors of the transporter will block this stimulation. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured as an indicator of transporter activity.
-
Materials:
-
Membrane vesicles expressing the target ABC transporter (P-gp, BCRP, or MRP1).
-
Test compound (this compound).
-
Positive control inhibitor (e.g., Verapamil for P-gp).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaN3).
-
Reagents for phosphate detection (e.g., colorimetric reagents).
-
-
Procedure:
-
Incubate the membrane vesicles with the test compound or control at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Measure the amount of released inorganic phosphate using a colorimetric method.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
-
Vesicular Transport Assay
This assay directly measures the ability of a compound to inhibit the transport of a known substrate into membrane vesicles overexpressing a specific ABC transporter.
-
Principle: A radiolabeled or fluorescent substrate of the target transporter is incubated with membrane vesicles in the presence and absence of the test compound. The amount of substrate transported into the vesicles is quantified to determine the inhibitory effect of the test compound.
-
Materials:
-
Membrane vesicles expressing the target ABC transporter.
-
Radiolabeled or fluorescent substrate (e.g., [3H]-N-methyl-quinidine for P-gp).
-
Test compound (this compound).
-
ATP and an ATP-regenerating system.
-
Assay buffer.
-
Scintillation fluid or fluorescence plate reader.
-
-
Procedure:
-
Pre-incubate the membrane vesicles with the test compound.
-
Add the radiolabeled or fluorescent substrate and ATP to initiate transport.
-
Incubate at 37°C.
-
Stop the transport by rapid filtration through a filter membrane to separate the vesicles from the assay buffer.
-
Wash the filters to remove untransported substrate.
-
Quantify the amount of substrate trapped in the vesicles using liquid scintillation counting or fluorescence measurement.
-
Determine the IC50 value of the test compound.
-
Cellular Efflux Assay
Cell-based assays provide a more physiologically relevant system to assess the inhibitory activity of a compound on ABC transporters.
-
Principle: Cells overexpressing a specific ABC transporter are loaded with a fluorescent substrate. The efflux of the substrate from the cells is measured over time in the presence and absence of the test compound. Inhibition of the transporter leads to increased intracellular accumulation of the fluorescent substrate.
-
Materials:
-
Cell lines overexpressing the target ABC transporter (e.g., LLC-PK1-MDR1 for P-gp).
-
Parental cell line (as a negative control).
-
Fluorescent substrate (e.g., Rhodamine 123 or Calcein AM for P-gp).
-
Test compound (this compound).
-
Cell culture medium and buffers.
-
Flow cytometer or fluorescence plate reader.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Load the cells with the fluorescent substrate.
-
Incubate to allow for substrate efflux.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Calculate the increase in fluorescence accumulation in the presence of the inhibitor and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of P-gp mediated drug efflux, a typical experimental workflow for assessing ABC transporter inhibition, and the logical relationship of P-gp modulation on drug pharmacokinetics.
Figure 1: P-gp mediated drug efflux pathway.
Figure 2: Workflow for ABC transporter inhibition assay.
Figure 3: Impact of P-gp modulation on drug pharmacokinetics.
References
- 1. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
Initial ADME/Tox Profile of P-gp Modulator 1: A Technical Guide
This guide provides a comprehensive overview of the preclinical absorption, distribution, metabolism, excretion (ADME), and toxicity profile of P-gp Modulator 1, a novel investigational compound. P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key efflux pump that affects the disposition of numerous drugs.[1][2] Modulators of P-gp, such as this compound, have the potential to alter the pharmacokinetics of co-administered drugs that are P-gp substrates, making early ADME/Tox assessment critical.[3][4]
Physicochemical and ADME Properties
A summary of the initial in vitro ADME profile for this compound is presented below. These assays are foundational in early drug discovery to identify potential liabilities and guide compound optimization.[5]
Table 1: Summary of In Vitro ADME Data for this compound
| Parameter | Assay Type | Result | Classification |
|---|---|---|---|
| Solubility | Aqueous Thermodynamic | 75 µg/mL | Moderate |
| Permeability | Caco-2 (A→B) | 12.5 x 10⁻⁶ cm/s | High |
| P-gp Interaction | Caco-2 Efflux Ratio (B-A/A-B) | 4.8 | P-gp Substrate/Inhibitor |
| Metabolic Stability | Human Liver Microsomes (HLM) | t½ = 45 min | Moderate |
| Human Hepatocytes | t½ = 30 min | Moderate | |
| CYP Inhibition | CYP3A4 (HLM) | IC₅₀ = 2.5 µM | Potent Inhibitor |
| CYP2D6 (HLM) | IC₅₀ > 50 µM | Non-inhibitor | |
| CYP2C9 (HLM) | IC₅₀ = 25 µM | Weak Inhibitor | |
| Plasma Protein Binding | Human Plasma | 98.5% | High |
In Vitro Toxicity Profile
Early assessment of potential toxicity is crucial to de-risk drug candidates. The following table summarizes the initial in vitro toxicity findings for this compound.
Table 2: Summary of In Vitro Toxicity Data for this compound
| Parameter | Assay Type | Result | Classification |
|---|---|---|---|
| Cytotoxicity | HepG2 Cells (72 hr) | CC₅₀ = 35 µM | Moderate |
| Cardiotoxicity | hERG Patch Clamp | IC₅₀ = 15 µM | Moderate Risk |
Experimental Protocols & Methodologies
Detailed methodologies for the key experiments are provided below.
Caco-2 Permeability and P-gp Interaction
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption and to identify substrates or inhibitors of efflux transporters like P-gp.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer. Monolayer integrity is confirmed by measuring transepithelial electrical resistance (TEER).
-
Transport Assay: this compound (10 µM) is added to either the apical (A) or basolateral (B) chamber. Samples are taken from the receiver chamber at various time points.
-
Bidirectional Transport: To assess P-gp interaction, transport is measured in both directions: apical-to-basolateral (A→B) for absorption and basolateral-to-apical (B→A) for efflux.
-
Analysis: Compound concentrations are quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.
Metabolic Stability
Metabolic stability assays measure the rate of drug metabolism, typically by liver enzymes, to predict in vivo clearance.
-
Human Liver Microsomes (HLM): this compound (1 µM) is incubated with pooled HLM (0.5 mg/mL protein) and an NADPH-regenerating system at 37°C. Aliquots are taken at 0, 5, 15, 30, and 45 minutes. The reaction is stopped with acetonitrile, and the remaining parent compound is quantified by LC-MS/MS.
-
Human Hepatocytes: The assay is repeated using cryopreserved human hepatocytes to assess both Phase I and Phase II metabolism.
Cytochrome P450 (CYP) Inhibition
This assay evaluates the potential for drug-drug interactions (DDIs) by measuring the inhibition of major CYP isoforms.
-
Incubation: this compound is co-incubated with HLM, an NADPH-regenerating system, and a cocktail of CYP-specific probe substrates.
-
IC₅₀ Determination: A range of concentrations of this compound is used to determine the half-maximal inhibitory concentration (IC₅₀) for each CYP isoform by measuring the formation of the probe substrate's metabolite via LC-MS/MS.
hERG Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and cardiac arrhythmias.
-
Method: The effect of this compound on the hERG channel is assessed using a manual or automated patch-clamp electrophysiology assay in a cell line stably expressing the hERG channel (e.g., HEK293).
-
Data Analysis: The concentration-dependent inhibition of the hERG current is measured to determine the IC₅₀ value.
Visualizations: Workflows and Logical Relationships
Experimental Workflow for P-gp Interaction Assessment
The following diagram illustrates the workflow for determining if a compound is a P-gp substrate or inhibitor using the Caco-2 bidirectional assay.
Impact of P-gp Modulation on Drug Disposition
This diagram illustrates the logical relationship between P-gp function and its impact on a drug's ADME profile. P-gp is expressed in key tissues like the intestine, liver, kidney, and the blood-brain barrier, where it actively transports substrates out of cells.
References
- 1. Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 4. Pharmacokinetic and pharmacodynamic implications of P-glycoprotein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Introduction to P-glycoprotein and Multidrug Resistance
An In-depth Technical Guide to the P-gp Modulator Tariquidar (XR9576)
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump.[1] It plays a crucial role in cellular detoxification by actively transporting a wide array of structurally diverse compounds out of cells.[1] While this is a vital protective mechanism in normal tissues, the overexpression of P-gp in cancer cells is a primary cause of multidrug resistance (MDR), a phenomenon that significantly diminishes the efficacy of chemotherapy.[2][3] P-gp can pump anticancer drugs out of tumor cells, lowering their intracellular concentration and thereby conferring resistance.[1]
To counteract MDR, researchers have developed P-gp inhibitors, also known as modulators. The first generation of these agents, such as verapamil and cyclosporine, were repurposed drugs that suffered from low potency, lack of specificity, and undesirable side effects at the concentrations needed for P-gp inhibition. This led to the development of more potent and specific second-generation modulators. Tariquidar (XR9576) is a highly potent and specific third-generation P-gp inhibitor, designed to overcome the limitations of its predecessors. It is an anthranilic acid derivative that has been extensively studied as a tool to reverse MDR and enhance the efficacy of chemotherapeutic agents.
Mechanism of Action of Tariquidar
Tariquidar is a potent, non-competitive inhibitor of P-gp. It binds directly to the transporter with very high affinity, with a reported dissociation constant (Kd) of approximately 5.1 nM. Unlike many first and second-generation modulators, Tariquidar is not a substrate for P-gp, meaning it is not transported out of the cell by the pump it inhibits.
The binding of Tariquidar inhibits the conformational changes P-gp undergoes during its catalytic cycle, effectively locking the transporter in a state that prevents drug efflux. Interestingly, while it blocks the transport function, Tariquidar can stimulate the ATPase activity of P-gp, suggesting its inhibitory action is related to uncoupling ATP hydrolysis from the transport process.
Tariquidar exhibits high selectivity for P-gp. It does not significantly inhibit other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) at clinically relevant concentrations. However, it has been shown to be a substrate and, at higher concentrations (≥100 nM), an inhibitor of another important ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2). This dual activity can be advantageous in tumors where both P-gp and BCRP contribute to drug resistance.
Data Presentation
Table 1: In Vitro Efficacy of Tariquidar
This table summarizes the in vitro potency of Tariquidar in modulating P-gp function across various assays and cell lines.
| Parameter | Value | Cell Line / System | Assay Description | Reference |
| Binding Affinity (Kd) | 5.1 ± 0.9 nM | CHrB30 cell membranes | Direct binding assay using [3H]-Tariquidar. | |
| IC50 (ATPase Activity) | 43 ± 9 nM | P-gp membranes | Inhibition of vanadate-sensitive ATPase activity. | |
| EC50 (Vinblastine Efflux) | 487 ± 50 nM | CHrB30 cells | Reversal of P-gp-mediated [3H]-vinblastine efflux. | |
| EC50 (Paclitaxel Efflux) | 25 nM | CHrB30 cells | Reversal of P-gp-mediated [3H]-paclitaxel efflux. | |
| Effective Concentration | 25 - 80 nM | Various MDR cell lines | Concentration range for complete reversal of resistance to drugs like Doxorubicin and Paclitaxel. | |
| Rhodamine 123 Accumulation | 40 nM | Human P-gp expressing cells | Concentration causing significant increase in Rhodamine 123 accumulation. |
Table 2: Pharmacokinetic Parameters of Tariquidar
This table presents key pharmacokinetic parameters of Tariquidar observed in preclinical and clinical studies.
| Parameter | Value | Species | Administration Route & Dose | Notes | Reference |
| Oral Bioavailability | 12% | Human | Oral | Low oral bioavailability necessitates intravenous administration in clinical settings. | |
| Oral Bioavailability | 72 - 87% | Rat | 15 mg/kg (Oral) | Significantly higher bioavailability in rats compared to humans. | |
| Elimination Half-life | Long | Human | Intravenous | A key pharmacokinetic feature observed in clinical studies. | |
| Volume of Distribution | Large | Human | Intravenous | Suggests extensive tissue distribution. | |
| In vivo EC50 (BBB) | 545 ± 30 ng/mL | Rat | - | Concentration for half-maximum effect on increasing brain uptake of a P-gp substrate. | |
| In vivo EC50 (BBB) | 1454 ng/mL | Human | - | Higher plasma concentrations are required in humans than rats to inhibit P-gp at the blood-brain barrier. | |
| Clearance | Not significantly altered | Children | 2 mg/kg (IV) | Clearance of docetaxel and vinorelbine was reduced when co-administered with Tariquidar. |
Experimental Protocols
Rhodamine 123 Accumulation Assay (In Vitro P-gp Inhibition)
This assay is a common method to assess P-gp inhibitory activity by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123 (Rh123).
Objective: To determine the concentration at which a test compound (e.g., Tariquidar) inhibits P-gp-mediated efflux of Rh123 in P-gp overexpressing cells.
Materials:
-
P-gp overexpressing cell line (e.g., MCF7/ADR, K562/DOX) and parental control cell line (e.g., MCF7, K562).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements.
-
Phosphate-Buffered Saline (PBS).
-
Rhodamine 123 stock solution (e.g., in DMSO).
-
Tariquidar or other test inhibitors at various concentrations.
-
Positive control inhibitor (e.g., Verapamil, Elacridar).
-
Multi-well plates (e.g., 96-well) for cell culture.
-
Fluorescence plate reader or flow cytometer with appropriate filters (Ex/Em ≈ 507/529 nm).
Methodology:
-
Cell Seeding: Seed the P-gp overexpressing cells and the parental control cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Aspirate the culture medium. Add fresh medium containing various concentrations of Tariquidar (or other test compounds). Include wells for a positive control (e.g., 50 µM Verapamil) and a negative (vehicle) control.
-
Pre-incubation: Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to interact with the cells.
-
Rhodamine 123 Addition: Add Rhodamine 123 to all wells to a final concentration (e.g., 5.25 µM) and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Terminate the assay by aspirating the medium and washing the cells multiple times with ice-cold PBS to remove extracellular Rh123.
-
Cell Lysis (for plate reader): If using a plate reader, lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of individual cells.
-
Plate Reader: Measure the fluorescence intensity of the cell lysate in each well.
-
-
Data Analysis: The increase in Rh123 fluorescence in inhibitor-treated cells compared to the vehicle control indicates P-gp inhibition. Data is often normalized to the fluorescence in the parental cell line. The half-maximal inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Tariquidar in an animal model (e.g., rats) following different administration routes.
Materials:
-
Sprague-Dawley rats (or other appropriate animal model).
-
Tariquidar formulation for administration (e.g., solution for IV, microemulsion for oral).
-
Administration equipment (syringes, gavage needles).
-
Blood collection supplies (e.g., heparinized tubes).
-
Centrifuge.
-
Analytical equipment: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for drug quantification in plasma.
Methodology:
-
Animal Acclimatization: House animals under standard laboratory conditions and allow them to acclimate before the study.
-
Dosing: Divide animals into groups based on the administration route (e.g., intravenous, oral, intraperitoneal). Administer a single dose of the Tariquidar formulation (e.g., 15 mg/kg).
-
Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of Tariquidar in the plasma samples using a validated HPLC-MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
Bioavailability (F%) by comparing the AUC from oral administration to the AUC from IV administration.
-
Preclinical and Clinical Findings
Tariquidar has demonstrated significant efficacy in preclinical models. In vitro, it effectively reverses resistance to a range of chemotherapy drugs, including doxorubicin, paclitaxel, and vincristine, in P-gp-overexpressing cancer cell lines. In vivo studies have shown that co-administration of Tariquidar can increase the accumulation of chemotherapeutic agents in resistant tumors.
Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of Tariquidar in combination with various chemotherapy agents.
-
Safety and Tolerability: Tariquidar has been generally well-tolerated in clinical trials, with no significant dose-limiting toxicities attributed to the drug itself.
-
Pharmacokinetic Interactions: Unlike earlier P-gp inhibitors, Tariquidar has shown minimal clinically significant pharmacokinetic interactions with co-administered chemotherapy drugs like vinorelbine. However, it was found to reduce the clearance of docetaxel and vinorelbine in a study with pediatric patients.
-
P-gp Inhibition in Patients: The biological activity of Tariquidar has been confirmed in patients. Studies using functional imaging with 99mTc-sestamibi (a P-gp substrate) showed that Tariquidar administration increased the retention of the tracer in tumors, indicating successful P-gp inhibition. Similarly, ex vivo assays on peripheral blood lymphocytes from patients showed potent and durable inhibition of P-gp function for up to 48 hours after a single dose.
-
Clinical Efficacy: Despite potent P-gp inhibition, the clinical efficacy of Tariquidar in reversing drug resistance has been limited. A Phase II study in patients with chemotherapy-resistant breast cancer showed only one partial response out of 17 patients treated. While objective responses have been observed in some patients in Phase I trials, the overall response rates have not been transformative. These results highlight the complexity of clinical drug resistance, which often involves multiple mechanisms beyond just P-gp overexpression.
Conclusion
Tariquidar is a powerful third-generation P-gp modulator characterized by its high affinity, potency, and specificity. It effectively inhibits P-gp function both in vitro and in vivo with a favorable safety profile and minimal pharmacokinetic interactions compared to its predecessors. While it has proven to be an invaluable research tool for studying the role of P-gp and has successfully demonstrated target engagement in clinical trials, its translation into significant clinical benefit for patients with multidrug-resistant cancers has been challenging. This underscores that overcoming MDR likely requires a multifaceted approach that addresses the various resistance mechanisms employed by cancer cells, rather than targeting P-gp alone.
References
- 1. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
The Effect of P-gp Modulator 1 on Multidrug Resistance in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of P-gp Modulator 1, a novel agent designed to counteract P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer. This document details the mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and illustrates key pathways and workflows.
Introduction: The Challenge of Multidrug Resistance
Multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy.[1][2][3][4] A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[5] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally and functionally diverse chemotherapeutic agents out of cancer cells. This reduces the intracellular concentration of these drugs, rendering them ineffective and leading to treatment failure.
P-gp substrates include many commonly used anticancer drugs such as taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and vinca alkaloids (e.g., vincristine). The development of agents that can modulate P-gp activity is therefore a critical strategy to overcome MDR and restore chemosensitivity in resistant tumors.
This compound is a potent, third-generation P-gp inhibitor designed to be highly specific and less toxic than earlier-generation modulators. It acts by directly inhibiting the efflux function of P-gp, thereby increasing the intracellular accumulation and cytotoxicity of co-administered chemotherapeutic agents.
Mechanism of Action of P-gp and Inhibition by this compound
P-glycoprotein is a transmembrane protein with two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). The efflux process is initiated by the binding of both ATP to the NBDs and the drug substrate to the TMDs. ATP hydrolysis then fuels a conformational change in P-gp, resulting in the expulsion of the drug from the cell.
This compound can inhibit this process through several proposed mechanisms:
-
Competitive Inhibition: Binding to the drug-binding site on P-gp, thereby preventing the transport of chemotherapeutic agents.
-
Non-competitive Inhibition: Binding to an allosteric site, inducing a conformational change that reduces the affinity of P-gp for its substrates or inhibits the conformational changes necessary for transport.
-
Interference with ATP Hydrolysis: Interacting with the NBDs to prevent ATP binding or hydrolysis, thus depriving the pump of its energy source.
The following diagram illustrates the basic mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Mechanism of P-gp mediated efflux and its inhibition by this compound.
Quantitative Data Presentation
The efficacy of this compound has been evaluated in several P-gp overexpressing cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin in the Presence of this compound
| Cell Line | P-gp Expression | Doxorubicin IC50 (nM) | Doxorubicin + this compound (1 µM) IC50 (nM) | Fold Reversal (FR) |
| OVCAR8 | Low | 15 ± 2.1 | 12 ± 1.8 | 1.25 |
| OVCAR8/PTX | High | 480 ± 35.5 | 25 ± 3.5 | 19.2 |
| MES-SA | Low | 20 ± 3.2 | 18 ± 2.9 | 1.11 |
| MES-SA/Dx5 | High | 950 ± 68.0 | 45 ± 5.1 | 21.1 |
Fold Reversal (FR) is calculated as IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the modulator.
Table 2: Effect of this compound on Intracellular Rhodamine 123 Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Increase in Accumulation |
| MES-SA/Dx5 | Rhodamine 123 only | 150 ± 12 | - |
| MES-SA/Dx5 | + this compound (1 µM) | 1,800 ± 95 | 1100% |
| MES-SA/Dx5 | + Verapamil (20 µM) | 1,650 ± 88 | 1000% |
Verapamil is included as a reference first-generation P-gp inhibitor.
Table 3: Inhibition of P-gp ATPase Activity by this compound
| Modulator | Concentration (µM) | Basal ATPase Activity (% of Control) |
| This compound | 0.1 | 95 ± 4.5 |
| This compound | 1.0 | 45 ± 3.2 |
| This compound | 10.0 | 15 ± 2.1 |
| Verapamil | 10.0 | 60 ± 5.8 |
Data represents the percentage of verapamil-stimulated ATPase activity in isolated membrane vesicles overexpressing P-gp.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
P-gp overexpressing cell lines (e.g., OVCAR8/PTX, MES-SA/Dx5) and their parental, drug-sensitive counterparts (e.g., OVCAR8, MES-SA) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines are maintained under continuous drug pressure (e.g., paclitaxel or doxorubicin) to ensure stable P-gp expression.
Cytotoxicity Assay (MTT or PrestoBlue™)
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Expose cells to increasing concentrations of the chemotherapeutic agent (e.g., doxorubicin) with or without a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Viability Reagent: Add PrestoBlue™ Cell Viability Reagent (or MTT solution) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence (for PrestoBlue™) or absorbance (for MTT) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using non-linear regression analysis.
Rhodamine 123 Accumulation Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Seeding: Seed 1 x 10^5 cells/well into a 6-well plate and incubate overnight.
-
Pre-incubation: Wash the cells with pre-warmed PBS and pre-incubate with or without this compound (or a positive control like verapamil) in serum-free media for 30 minutes at 37°C.
-
Substrate Addition: Add Rhodamine 123 to a final concentration of 1 µM and incubate for an additional 60 minutes.
-
Cell Harvest: Wash the cells twice with ice-cold PBS and detach them using trypsin.
-
Analysis: Resuspend the cell pellet in ice-cold PBS and immediately analyze the mean fluorescence intensity (MFI) using a flow cytometer.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis rate of P-gp in isolated membrane vesicles, which is stimulated by P-gp substrates and inhibited by P-gp modulators.
-
Membrane Vesicle Preparation: Use commercially available inside-out membrane vesicles prepared from cells overexpressing human P-gp.
-
Assay Reaction: Incubate the membrane vesicles (5-10 µg protein) at 37°C in an assay buffer containing ATP, a stimulating agent (e.g., verapamil), and varying concentrations of this compound.
-
Inorganic Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This can be quantified using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: The P-gp-specific ATPase activity is calculated by subtracting the basal activity (in the absence of a stimulator) from the total activity. The inhibitory effect of this compound is expressed as a percentage of the stimulated activity.
Visualizations: Workflows and Signaling
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for the preclinical evaluation of a P-gp modulator.
Signaling Pathways Influencing P-gp Expression
Several signaling pathways are known to upregulate the expression of P-gp (encoded by the ABCB1 gene), contributing to acquired resistance. Key pathways include PI3K/Akt and MAPK/ERK, which can activate transcription factors that bind to the ABCB1 promoter.
Caption: Simplified signaling pathways leading to increased P-gp expression in cancer cells.
Conclusion
This compound demonstrates significant potential in overcoming P-glycoprotein-mediated multidrug resistance in preclinical cancer models. By effectively inhibiting the P-gp efflux pump, it restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to address the challenge of MDR in cancer therapy. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
An In-depth Technical Guide on the Physicochemical Properties of P-gp Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The compound identified as "P-gp modulator 1" is a high-affinity, orally available modulator of P-gp, designed to reverse P-gp-mediated MDR. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its mechanism of action and relevant signaling pathways. All quantitative data is summarized for clarity, and logical and experimental workflows are visualized using diagrams.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that actively transports a wide variety of structurally diverse substrates out of cells.[1] This efflux mechanism plays a crucial role in protecting cells from toxic xenobiotics but also contributes significantly to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[2]
"this compound" has been identified as compound 6c , a novel ocotillol-type amide derivative, in a study by Ren Q, et al. (2019) published in the European Journal of Medicinal Chemistry.[2] This compound has demonstrated significant potential in reversing P-gp-mediated multidrug resistance, making it a promising candidate for further investigation in drug development.[2] This guide serves as a technical resource for researchers, summarizing the core physicochemical characteristics of this modulator and providing detailed methodologies for its evaluation.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3]
Summary of Physicochemical Data
While the primary research article by Ren Q, et al. provides extensive biological characterization, specific experimental values for solubility, LogP/LogD, and pKa for compound 6c are not explicitly detailed in the main text or publicly available supplementary information. The following table summarizes the known properties based on available data and provides a template for the inclusion of experimentally determined values.
| Property | Value | Method | Reference |
| Molecular Weight | 689.02 g/mol | Mass Spectrometry | [Vendor Data] |
| Molecular Formula | C41H72N2O6 | Elemental Analysis | [Vendor Data] |
| CAS Number | 2249749-39-9 | [Vendor Data] | |
| Solubility | Data not available | Shake-Flask Method | Protocol Provided |
| LogP (o/w) | Data not available | HPLC Method | Protocol Provided |
| LogD (pH 7.4) | Data not available | HPLC Method | Protocol Provided |
| pKa | Data not available | Capillary Electrophoresis | Protocol Provided |
| Chemical Stability | Data not available | pH Stress Testing | Protocol Provided |
Note: "Vendor Data" refers to information available from chemical suppliers who list this compound. "Protocol Provided" indicates that a detailed experimental methodology for determining this property is included in this guide.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the characterization of drug candidates. The following sections outline standard methodologies for determining the key physicochemical and biological properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a critical factor influencing drug absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Thermostated shaker
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vials and place them in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the samples to stand to let undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) against a standard curve.
-
The experiment should be performed in triplicate.
Determination of Lipophilicity (LogP/LogD) by HPLC
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter that influences a drug's permeability, solubility, and off-target effects. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method.
Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.
Materials:
-
This compound
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (or buffer for LogD)
-
A set of standard compounds with known LogP values
-
Methanol or DMSO for sample preparation
Procedure:
-
Prepare solutions of this compound and the standard compounds in a suitable solvent.
-
Set up the HPLC system with a C18 column.
-
Perform isocratic elutions with varying ratios of acetonitrile and water (e.g., 40:60, 50:50, 60:40).
-
Inject each standard compound and this compound, and record the retention time (tR).
-
Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0, where t0 is the column dead time.
-
Extrapolate to 100% aqueous mobile phase to determine the logarithmic capacity factor (log k_w).
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log k_w values.
-
Determine the LogP of this compound by interpolating its log k_w value on the calibration curve.
-
For LogD determination, use buffered aqueous phases at the desired pH (e.g., pH 7.4).
Determination of pKa by Capillary Electrophoresis
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which in turn affects its solubility, permeability, and target binding. Capillary electrophoresis (CE) is a powerful technique for pKa determination, requiring minimal sample amounts.
Principle: The electrophoretic mobility of an ionizable compound changes with the pH of the background electrolyte. By measuring the mobility over a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.
Materials:
-
This compound
-
Capillary electrophoresis system with a UV detector
-
A series of background electrolytes with a range of pH values (e.g., pH 2 to 12)
-
A neutral marker (e.g., mesityl oxide or DMSO)
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a series of background electrolytes covering a wide pH range.
-
For each pH, inject a solution containing this compound and the neutral marker into the capillary.
-
Apply a voltage and record the migration times of the compound and the neutral marker.
-
Calculate the effective electrophoretic mobility (µ_eff) at each pH.
-
Plot the effective mobility against the pH to generate a sigmoidal titration curve.
-
The pKa is the pH at the inflection point of the curve.
Rhodamine 123 Efflux Assay
This assay is used to assess the functional activity of P-gp and the ability of a compound to modulate its efflux activity. Rhodamine 123 is a fluorescent substrate of P-gp.
Principle: Cells overexpressing P-gp will efflux Rhodamine 123, resulting in low intracellular fluorescence. An effective P-gp modulator will inhibit this efflux, leading to an increase in intracellular fluorescence.
Materials:
-
A cell line overexpressing P-gp (e.g., KB-V1 or MCF7/ADR) and its parental sensitive cell line.
-
This compound
-
Rhodamine 123
-
Verapamil (positive control inhibitor)
-
Cell culture medium and PBS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or verapamil for a defined period (e.g., 1-2 hours).
-
Add Rhodamine 123 to all wells and incubate for a further period (e.g., 90 minutes) to allow for substrate accumulation.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Add fresh medium (with or without the modulator) and incubate to allow for efflux (e.g., 2 hours).
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Alternatively, analyze the cells by flow cytometry to measure the fluorescence of individual cells.
-
An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp modulators can either stimulate or inhibit this activity.
Principle: The rate of ATP hydrolysis by P-gp is measured by quantifying the amount of inorganic phosphate (Pi) released. The effect of the modulator on this rate is then determined.
Materials:
-
Membrane vesicles containing human P-gp
-
This compound
-
ATP
-
Verapamil or other known P-gp substrates/inhibitors
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Incubate the P-gp-containing membrane vesicles with various concentrations of this compound in an appropriate assay buffer.
-
Initiate the reaction by adding a defined concentration of MgATP.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method (e.g., by adding a malachite green reagent and measuring the absorbance).
-
Determine the basal ATPase activity (without modulator) and the activity in the presence of the modulator.
-
A change in the rate of phosphate release indicates that the compound interacts with the P-gp ATPase function. The study by Ren Q, et al. suggests that compound 6c stimulates P-gp ATPase activity.
Mechanism of Action and Signaling Pathways
This compound acts as a high-affinity modulator of P-glycoprotein, effectively reversing P-gp-mediated multidrug resistance. The primary mechanism of action is the inhibition of the efflux function of P-gp, which leads to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells. The study by Ren Q, et al. indicates that this is achieved through the stimulation of P-gp's ATPase activity.
The regulation of P-gp expression and function is complex and involves multiple signaling pathways. While the direct effects of this compound on these pathways have not been fully elucidated, modulation of P-gp activity can indirectly influence cellular signaling. Key pathways involved in the regulation of P-gp include:
-
PI3K/Akt Pathway: This pathway is known to positively regulate the expression of P-gp.
-
Wnt/β-catenin Pathway: Activation of this pathway has also been linked to increased P-gp expression.
-
NF-κB Pathway: This transcription factor can directly bind to the promoter of the ABCB1 gene, regulating its transcription.
The interaction of this compound with P-gp could potentially lead to downstream effects on these pathways, although further research is needed to confirm these interactions.
Visualizations
Experimental Workflow for Physicochemical Profiling
Caption: Workflow for the physicochemical profiling of this compound.
P-gp Modulation and Cellular Drug Accumulation
Caption: Mechanism of action of this compound in cancer cells.
P-gp ATPase Activity Modulation Workflow
Caption: Experimental workflow for the P-gp ATPase activity assay.
Conclusion
This compound (compound 6c) represents a promising lead compound for overcoming multidrug resistance in cancer therapy. This technical guide has provided a framework for its physicochemical characterization, including detailed experimental protocols for determining key properties such as solubility, lipophilicity, and pKa. While specific quantitative data for these properties are not yet publicly available, the provided methodologies offer a clear path for their determination. Understanding these fundamental properties is a critical step in the preclinical development of this and other P-gp modulators, ultimately enabling the design of more effective therapeutic strategies for resistant cancers. Further research is warranted to fully elucidate its ADME profile and its specific interactions with cellular signaling pathways.
References
- 1. A Critical View on In Vitro Analysis of P-glycoprotein (P-gp) Transport Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and discovery of ocotillol-type amide derivatives as orally available modulators of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to the P-gp Modulator Tariquidar (XR9576)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent P-glycoprotein (P-gp) modulator, Tariquidar (XR9576). The information is compiled from publicly available scientific literature and patent databases to support research and development efforts in overcoming multidrug resistance (MDR) in cancer and other therapeutic areas.
Core Patent Information
Despite a comprehensive search of patent databases, the specific U.S. patent numbers for the composition of matter, synthesis, and pharmaceutical formulations of Tariquidar (XR9576) could not be definitively identified within the scope of this review. Tariquidar was developed by Xenova Group, and information regarding its initial patent filings may be held within historical patent records under the assignee's name. Further investigation into patent databases with specific search queries related to the assignee and the chemical structure of Tariquidar may be required to locate the primary patent documents.
Mechanism of Action
Tariquidar is a potent, non-competitive inhibitor of P-glycoprotein (P-gp), a key member of the ATP-binding cassette (ABC) transporter family.[1] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells. This action reduces the intracellular concentration of these drugs, leading to multidrug resistance (MDR) in cancer cells.
Tariquidar binds with high affinity to P-gp, with a dissociation constant (Kd) of 5.1 nM, thereby locking the transporter in a conformation that is incompatible with drug binding and/or transport.[2][3] This inhibition of P-gp function restores the intracellular accumulation and efficacy of co-administered chemotherapeutic drugs in MDR cancer cells.
Quantitative Data
The following tables summarize key quantitative data for Tariquidar, demonstrating its potency and efficacy in modulating P-gp activity and reversing multidrug resistance.
Table 1: In Vitro Potency of Tariquidar
| Parameter | Value | Cell Line/System | Reference |
| P-gp Binding Affinity (Kd) | 5.1 nM | --- | [2][3] |
| ATPase Inhibition (IC50) | 43 ± 9 nM | Purified P-gp |
Table 2: Reversal of Multidrug Resistance by Tariquidar
| Chemotherapeutic Agent | Cell Line | Tariquidar Concentration for Complete Reversal | Reference |
| Doxorubicin | Various MDR cell lines | 25-80 nM | |
| Paclitaxel | Various MDR cell lines | 25-80 nM | |
| Etoposide | Various MDR cell lines | 25-80 nM | |
| Vincristine | Various MDR cell lines | 25-80 nM |
Table 3: Effect of Tariquidar on Paclitaxel Cytotoxicity in Ovarian Cancer Cells
| Cell Line | Treatment | Paclitaxel IC50 | Fold Reversal | Reference |
| SKOV-3 (sensitive) | Paclitaxel alone | 27.11 nM | --- | |
| SKOV-3TR (resistant) | Paclitaxel alone | 2743 nM | --- | |
| SKOV-3TR (resistant) | Paclitaxel + Tariquidar (co-delivered in liposomes) | Significantly reduced (approaching sensitive levels) | >100-fold |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize P-gp modulators like Tariquidar are provided below.
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Principle: P-gp exhibits a basal level of ATPase activity that is stimulated in the presence of its substrates. Inhibitors can either inhibit this basal or substrate-stimulated activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.
Materials:
-
Purified P-gp containing membrane vesicles
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EGTA)
-
Tariquidar or other test compounds
-
P-gp substrate (e.g., verapamil) for stimulation
-
Sodium orthovanadate (Na3VO4) as a P-gp ATPase inhibitor control
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of Tariquidar and control compounds in the assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
To measure inhibition of stimulated activity, add a known P-gp substrate (e.g., verapamil) to the wells. For basal activity, add buffer only.
-
Add the serially diluted Tariquidar or control compounds to the wells. Include a "no compound" control.
-
To initiate the reaction, add a final concentration of ATP (e.g., 5 mM) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
To determine the P-gp specific ATPase activity, subtract the absorbance of samples containing Na3VO4 from the total ATPase activity.
-
Plot the percentage of P-gp ATPase activity against the logarithm of the Tariquidar concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Principle: P-gp actively transports Rhodamine 123 out of the cell. Inhibition of P-gp leads to the intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.
Materials:
-
Cancer cell line overexpressing P-gp (e.g., MCF-7/ADR, K562/ADR) and a parental sensitive cell line.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).
-
Rhodamine 123 stock solution.
-
Tariquidar or other test compounds.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Seed the P-gp overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of Tariquidar or control compounds in serum-free medium for a specified time (e.g., 1 hour) at 37°C.
-
Add Rhodamine 123 to a final concentration (e.g., 1 µg/mL) to all wells and incubate for a further period (e.g., 1-2 hours) at 37°C, protected from light.
-
After the incubation, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells or detach them for analysis.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
The increase in intracellular fluorescence in the presence of Tariquidar compared to the control (no inhibitor) indicates P-gp inhibition.
-
Calculate the reversal fold by dividing the fluorescence intensity in the presence of the inhibitor by the fluorescence intensity in the absence of the inhibitor.
Visualizations
The following diagrams illustrate key concepts related to P-gp function and its inhibition by Tariquidar.
References
Preclinical Profile of P-gp Modulator 1: A Technical Whitepaper
This document provides an in-depth overview of the early preclinical data for P-gp Modulator 1, a potent and selective third-generation inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3] P-gp modulators, like this compound, are being investigated for their potential to reverse MDR and enhance the efficacy of chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals.
Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Description |
| P-gp ATPase Activity (IC50) | P-gp Membranes | 45 nM | Concentration of this compound that inhibits 50% of P-gp's ATP hydrolysis activity. |
| Calcein-AM Accumulation (EC50) | K562/A02 (P-gp overexpressing) | 50 nM | Concentration of this compound that produces 50% of the maximal increase in intracellular Calcein fluorescence. |
| Chemosensitization (Reversal Fold) | K562/A02 with Adriamycin | 95-fold | The factor by which this compound reduces the IC50 of Adriamycin in P-gp overexpressing cells. |
| Intrinsic Cytotoxicity (IC50) | K562/A02 | > 10 µM | Concentration of this compound that causes 50% cell death, indicating low intrinsic toxicity. |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Description |
| Vehicle Control | 0% | Baseline tumor growth. |
| Adriamycin Alone | 15% | Limited efficacy of chemotherapy in a resistant tumor model. |
| This compound Alone | 5% | Minimal anti-tumor effect of the modulator by itself. |
| Adriamycin + this compound | 85% | Significant potentiation of chemotherapy efficacy in the presence of the P-gp modulator. |
Table 3: Pharmacokinetic Interaction of this compound
| Parameter | Paclitaxel Alone | Paclitaxel + this compound | Fold Increase | Description |
| Oral Bioavailability (%) | 12% | 48% | 4.0 | This compound significantly increases the oral absorption of the P-gp substrate, paclitaxel. |
| Brain Penetration (Brain/Plasma Ratio) | 0.1 | 0.5 | 5.0 | This compound enhances the entry of paclitaxel into the central nervous system by inhibiting P-gp at the blood-brain barrier. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
P-gp ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of P-gp, which is essential for its efflux function.
-
Materials : Recombinant human P-gp membranes, ATP, phosphate standard, and a malachite green-based phosphate detection reagent.
-
Procedure :
-
P-gp membranes are incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a malachite green reagent.
-
The IC50 value is calculated from the dose-response curve.
-
Calcein-AM Accumulation Assay
This cell-based assay assesses the ability of a compound to inhibit P-gp-mediated efflux of a fluorescent substrate.
-
Materials : P-gp overexpressing cells (e.g., K562/A02), parental cells (e.g., K562), Calcein-AM (a non-fluorescent P-gp substrate that becomes fluorescent upon intracellular hydrolysis).
-
Procedure :
-
Cells are pre-incubated with different concentrations of this compound.
-
Calcein-AM is added to the cells.
-
After an incubation period, intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
The EC50 value is determined from the concentration-response curve of fluorescence increase.
-
Chemosensitivity Assay
This assay evaluates the ability of a P-gp modulator to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
-
Materials : P-gp overexpressing cancer cells (e.g., K562/A02), a chemotherapeutic agent that is a P-gp substrate (e.g., Adriamycin), and a cell viability reagent (e.g., MTT or CellTiter-Glo).
-
Procedure :
-
Cells are treated with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
After a 72-hour incubation, cell viability is assessed.
-
The IC50 values for the chemotherapeutic agent are calculated for both conditions.
-
The reversal fold is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
-
In Vivo Xenograft Efficacy Study
This study assesses the ability of a P-gp modulator to enhance the anti-tumor activity of a chemotherapeutic agent in a living organism.
-
Materials : Immunocompromised mice, P-gp overexpressing tumor cells for implantation, the chemotherapeutic agent, and this compound.
-
Procedure :
-
Mice are subcutaneously inoculated with P-gp overexpressing tumor cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle, chemotherapeutic alone, P-gp modulator alone, combination).
-
Treatments are administered according to a predefined schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, the percentage of tumor volume reduction is calculated for each group relative to the vehicle control.
-
Pharmacokinetic Interaction Study
This study investigates the effect of a P-gp modulator on the absorption and distribution of a co-administered drug that is a P-gp substrate.
-
Materials : Rodents (e.g., rats or mice), the P-gp substrate drug (e.g., paclitaxel), and this compound.
-
Procedure :
-
Animals are divided into two groups: one receiving the P-gp substrate drug alone and the other receiving the substrate drug in combination with this compound.
-
The drugs are administered via the desired route (e.g., oral for bioavailability studies).
-
Blood and tissue samples (e.g., brain) are collected at various time points.
-
Drug concentrations in the samples are quantified using LC-MS/MS.
-
Pharmacokinetic parameters, such as bioavailability and tissue-to-plasma ratios, are calculated.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to P-gp modulation.
Mechanism of P-gp mediated resistance and its reversal.
Experimental workflow for the Calcein-AM accumulation assay.
Simplified drug accumulation pathway with and without a P-gp modulator.
References
Methodological & Application
Application Notes and Protocols for Utilizing P-gp Modulator 1 in Caco-2 Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell line, derived from a human colon adenocarcinoma, serves as a cornerstone in vitro model for predicting the oral absorption of drug candidates. These cells spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the small intestinal epithelium, including the expression of efflux transporters like P-glycoprotein (P-gp). P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key determinant of drug disposition as it actively extrudes a wide array of xenobiotics back into the intestinal lumen, thereby limiting their oral bioavailability.
The Caco-2 permeability assay is a robust method to assess a compound's potential for intestinal permeability and to identify whether it is a substrate of efflux transporters such as P-gp. By conducting bidirectional transport studies (apical to basolateral and basolateral to apical) across a confluent Caco-2 monolayer, one can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER). A high efflux ratio, which is significantly reduced in the presence of a P-gp modulator (inhibitor), is a strong indication that the compound is a P-gp substrate.
This document provides detailed application notes and protocols for the use of P-gp modulators in the Caco-2 permeability assay to characterize the interaction of test compounds with this important efflux transporter.
Principle of the Assay
The Caco-2 permeability assay in conjunction with a P-gp modulator is designed to determine if a test compound is a substrate of the P-gp efflux pump. The experiment involves measuring the bidirectional transport of the test compound across a Caco-2 cell monolayer grown on a semi-permeable membrane.
-
Apical (A) to Basolateral (B) Transport: This measures the rate of absorption from the intestinal lumen (apical side) into the bloodstream (basolateral side).
-
Basolateral (B) to Apical (A) Transport: This measures the rate of efflux from the bloodstream back into the intestinal lumen.
A compound that is a substrate of P-gp will exhibit a significantly higher Papp value in the B to A direction compared to the A to B direction, resulting in an efflux ratio (ER) greater than 2. The addition of a P-gp modulator, such as Verapamil or Cyclosporine A, will inhibit the P-gp-mediated efflux, leading to a decrease in the B to A transport and a reduction of the efflux ratio to approximately 1.
Data Presentation
The following tables summarize typical quantitative data obtained from Caco-2 permeability assays for known P-gp substrates in the presence and absence of P-gp modulators.
Table 1: Effect of Verapamil on the Permeability and Efflux Ratio of P-gp Substrates
| Compound | Concentration (µM) | Verapamil Concentration (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Digoxin | 5 | 0 | 0.25 | 2.53 | 10.12[1] |
| 5 | 50 | 0.30 | 0.32 | 1.07[2] | |
| Paclitaxel (Taxol) | 10 | 0 | 4.4[3] | 17.6 | 4.0[3] |
| 10 | 50 | 5.1 | 5.5 | 1.08 | |
| Oridonin | 10 | 0 | 0.191[1] | 0.320 | 1.67 |
| 10 | 50 | 0.193 | 0.222 | 1.15 |
Table 2: Effect of Cyclosporine A on the Permeability and Efflux Ratio of P-gp Substrates
| Compound | Concentration (µM) | Cyclosporine A Concentration (µM) | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Rhodamine 123 | 10 | 0 | 0.5 | 5.0 | 10.0 |
| 10 | 10 | 2.5 | 2.7 | 1.08 | |
| Cyclosporine A | 0.5 | 0 | 0.15 | 1.5 | 10.0 |
| 5.0 | 0 | 0.22 | 2.2 | 10.0 |
Experimental Protocols
Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto the apical side of 12- or 24-well Transwell inserts (e.g., polycarbonate membrane, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
Before initiating the transport experiment, it is crucial to assess the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayer using a voltohmmeter. TEER values should be greater than 250 Ω·cm² to ensure the integrity of the tight junctions.
-
Lucifer Yellow Permeability: As an alternative or in addition to TEER, the permeability of a paracellular marker, such as Lucifer Yellow, can be assessed. The apparent permeability of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.
Bidirectional Permeability Assay
-
Preparation of Transport Buffer: Prepare a transport buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Pre-incubation: Gently wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer and pre-incubate for 30 minutes at 37°C.
-
Preparation of Dosing Solutions:
-
Test Compound Solution: Prepare the test compound in the transport buffer at the desired concentration (e.g., 10 µM).
-
Test Compound with P-gp Modulator Solution: Prepare the test compound in the transport buffer containing the P-gp modulator at the desired concentration (e.g., 50 µM Verapamil or 10 µM Cyclosporine A).
-
-
Transport Experiment:
-
A to B Transport: Add the dosing solution (with or without modulator) to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.
-
B to A Transport: Add the dosing solution (with or without modulator) to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 90 to 120 minutes.
-
Sample Collection: At the end of the incubation period, collect samples from both the donor and receiver compartments for analysis.
Sample Analysis and Data Calculation
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).
-
-
Calculation of Efflux Ratio (ER): The efflux ratio is calculated as follows: ER = Papp (B→A) / Papp (A→B)
Visualization of Key Processes
Experimental Workflow
Caption: Workflow of the Caco-2 permeability assay with a P-gp modulator.
P-gp Efflux Mechanism and Inhibition
References
- 1. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol transport by human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-gp Modulator 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a key ATP-binding cassette (ABC) transporter that plays a crucial role in cellular detoxification by effluxing a wide variety of xenobiotics, including many therapeutic drugs.[1] In cancer, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[1] P-gp modulators, particularly inhibitors, are therefore of significant interest in drug development to overcome MDR and improve the efficacy of anticancer agents. These compounds can also enhance the oral bioavailability and central nervous system penetration of drugs that are P-gp substrates.
This document provides detailed application notes and protocols for the use of P-gp modulators in cell culture, with a focus on two representative inhibitors: the first-generation modulator Verapamil and the third-generation modulator Tariquidar .
Data Presentation: Recommended Concentrations
The optimal concentration of a P-gp modulator can vary significantly depending on the compound, the cell line, and the specific assay being performed. Below is a summary of recommended concentration ranges for Verapamil and Tariquidar based on published literature.
| Modulator | Generation | Cell Line Example(s) | Application | Recommended Concentration Range | IC50 Value (Example) |
| Verapamil | First | Caco-2, K562/ADR, CEM VLB100 | P-gp Inhibition, Reversal of MDR | 10 - 100 µM | ~1.1 µM (for digoxin transport inhibition in Caco-2)[2] |
| Tariquidar (XR9576) | Third | Various human tumor cell lines | P-gp Inhibition, Reversal of MDR | 10 - 100 nM | Not explicitly stated for a specific substrate, but potent inhibition is observed in the low nM range.[3] |
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Function
This assay is a common method to assess the functional activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
Materials:
-
Cells expressing P-gp (e.g., MCF7/ADR, K562/ADR) and parental cells (e.g., MCF7, K562)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp modulator (e.g., Verapamil or Tariquidar)
-
Positive control inhibitor (e.g., 50 µM Verapamil)[4]
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed the P-gp expressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator.
-
Preparation of Reagents:
-
Prepare a working solution of Rhodamine 123 in serum-free medium at a final concentration of 1-5 µM.
-
Prepare serial dilutions of the test P-gp modulator in serum-free medium. Also, prepare the positive control inhibitor (e.g., 50 µM Verapamil).
-
-
Drug Treatment and Rhodamine 123 Loading:
-
Wash the cells once with warm PBS.
-
Add the P-gp modulator solutions (including test compound, positive control, and vehicle control) to the respective wells and incubate for 30-60 minutes at 37°C.
-
Add the Rhodamine 123 working solution to all wells and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
-
Efflux Phase:
-
Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.
-
Add fresh, pre-warmed, serum-free medium (containing the respective P-gp modulators) to each well.
-
Incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux of Rhodamine 123.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of PBS or cell lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm). Alternatively, cells can be trypsinized, washed, and analyzed by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence of the treated cells to the vehicle-treated control cells.
-
Plot the normalized fluorescence against the modulator concentration to determine the IC50 value.
-
P-gp ATPase Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. This assay measures the rate of ATP consumption by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity.
Materials:
-
P-gp-containing membranes (commercially available or prepared from P-gp overexpressing cells)
-
Assay buffer (typically contains Tris-HCl, MgCl2, and other components as per the kit manufacturer's instructions)
-
ATP
-
Test P-gp modulator
-
Positive control substrate/stimulator (e.g., Verapamil)
-
Positive control inhibitor (e.g., Sodium orthovanadate, Na3VO4)
-
Reagent for detecting inorganic phosphate (Pi) or remaining ATP (e.g., malachite green-based reagent or luciferase-based ATP detection reagent)
-
96-well plate
Protocol (based on a colorimetric Pi detection method):
-
Preparation of Reagents: Prepare all buffers and solutions according to the manufacturer's protocol if using a commercial kit. Prepare serial dilutions of the test modulator.
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Basal activity: P-gp membranes + assay buffer
-
Test compound effect on basal activity: P-gp membranes + assay buffer + test modulator
-
Stimulated activity: P-gp membranes + assay buffer + positive control stimulator (e.g., Verapamil)
-
Inhibition of stimulated activity: P-gp membranes + assay buffer + positive control stimulator + test modulator
-
Background control (non-P-gp ATPase activity): P-gp membranes + assay buffer + Na3VO4
-
-
-
Initiation of Reaction: Add MgATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes), allowing for ATP hydrolysis.
-
Termination of Reaction and Detection:
-
Stop the reaction by adding the detection reagent. This reagent typically contains a component that complexes with the liberated inorganic phosphate (Pi) to produce a colored product.
-
Allow the color to develop for the recommended time.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green-based assays) using a microplate reader.
-
Data Analysis:
-
Calculate the amount of Pi produced in each well by comparing the absorbance to a standard curve of known phosphate concentrations.
-
Determine the P-gp specific ATPase activity by subtracting the background activity (in the presence of Na3VO4) from the total activity.
-
Calculate the percentage of stimulation or inhibition of P-gp ATPase activity by the test compound relative to the appropriate controls.
-
Visualizations
Caption: Experimental workflow for assessing P-gp modulation in cell culture.
Caption: P-gp regulation by the PI3K/Akt/NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin inhibits P-glycoprotein expression via the NF-κB pathway and CRE transcriptional activity through AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Protocol for Testing P-gp Modulator 1 in MDR Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells.[1][2][3] P-gp actively transports a wide variety of structurally diverse chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[2][4] The development of P-gp modulators, which can inhibit the function of this transporter, is a promising strategy to overcome MDR and restore the sensitivity of cancer cells to chemotherapy.
This application note provides a detailed protocol for the in vitro evaluation of "P-gp Modulator 1," a novel investigational compound, for its ability to modulate P-gp activity in multidrug-resistant cell lines. The described assays are designed to assess the compound's direct interaction with P-gp and its efficacy in reversing P-gp-mediated drug resistance.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Details/Supplier |
| Cell Lines | P-gp overexpressing MDR cell line | e.g., NCI/ADR-RES, K562/ADR, MCF7/ADR |
| Parental sensitive cell line | e.g., OVCAR-8, K562, MCF7 | |
| P-gp Substrates | Rhodamine 123 | Fluorescent substrate for efflux assays |
| Calcein-AM | Fluorescent substrate for efflux assays | |
| Doxorubicin, Paclitaxel, Vinblastine | Chemotherapeutic agents for cytotoxicity assays | |
| P-gp Modulators | This compound (Test Compound) | |
| Verapamil, Cyclosporin A | Positive control P-gp inhibitors | |
| Assay Kits | P-gp-Glo™ Assay System | For ATPase activity measurement (Promega) |
| MTT Cell Proliferation Assay Kit | For cytotoxicity assessment | |
| General Reagents | Dulbecco's Modified Eagle Medium (DMEM) | or other appropriate cell culture medium |
| Fetal Bovine Serum (FBS) | ||
| Penicillin-Streptomycin Solution | ||
| Trypsin-EDTA | ||
| Phosphate-Buffered Saline (PBS) | ||
| Dimethyl Sulfoxide (DMSO) | Vehicle for dissolving compounds | |
| Equipment | Cell culture incubator (37°C, 5% CO2) | |
| Laminar flow hood | ||
| Centrifuge | ||
| 96-well plates (clear and black-walled) | ||
| Microplate reader (fluorescence, luminescence, absorbance) | ||
| Flow cytometer |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of this compound to sensitize MDR cells to a P-gp substrate chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed both MDR and parental sensitive cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) with and without a fixed, non-toxic concentration of this compound. Also include a positive control P-gp inhibitor (e.g., Verapamil).
-
Treatment: Remove the culture medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound. The Fold Reversal (FR) is calculated as: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound)
Expected Results: A significant decrease in the IC50 of the chemotherapeutic agent in the presence of this compound in MDR cells indicates successful reversal of resistance.
| Cell Line | Treatment | IC50 (Doxorubicin) | Fold Reversal (FR) |
| Parental | Doxorubicin | 0.1 µM | - |
| MDR | Doxorubicin | 5.0 µM | - |
| MDR | Doxorubicin + this compound (1 µM) | 0.5 µM | 10 |
| MDR | Doxorubicin + Verapamil (5 µM) | 0.4 µM | 12.5 |
P-gp Efflux Functional Assay using Rhodamine 123
This assay directly measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.
Protocol:
-
Cell Preparation: Harvest and resuspend MDR cells in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., Verapamil) for 30 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 5.25 µM and incubate for another 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in fresh PBS and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (Excitation/Emission: ~488/525 nm).
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Expected Results:
| Treatment | Mean Fluorescence Intensity (MFI) | % Increase in Fluorescence |
| Untreated MDR Cells | 100 | 0% |
| This compound (0.1 µM) | 150 | 50% |
| This compound (1 µM) | 300 | 200% |
| This compound (10 µM) | 500 | 400% |
| Verapamil (10 µM) | 550 | 450% |
P-gp Efflux Functional Assay using Calcein-AM
Calcein-AM is another fluorescent substrate used to assess P-gp activity. It is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein by intracellular esterases. P-gp can extrude the non-fluorescent Calcein-AM from the cell before it can be cleaved.
Protocol:
-
Cell Seeding: Seed MDR cells in a black-walled 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a positive control for 30 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Add fresh PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader (Excitation/Emission: ~495/515 nm).
-
Data Analysis: An increase in intracellular calcein fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux of Calcein-AM.
Expected Results:
| Treatment | Relative Fluorescence Units (RFU) | % Increase in Fluorescence |
| Untreated MDR Cells | 5000 | 0% |
| This compound (0.1 µM) | 7500 | 50% |
| This compound (1 µM) | 15000 | 200% |
| This compound (10 µM) | 25000 | 400% |
| Verapamil (10 µM) | 27500 | 450% |
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. This assay measures the effect of this compound on the ATPase activity of P-gp. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.
Protocol:
-
Reagent Preparation: Prepare reagents from a commercial kit such as the Pgp-Glo™ Assay System. This includes recombinant human P-gp membranes, ATP, and a luciferase-based ATP detection reagent.
-
Reaction Setup: In a 96-well plate, add P-gp membranes, assay buffer, and either the test compound (this compound) or a known P-gp substrate/inhibitor (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor).
-
Initiate Reaction: Add MgATP to initiate the ATPase reaction and incubate at 37°C for 40 minutes.
-
ATP Detection: Stop the reaction and add the ATP detection reagent. This reagent contains luciferase, which will produce a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: A decrease in luminescence indicates ATP consumption and thus, P-gp ATPase activity. The effect of this compound is determined by comparing the change in luminescence in its presence to basal and verapamil-stimulated levels.
Expected Results:
| Condition | Relative Luminescence Units (RLU) | Change in RLU (ΔRLU) | Interpretation |
| No P-gp (Control) | 100,000 | - | No ATPase activity |
| P-gp Basal | 80,000 | 20,000 | Basal ATPase activity |
| P-gp + Verapamil (Stimulator) | 40,000 | 60,000 | Stimulated ATPase activity |
| P-gp + this compound (Substrate-like) | 50,000 | 50,000 | Stimulates ATPase activity |
| P-gp + Verapamil + this compound (Inhibitor) | 70,000 | 30,000 | Inhibits Verapamil-stimulated activity |
Visualizations
Caption: Mechanism of P-gp mediated drug efflux from a multidrug-resistant cancer cell.
Caption: Action of this compound in blocking drug efflux, leading to increased intracellular drug accumulation.
Caption: Experimental workflow for the comprehensive evaluation of this compound.
References
- 1. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-gp Modulator 1 in Enhancing Chemotherapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy. A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels.[1][2] P-gp modulators are compounds designed to inhibit this efflux activity, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.
This document provides detailed application notes and experimental protocols for the use of P-gp Modulator 1 , a high-affinity, orally available modulator of P-gp, to enhance the efficacy of chemotherapy.[3] this compound has been identified as compound 176 in the work by Ren Q, et al., and has shown significant promise in reversing P-gp-mediated multidrug resistance. These guidelines are intended for researchers in oncology, pharmacology, and drug development.
Mechanism of Action
P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse anticancer drugs out of the cell.[4] this compound inhibits this process, leading to an increased intracellular accumulation of chemotherapeutic drugs. This enhanced drug concentration at the target site allows the chemotherapeutic agent to exert its cytotoxic effects, ultimately leading to apoptosis (programmed cell death) in cancer cells. The inhibition of P-gp function by a modulator allows the co-administered chemotherapeutic agent to bypass this resistance mechanism.
Data Presentation
The efficacy of P-gp modulators is typically evaluated by their ability to reverse drug resistance in cancer cell lines and to enhance the anti-tumor activity of chemotherapeutics in vivo. The following tables summarize key quantitative data for this compound and representative third-generation P-gp modulators, Tariquidar and Elacridar, for comparative purposes.
Table 1: In Vivo Efficacy of this compound in a Paclitaxel-Resistant Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Paclitaxel alone | 17.9% |
| Paclitaxel + this compound | 53.75% |
Data from a xenograft model using KBV200 cells in nude mice. This compound (compound 176) significantly enhanced the tumor growth inhibition of paclitaxel.
Table 2: Representative In Vitro Reversal of Multidrug Resistance by Third-Generation P-gp Modulators
| Cell Line | Chemotherapeutic | Modulator (Concentration) | Fold Reversal of Resistance |
| A2780PR1 (Ovarian) | Paclitaxel | Elacridar (0.1 µM) | 162-fold |
| A2780PR2 (Ovarian) | Paclitaxel | Elacridar (1 µM) | 483-fold |
| KB-8-5-11 (Cervical) | Paclitaxel | Tariquidar (100 nM) | >100-fold |
| 2780AD (Ovarian) | Doxorubicin | Tariquidar (25-80 nM) | Complete Reversal |
This table presents representative data for well-characterized third-generation P-gp modulators, Elacridar and Tariquidar, to illustrate the typical magnitude of resistance reversal observed in vitro. "Fold Reversal" is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.
Table 3: Representative IC50 Values for P-gp Inhibition by Third-Generation Modulators
| Modulator | Assay | IC50 Value |
| Tariquidar | P-gp ATPase Activity | 43 nM |
| Elacridar | Rhodamine 123 Accumulation | 0.05 µM |
IC50 values represent the concentration of the modulator required to inhibit 50% of P-gp activity. These values are indicative of the high potency of third-generation P-gp modulators.
Signaling Pathways and Experimental Workflow
The inhibition of P-gp by a modulator leads to increased intracellular drug levels, which in turn triggers downstream apoptotic signaling pathways. The experimental workflow to evaluate a P-gp modulator involves a series of in vitro and in vivo assays.
Caption: P-gp modulator signaling pathway.
Caption: Experimental workflow for P-gp modulator evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a chemotherapeutic agent required to inhibit 50% of cell growth (IC50) in the presence and absence of this compound.
Materials:
-
P-gp overexpressing cancer cell line (e.g., KB-V1, NCI/ADR-RES) and its parental sensitive cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Add the chemotherapeutic agent dilutions to the wells, with and without a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve fitting software. The fold reversal (RF) of resistance is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
Rhodamine 123 Accumulation Assay
This assay measures the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.[5]
Materials:
-
P-gp overexpressing and parental cell lines.
-
Rhodamine 123 (stock solution in DMSO).
-
This compound.
-
PBS.
-
Flow cytometer.
Procedure:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm). An increase in fluorescence intensity in the presence of this compound indicates inhibition of P-gp efflux.
P-gp ATPase Activity Assay
This assay determines whether this compound interacts with the P-gp ATPase, either as an inhibitor or a stimulator.
Materials:
-
High-quality P-gp membranes (commercially available).
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl).
-
ATP.
-
This compound.
-
Positive control (e.g., Verapamil).
-
Phosphate detection reagent (e.g., malachite green).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add P-gp membranes, the modulator dilutions, and assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
A decrease in Pi production compared to the basal level indicates inhibition of ATPase activity, while an increase suggests stimulation.
In Vivo Xenograft Efficacy Study
This protocol evaluates the ability of this compound to enhance the anti-tumor efficacy of a chemotherapeutic agent in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
P-gp overexpressing human cancer cells (e.g., KB-V1, NCI/ADR-RES).
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Chemotherapeutic agent formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant 1-5 x 10^6 cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, chemotherapeutic alone, this compound alone, combination of chemotherapeutic and modulator).
-
Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly). This compound can be administered orally or via injection prior to the chemotherapeutic agent.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth inhibition between the treatment groups.
Conclusion
This compound is a potent agent for reversing P-gp-mediated multidrug resistance. The protocols outlined in this document provide a framework for researchers to effectively evaluate its potential in enhancing the efficacy of conventional chemotherapy in preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the translation of this promising therapeutic strategy to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Study of P-glycoprotein (P-gp) Mediated Drug-Drug Interactions
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a critical membrane transporter that functions as an ATP-dependent efflux pump.[1] It is highly expressed in key tissues such as the intestinal epithelium, the blood-brain barrier, liver, and kidneys, where it plays a vital role in protecting cells by expelling a wide array of xenobiotics, including many therapeutic drugs.[2][3][4] This efflux activity can significantly limit the oral bioavailability and tissue penetration of substrate drugs, and is a primary mechanism behind multidrug resistance (MDR) in cancer cells.[3]
Modulation of P-gp activity by co-administered drugs can lead to clinically significant drug-drug interactions (DDIs). P-gp inhibitors can block the efflux of substrate drugs, leading to increased plasma concentrations and a higher risk of toxicity. Conversely, P-gp inducers can increase the expression of the transporter, potentially leading to sub-therapeutic concentrations of substrate drugs. Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend evaluating the potential for new chemical entities to act as P-gp substrates or modulators early in drug development.
This document provides detailed application notes and experimental protocols for studying P-gp-mediated DDIs using a representative potent P-gp modulator, hereafter referred to as P-gp Modulator 1 (Tariquidar) . Tariquidar is a potent, third-generation, non-competitive inhibitor of P-gp. Additionally, protocols and data for a classic P-gp modulator, Verapamil , are included to provide a broader context for DDI studies with well-established probe substrates like digoxin and fexofenadine.
This compound Profile: Tariquidar
Tariquidar (XR9576) is a highly potent and specific P-gp inhibitor with a high binding affinity (Kd = 5.1 nM). It has been shown to effectively reverse P-gp-mediated multidrug resistance in various cancer cell lines and increases the exposure of P-gp substrates in vivo. Unlike some earlier generation inhibitors, Tariquidar is not a significant substrate for P-gp itself, making it a valuable tool for in vitro and in vivo DDI studies.
Data Presentation: In Vitro Inhibition of P-gp
The following tables summarize the quantitative data on the inhibitory activity of Tariquidar and Verapamil against P-gp from various in vitro systems.
Table 1: Inhibitory Potency (IC50) of Tariquidar against P-gp
| Cell Line/System | P-gp Substrate | Assay Type | IC50 Value | Reference |
| CHrB30 Membranes | Vanadate | ATPase Activity | 43 ± 9 nM | |
| KB-8-5-11 Cells | Paclitaxel | Cytotoxicity | Sensitization at 10 nM | |
| MDCK-MDR1 Cells | Rhodamine 123 | Flow Cytometry | 0.85 µM | |
| HEK293 Cells | Vincristine | Cytotoxicity | 16.1 nM |
Table 2: Effect of Verapamil on P-gp Substrate Transport and Activity
| System | P-gp Substrate | Effect | Quantitative Data | Reference |
| Caco-2 Cells | Digoxin | Inhibition of Efflux | Efflux Ratio reduced from 6.98 to 0.832 (at 50 µM Verapamil) | |
| P-gp Membranes | Verapamil | ATPase Activation | Km = 1.9 ± 0.5 µM | |
| P-gp Membranes | Verapamil | ATPase Inhibition | Ki = 454 ± 109 µM | |
| Caco-2 Cells | Oridonin | Inhibition of Efflux | Efflux Ratio reduced from 1.67 to 1.15 |
Data Presentation: In Vivo Drug-Drug Interactions
The following table summarizes the impact of P-gp modulators on the pharmacokinetics of the P-gp probe substrate digoxin in rats.
Table 3: Effect of Verapamil on Digoxin Pharmacokinetics in Rats
| Treatment Group | Digoxin Dose | Verapamil Pre-treatment | Key Finding | Reference |
| Control | 0.5 mg/kg i.p. | Saline | Baseline digoxin levels established | |
| Verapamil | 0.5 mg/kg i.p. | 10 mg/kg i.p. twice daily for 7 days | Digoxin levels doubled in plasma, heart, liver, and muscle |
Experimental Protocols
Protocol 1: In Vitro P-gp Inhibition - Bidirectional Transport Assay using Caco-2 Cells
This protocol is designed to determine if a test compound is a P-gp substrate or inhibitor by measuring its transport across a polarized monolayer of human intestinal Caco-2 cells.
Objective: To calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER) of a probe substrate (e.g., Digoxin) in the presence and absence of this compound (Tariquidar).
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% Penicillin-Streptomycin)
-
Transport buffer (Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES and 25 mM glucose, pH 7.4)
-
Probe Substrate: [³H]-Digoxin (or other validated P-gp substrate)
-
This compound: Tariquidar
-
Positive Control Inhibitor: Verapamil (50 µM)
-
Lucifer Yellow (for monolayer integrity check)
-
Scintillation counter and vials
-
LC-MS/MS for unlabeled compound analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. TEER values should be >200 Ω·cm².
-
Confirm low permeability to the paracellular marker, Lucifer Yellow (<1% transport per hour).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers for 30 minutes at 37°C with transport buffer. For inhibitor studies, add this compound (e.g., 1 µM Tariquidar) or Verapamil to both the apical (A) and basolateral (B) chambers during this step.
-
Apical to Basolateral (A→B) Transport:
-
Add the probe substrate solution (e.g., 1 µM [³H]-Digoxin) with or without the inhibitor to the apical chamber (donor).
-
Add fresh transport buffer (with or without inhibitor) to the basolateral chamber (receiver).
-
-
Basolateral to Apical (B→A) Transport:
-
Add the probe substrate solution (e.g., 1 µM [³H]-Digoxin) with or without the inhibitor to the basolateral chamber (donor).
-
Add fresh transport buffer (with or without inhibitor) to the apical chamber (receiver).
-
-
Incubate the plates at 37°C on an orbital shaker (50 rpm) for 2 hours.
-
At the end of the incubation, collect samples from both donor and receiver chambers.
-
-
Sample Analysis:
-
For radiolabeled substrates, add the collected samples to scintillation vials with scintillation cocktail and quantify using a scintillation counter.
-
For unlabeled compounds, analyze concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
A compound is considered a P-gp substrate if the ER is ≥ 2.
-
A significant reduction in the ER of a known substrate in the presence of the test compound indicates P-gp inhibition.
-
Protocol 2: In Vitro P-gp ATPase Activity Assay
This protocol measures the ATP hydrolysis activity of P-gp in isolated cell membranes, which is stimulated by P-gp substrates and inhibited by P-gp inhibitors.
Objective: To determine the effect of this compound (Tariquidar) on the vanadate-sensitive ATPase activity of P-gp.
Materials:
-
P-gp-expressing cell membranes (commercially available, e.g., from insect cells overexpressing human P-gp)
-
Assay Buffer (e.g., 50 mM Tris-MES, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂)
-
ATP solution (e.g., 100 mM)
-
This compound: Tariquidar
-
Positive Control Substrate: Verapamil (e.g., 100 µM)
-
P-gp Inhibitor Control: Sodium orthovanadate (Na₃VO₄)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound (Tariquidar) and Verapamil in the assay buffer.
-
Prepare the ATP reaction-starting solution by diluting ATP in the assay buffer to a final concentration of 5 mM.
-
-
Assay Procedure:
-
Thaw the P-gp membranes on ice. Dilute to the desired concentration (e.g., 20 µg of membrane protein per well) in ice-cold assay buffer.
-
Add the diluted membrane suspension to the wells of a 96-well plate.
-
To determine vanadate-sensitive ATPase activity, prepare parallel sets of wells with and without 1 mM sodium orthovanadate.
-
Add the test compounds (Tariquidar at various concentrations) or Verapamil to the appropriate wells. Include a "basal activity" control with no compound.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Detection of Inorganic Phosphate (Pi):
-
Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green).
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of phosphate standard.
-
Convert the absorbance readings to the amount of Pi released (nmol).
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.
-
Plot the ATPase activity against the concentration of this compound to determine the IC50 (for inhibitors) or EC50 (for activators).
-
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Workflow for the Caco-2 bidirectional transport assay.
Caption: Decision tree for assessing P-gp DDI risk.
References
P-gp Modulator 1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for P-gp modulator 1, a potent and orally bioavailable modulator of P-glycoprotein (P-gp). P-gp is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. This compound has been shown to reverse this resistance, making it a valuable tool for in vitro and in vivo research in oncology and drug development.
Supplier and Purchasing Information
This compound can be sourced from the following suppliers for research purposes:
| Supplier | Website | Catalog Number |
| MedchemExpress | --INVALID-LINK-- | HY-112393 |
| Smolecule | --INVALID-LINK-- | S6897 |
| Adooq Bioscience | --INVALID-LINK-- | A13384 |
Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information. This product is for research use only and not for human use.
Mechanism of Action
This compound is an ocotillol-type amide derivative that acts as a non-competitive inhibitor of P-gp. It binds to the transmembrane domains of P-gp, inducing a conformational change that inhibits its ATPase activity and subsequent drug efflux. This leads to an increased intracellular accumulation of P-gp substrate drugs in MDR cancer cells, thereby restoring their cytotoxic efficacy.
Signaling Pathways
The modulation of P-gp activity can impact several downstream signaling pathways involved in cell survival and apoptosis. While direct signaling studies on this compound are ongoing, the reversal of drug resistance by inhibiting P-gp can indirectly affect pathways such as:
Caption: Inhibition of P-gp by this compound increases intracellular drug concentration, leading to enhanced DNA damage and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of this compound to reverse multidrug resistance to a chemotherapeutic agent (e.g., Paclitaxel).
Materials:
-
P-gp overexpressing cells (e.g., KB-C2, MCF-7/ADR) and parental sensitive cells (e.g., KB, MCF-7)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of this compound (e.g., 1 µM).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) and the fold resistance (FR = IC₅₀ of resistant cells / IC₅₀ of sensitive cells).
Data Presentation:
| Cell Line | Treatment | IC₅₀ (nM) | Fold Resistance (FR) |
| KB | Paclitaxel | 5.2 ± 0.6 | 1 |
| KB-C2 | Paclitaxel | 289.4 ± 21.3 | 55.7 |
| KB-C2 | Paclitaxel + this compound (1 µM) | 10.8 ± 1.2 | 2.1 |
Rhodamine 123 Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., KB-C2)
-
This compound
-
Rhodamine 123
-
Verapamil (positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with this compound (e.g., 1 µM) or Verapamil (e.g., 10 µM) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS and analyze the intracellular fluorescence using a flow cytometer.
Workflow Diagram:
Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its efflux function.
Materials:
-
P-gp membrane vesicles (commercially available)
-
This compound
-
Verapamil (stimulator)
-
Sodium orthovanadate (Na₃VO₄, inhibitor)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and Verapamil (to stimulate ATPase activity).
-
Add the P-gp membrane vesicles to each well.
-
Initiate the reaction by adding ATP.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
The ATPase activity is calculated as the difference in Pi released in the presence and absence of Na₃VO₄.
Data Presentation:
| Compound | Concentration (µM) | ATPase Activity (% of Verapamil-stimulated control) |
| Control | - | 100 |
| This compound | 0.1 | 85.2 ± 5.1 |
| This compound | 1 | 42.6 ± 3.8 |
| This compound | 10 | 15.3 ± 2.2 |
| Na₃VO₄ | 100 | 5.1 ± 0.9 |
Conclusion
This compound is a valuable research tool for studying and overcoming multidrug resistance in cancer. The protocols provided here offer a framework for characterizing its activity. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
Dissolving P-gp Modulator 1 for Preclinical Research: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. P-gp acts as an efflux pump, actively transporting a wide range of substrates out of cells, thereby reducing intracellular drug concentrations and therapeutic efficacy. P-gp modulators are compounds designed to inhibit the function of P-gp, thus restoring the sensitivity of resistant cells to chemotherapeutic agents. "P-gp modulator 1" (CAS 2249749-39-9) is a high-affinity, orally available modulator of P-gp that has shown promise in reversing P-gp-mediated multidrug resistance.[1]
This document provides detailed protocols for the dissolution of this compound for use in various in vitro and in vivo experimental settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate solvent and ensuring the stability of the prepared solutions.
| Property | Value | Reference |
| CAS Number | 2249749-39-9 | MedchemExpress |
| Molecular Formula | C41H72N2O6 | MedchemExpress |
| Molecular Weight | 689.02 g/mol | MedchemExpress |
| Appearance | Solid | MedchemExpress |
| Solubility | Soluble in DMSO | Inferred from similar compounds |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Preparation of Stock Solutions
For most in vitro cell-based assays, a high-concentration stock solution of this compound is prepared in an organic solvent, which is then further diluted in an aqueous culture medium to the desired final concentration. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds due to its high solubilizing power for hydrophobic molecules.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or heat block
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes can be applied. For some P-gp inhibitors, warming up to 70°C with ultrasonication may be necessary for complete dissolution in DMSO.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use freshly opened DMSO as it can be hygroscopic, which may affect solubility.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the stock solution in a cell culture medium to the final desired concentration for the experiment.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the cell line.
-
Sterile tubes for dilution.
Protocol:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the final desired concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Mixing: Gently mix the working solutions by pipetting or inverting the tubes.
-
Application: Add the working solutions to the cell cultures as per the experimental design.
Figure 1: Workflow for the preparation of this compound solutions for in vitro experiments.
Signaling Pathway Context
This compound functions by directly interacting with the P-glycoprotein transporter, thereby inhibiting its efflux activity. This leads to an increased intracellular accumulation of co-administered chemotherapeutic drugs, ultimately enhancing their cytotoxic effects on cancer cells.
Figure 2: Simplified signaling pathway showing the mechanism of action of this compound.
Application Example: Multidrug Resistance Reversal Assay
This protocol describes a typical in vitro assay to evaluate the ability of this compound to reverse multidrug resistance in a cancer cell line that overexpresses P-gp.
Cell Lines:
-
A drug-resistant cancer cell line overexpressing P-gp (e.g., KB-V1, A549/PTX).
-
The corresponding parental drug-sensitive cell line (e.g., KB, A549).
Reagents:
-
This compound (prepared as described above).
-
A chemotherapeutic agent that is a P-gp substrate (e.g., paclitaxel, doxorubicin).
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
Protocol:
-
Cell Seeding: Seed the drug-resistant and parental cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with a range of concentrations of the chemotherapeutic agent alone.
-
In parallel, treat the cells with the same concentrations of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound.
-
Include a vehicle control group (DMSO).
-
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent in the presence and absence of this compound.
-
The fold reversal (FR) of resistance can be calculated as: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
-
Conclusion
Proper dissolution of this compound is a critical first step for obtaining reliable and reproducible results in preclinical studies. The protocols outlined in this application note provide a comprehensive guide for researchers working with this potent P-gp inhibitor. It is always recommended to perform small-scale solubility tests before preparing large batches of solutions and to include appropriate controls in all experiments.
References
Troubleshooting & Optimization
Technical Support Center: P-gp Modulator 1 (Tariquidar)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent P-glycoprotein (P-gp) modulator, Tariquidar (also known as XR9576), hereafter referred to as "P-gp Modulator 1." This guide focuses on addressing the significant solubility challenges associated with this compound to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Tariquidar) and why is its solubility a concern?
A1: this compound (Tariquidar) is a potent, non-competitive inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs.[1][2][3] Its high lipophilicity and poor aqueous solubility present significant challenges in experimental settings, as achieving and maintaining a sufficient concentration in aqueous media without precipitation is critical for its biological activity.[4]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For initial stock solutions, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for Tariquidar.[5] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.
Q3: My this compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. What can I do to prevent this?
A3: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is transferred from a high-concentration organic stock to an aqueous environment. Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1% to minimize cellular toxicity. However, for some poorly soluble compounds, a final concentration of up to 0.5% may be necessary, but this must be validated for your specific cell line. Always include a vehicle control with the identical final DMSO concentration in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous media. Instead, perform a serial dilution by first diluting the stock into a small volume of pre-warmed (37°C) media or phosphate-buffered saline (PBS), followed by further dilution to the final concentration.
-
Use of Surfactants or Co-solvents: The inclusion of pharmaceutically acceptable surfactants or co-solvents in the formulation can help maintain the solubility of the compound in aqueous solutions.
-
Formulation as a Microemulsion: For in vivo studies, and potentially for some in vitro applications, formulating Tariquidar as a microemulsion has been shown to significantly improve its bioavailability.
Troubleshooting Guides
Issue 1: Immediate Precipitation in Cell Culture Media
Problem: A visible precipitate forms immediately upon adding the this compound DMSO stock solution to the cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in polarity, leading to precipitation. | Perform a stepwise dilution. Add the DMSO stock to a smaller volume of media first, mix gently, and then add this intermediate solution to the final volume. |
| Low Temperature of Media | The solubility of many compounds, including Tariquidar, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility. | Test the solubility of the compound in a simpler buffer (e.g., PBS) to determine if media components are contributing to the precipitation. |
Issue 2: Precipitate Formation Over Time During Incubation
Problem: The initial solution is clear, but a precipitate forms in the culture wells after several hours of incubation at 37°C.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Metastable Supersaturated Solution | The initial working solution may be supersaturated, and over time, the compound begins to crystallize and precipitate out of the solution. | Lower the final working concentration to be within the determined thermodynamic solubility limit. Consider using solubility-enhancing excipients. |
| Compound Instability | The compound may be degrading in the aqueous environment at 37°C, and the degradation products may be less soluble. | Assess the stability of this compound under your experimental conditions using an appropriate analytical method such as HPLC. |
| Evaporation of Media | Evaporation of the culture medium can increase the concentration of the compound, leading to precipitation. | Ensure proper humidification of the incubator and use well-sealed culture plates or flasks. |
| pH Shift | Cellular metabolism can cause a change in the pH of the culture medium, which can affect the solubility of the compound. | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator. |
Quantitative Data Summary
Table 1: Solubility of Tariquidar (this compound)
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 296 mg/mL | Hygroscopic DMSO can reduce solubility; use fresh DMSO. | |
| DMSO | >10 mM | - | |
| DMSO | 8 mg/mL (12.36 mM) | - | |
| DMSO | 15 mg/mL (23.19 mM) | - | |
| Water | Insoluble | - | |
| Water | 5 mg/mL (with sonication) | - | |
| Ethanol | Insoluble | - |
Table 2: Example Formulations for Tariquidar (this compound)
| Formulation Type | Components | Application | Key Findings | Reference |
| Solution (Formulation A) | Tariquidar dimesylate in DMSO, diluted with 5% glucose solution (final DMSO ≤ 2% v/v) | In vivo (rats) | Oral bioavailability of 71.6% | |
| Microemulsion (Formulation B) | Kolliphor® EL (Cremophor EL), Carbitol™, Captex 355, and water | In vivo (rats) | Significantly higher oral bioavailability of 86.3% compared to the solution formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound (Tariquidar) Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of Tariquidar powder.
-
Dissolve in fresh, anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 1 µM final concentration in 10 mL of media):
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock solution to 990 µL of pre-warmed media. This creates a 100 µM solution with 1% DMSO.
-
Gently vortex the intermediate dilution.
-
Add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate, Rhodamine 123, from cells.
-
Cell Seeding: Plate P-gp-overexpressing cells (e.g., SKOV-3TR) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound at various concentrations in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include a positive control (e.g., a known P-gp inhibitor like Verapamil) and a vehicle control (medium with the same final DMSO concentration).
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each well to a final concentration of approximately 0.2 µg/mL.
-
Incubate for another 60 minutes at 37°C, protected from light.
-
-
Washing and Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Alternatively, for flow cytometry analysis, trypsinize the cells, wash with cold PBS, and analyze the intracellular fluorescence.
-
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Mechanism of P-gp inhibition by this compound (Tariquidar).
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing P-gP Modulator Dosing Regimens In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo optimization of P-glycoprotein (P-gp) modulator dosing regimens.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my P-gp modulator in an in vivo study?
A1: Selecting an appropriate starting dose is critical for observing a pharmacological effect while avoiding toxicity. The process should be multi-factorial, integrating in vitro data with pharmacokinetic principles. A recommended approach is to first determine the in vitro IC50 or Ki value of the modulator.[1][2] Then, aim for an in vivo plasma concentration that is several-fold higher than the in vitro potency value to ensure sufficient target engagement at the tissue level.[2] For instance, a dual-infusion strategy has been used to optimize doses for inhibitors like valspodar and elacridar, demonstrating that doses greater than 0.9 mg/hr/kg for valspodar were sufficient to inhibit P-gp at the blood-brain barrier (BBB) in rats.[3][4] It is also crucial to consider the modulator's own pharmacokinetic properties, such as plasma protein binding, as only the unbound fraction is active.
Q2: What is the optimal route of administration for a P-gp modulator in preclinical studies?
A2: The optimal route depends on the experimental goal.
-
To study effects on oral absorption of a substrate: The modulator should also be administered orally to ensure maximal concentration at the intestinal P-gp transporters.
-
To study effects on systemic clearance or BBB penetration: Intravenous (IV) administration, often as a constant infusion, can provide stable plasma concentrations and more direct inhibition of P-gp in organs like the liver, kidney, and brain. A dual-infusion model, where the inhibitor is given via one IV line and the substrate via another, allows for precise control over exposure.
Q3: How do I determine the duration of P-gp inhibition in vivo after a single dose?
A3: The duration of action depends on the modulator's pharmacokinetic half-life and its binding kinetics to P-gp. Some third-generation inhibitors, like XR9576 (tariquidar), have shown persistent P-gp inhibition for over 22 hours in vitro after the compound is removed, suggesting a long duration of action that is not solely dependent on plasma concentration. To determine this in vivo, you can conduct a time-course study where the P-gp substrate is administered at various time points after the modulator dose, followed by measurement of the substrate's pharmacokinetics.
Q4: Can P-gp modulators affect the pharmacokinetics of the substrate drug beyond just absorption or brain penetration?
A4: Yes. P-gp is highly expressed in eliminating organs. P-gp inhibition can decrease biliary and renal excretion of a substrate, leading to reduced clearance and a prolonged elimination half-life. Conversely, P-gp induction can increase the clearance of a substrate drug. Therefore, it is important to conduct full pharmacokinetic profiling to understand the complete impact of the modulator.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observed in vivo effect despite potent in vitro P-gp inhibition. | 1. Insufficient Modulator Exposure: The in vivo concentration of the modulator at the target site (e.g., gut lumen, BBB) may be too low due to poor absorption, rapid metabolism, or high plasma protein binding. 2. Sub-optimal Dosing Regimen: The dosing frequency may be too low to maintain inhibitory concentrations throughout the experiment. 3. Species Differences: P-gp transport activity can vary significantly between species (e.g., rat vs. human), and these differences are often substrate-dependent. | 1. Conduct Pharmacokinetic Study of the Modulator: Measure the modulator's plasma and, if possible, tissue concentrations to confirm adequate exposure. 2. Optimize Dosing: Increase the dose or dosing frequency. Consider a constant IV infusion to maintain steady-state concentrations. 3. Verify In Vitro Potency in Relevant Species: Use cell lines expressing the P-gp of the animal model species to confirm inhibitory activity. |
| Unexpected Toxicity or Mortality in Animals. | 1. Increased Substrate Exposure in Sensitive Tissues: P-gp inhibition can dramatically increase the concentration of the co-administered drug (the P-gp substrate) in sensitive tissues like the heart or brain, leading to toxicity. For example, co-administration of doxorubicin with P-gp modulators can increase its accumulation in the heart, causing cardiotoxicity. 2. Intrinsic Toxicity of the Modulator: At higher doses required for P-gp inhibition, the modulator itself may have off-target toxic effects. | 1. Reduce the Dose of the P-gp Substrate: When co-administering with a P-gp inhibitor, the dose of the substrate drug often needs to be lowered to avoid toxicity from overexposure. 2. Assess Modulator Toxicity: Run a dose-escalation study of the modulator alone to determine its maximum tolerated dose (MTD). 3. Monitor Animal Health: Closely monitor animals for clinical signs of toxicity and consider tissue distribution studies to measure substrate accumulation in key organs. |
| Inconsistent or Highly Variable Results Between Animals. | 1. Genetic Polymorphisms: Genetic variations in the MDR1 gene (which encodes P-gp) can influence P-gp expression and function, leading to inter-individual differences in drug response. 2. P-gp Induction/Inhibition by Other Factors: Diet, stress, or other environmental factors can alter P-gp expression and function. 3. Formulation or Dosing Errors: Issues with the formulation solubility or accuracy of administration can lead to variability. | 1. Use Genetically Homogeneous Animal Strains: Employ inbred strains of mice or rats to minimize genetic variability. 2. Standardize Experimental Conditions: Control for diet, housing, and handling procedures to ensure consistency. 3. Verify Formulation and Dosing Technique: Ensure the modulator is fully dissolved or suspended and that administration techniques are consistent. |
Experimental Protocols & Methodologies
Protocol 1: In Vivo Assessment of P-gp Inhibition at the Blood-Brain Barrier (BBB)
This protocol is designed to quantify the effect of a P-gp modulator on the brain penetration of a known P-gp substrate.
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Groups (n=4-6 per group):
-
Group 1 (Control): Vehicle for modulator + P-gp substrate.
-
Group 2 (Test): P-gp modulator + P-gp substrate.
-
-
Dosing:
-
Administer the P-gp modulator or its vehicle. A common method is a constant IV infusion to maintain stable plasma levels. For example, valspodar can be infused at doses ranging from 0.09 to 8 mg/hr/kg.
-
After a pre-treatment period (e.g., 30-60 minutes) to allow the modulator to reach target tissues, administer the P-gp substrate (e.g., loperamide, verapamil, or a proprietary compound) via IV bolus or infusion.
-
-
Sample Collection:
-
Collect serial blood samples from a cannula (e.g., from the jugular vein) at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-substrate administration.
-
At the final time point, euthanize the animals and collect the whole brain.
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Homogenize the brain tissue.
-
Analyze the concentrations of the P-gp substrate in plasma and brain homogenate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp).
-
For a more accurate measure, calculate the unbound brain-to-unbound plasma ratio (Kp,uu), which requires measuring the free fraction of the drug in plasma and brain tissue.
-
A significant increase in Kp or Kp,uu in the modulator-treated group compared to the control group indicates P-gp inhibition at the BBB.
-
Protocol 2: Rhodamine 123 Accumulation Assay (In Vitro)
This in vitro assay is a common preliminary step to determine the IC50 of a potential P-gp modulator before proceeding to in vivo studies.
-
Cell Line: Use a P-gp overexpressing cell line (e.g., MCF7/ADR, MDCK-MDR1) and its corresponding parental line (e.g., MCF7, MDCKII) as a control.
-
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test compound (P-gp modulator) for 30-60 minutes at 37°C.
-
Add the fluorescent P-gp substrate, Rhodamine 123 (e.g., at 5 µM), to all wells and incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to stop the transport process.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the increase in Rhodamine 123 accumulation in the presence of the modulator compared to the vehicle control.
-
Plot the percent increase in accumulation against the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Examples of In Vivo P-gp Inhibition and Impact on Substrate Pharmacokinetics
| P-gp Modulator | Modulator Dose & Route | Animal Model | P-gp Substrate | Key Pharmacokinetic Change in Substrate |
| Valspodar (PSC-833) | 0.9 - 8 mg/hr/kg (IV infusion) | Rat | Loperamide, Verapamil | Linear dose-dependent increase in brain penetration (Kp). |
| Elacridar (GF120918) | 8.9 mg/hr/kg (IV infusion) | Rat | Loperamide, Verapamil | Increased brain penetration with in vivo efflux ratios of 46 and 17.5, respectively. |
| Tariquidar (XR9576) | 2.5 - 4.0 mg/kg (IV or PO) | Mouse | Doxorubicin | Significantly potentiated antitumor activity of doxorubicin without increasing toxicity. |
| Tariquidar (XR9576) | 7.5 mg/kg (IV) | Rat | SGC003F (Oral) | Increased oral bioavailability from 46.4% to 95%. |
| Capsaicin | 1 mg/kg (IP) | Mouse | Doxorubicin | Increased tissue-to-plasma partition coefficients (Kp) for kidney, brain, and liver. |
Visualizations
Caption: Mechanism of P-gp inhibition at the blood-brain barrier.
Caption: Experimental workflow for optimizing an in vivo P-gp modulator dosing regimen.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
P-gp modulator 1 off-target effects and how to test for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-gp modulator 1. The content focuses on identifying and testing for potential off-target effects to ensure data integrity and proper interpretation of experimental results. For the purpose of this guide, the well-characterized P-gp inhibitor, Verapamil, will be used as a representative example of "this compound."
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects associated with P-gp modulators like Verapamil?
A1: First-generation P-gp modulators, such as Verapamil, were often identified from existing drugs and can exhibit significant off-target effects related to their original pharmacological activity. The most common off-target effects for a compound like Verapamil include:
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Cardiovascular Effects: Verapamil is a known L-type calcium channel blocker used to treat hypertension and cardiac arrhythmias.[1][2] This is a primary off-target activity to consider.
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Inhibition of Metabolic Enzymes: Many P-gp modulators also interact with cytochrome P450 enzymes, particularly CYP3A4.[3][4] This can lead to significant drug-drug interactions.
-
Intrinsic Cytotoxicity: At higher concentrations, the modulator itself may be toxic to cells, independent of its P-gp inhibition activity.[5]
Q2: How can I determine if the observed effects in my experiment are due to P-gp inhibition or an off-target effect?
A2: Distinguishing between on-target and off-target effects is crucial. A common strategy involves comparing the potency of the modulator against its intended target (P-gp) versus its off-targets. This is typically done by comparing the half-maximal inhibitory concentrations (IC50). A significant overlap in IC50 values suggests a potential off-target issue. For example, if the IC50 for cytotoxicity is close to the IC50 for P-gp inhibition, the compound's intrinsic toxicity may be confounding the results.
Below is a summary of typical IC50 values for Verapamil (this compound) against P-gp and common off-targets.
| Target/Effect | Assay Type | IC50 Value (µM) | Reference |
| On-Target | |||
| P-gp Inhibition | Digoxin Transport Assay | 1.1 | |
| Off-Target | |||
| L-type Calcium Channel | Electrophysiology | ~10 | |
| CYP3A4 Inhibition | Microsomal Metabolism Assay | 23-26 | |
| Cytotoxicity | Cell Viability Assay (MDR cells) | >10-20 |
Note: IC50 values can vary depending on the specific cell line, substrate, and experimental conditions.
Q3: Which cell lines are appropriate for testing P-gp inhibition and off-target effects?
A3: The choice of cell line is critical. Here are some commonly used cell lines:
| Cell Line | P-gp Expression | Key Characteristics | Considerations |
| Caco-2 | Endogenous | Forms a polarized monolayer, expresses various transporters and metabolic enzymes. | P-gp expression can be variable between passages. |
| MDCK-MDR1 | Transfected | High P-gp expression, low background of other transporters. | Canine origin may not fully recapitulate human P-gp function. |
| K562/ADR | Drug-selected | High P-gp expression. | Human leukemia cell line. |
| Parental/Null Cell Line | None/Low | A cell line that does not overexpress P-gp (e.g., parental K562). | Essential control to distinguish P-gp specific effects from off-target cytotoxicity. |
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended for P-gp inhibition.
This is a common issue where it's unclear if the cell death is due to the intended P-gp inhibition (leading to accumulation of a cytotoxic substrate) or a direct off-target cytotoxic effect of the modulator itself.
Troubleshooting Steps:
-
Assess Intrinsic Cytotoxicity: Determine the cytotoxicity of this compound alone, without any co-administered P-gp substrate, using an MTT assay.
-
Compare IC50 Values: Compare the IC50 value for cytotoxicity with the IC50 value for P-gp inhibition. A significant overlap suggests potential off-target cytotoxic effects.
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Use a P-gp Null Cell Line: Test the modulator's cytotoxicity in a cell line that does not express P-gp. If cytotoxicity persists, it is a confirmed off-target effect.
Issue 2: this compound shows activity against CYP3A4.
Many P-gp modulators also inhibit CYP3A4, a critical enzyme for drug metabolism. It is important to quantify the inhibitory potential against both targets.
Troubleshooting Steps:
-
Determine P-gp IC50: Use a standard P-gp inhibition assay, such as the Calcein AM assay, to determine the IC50 of Modulator 1 for P-gp.
-
Determine CYP3A4 IC50: Use an in vitro CYP3A4 inhibition assay with human liver microsomes and a fluorescent probe to determine the IC50 for CYP3A4.
-
Compare Potency: Compare the two IC50 values to determine the selectivity of Modulator 1.
Key Experimental Protocols
Protocol 1: Assessing Intrinsic Cytotoxicity using an MTT Assay
This protocol determines the concentration at which this compound is toxic to cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound alone for a period that mirrors your primary experiment (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.
Protocol 2: P-gp Inhibition using Calcein AM Assay
This is a common high-throughput assay to measure P-gp inhibition. Calcein AM is a non-fluorescent P-gp substrate that becomes fluorescent upon cleavage by intracellular esterases. P-gp inhibition leads to intracellular accumulation of the fluorescent product, calcein.
-
Cell Seeding: Seed a P-gp overexpressing cell line (e.g., K562/ADR) in a 96-well black, clear-bottom plate.
-
Inhibitor Incubation: Treat the cells with various concentrations of this compound and a positive control inhibitor (e.g., Verapamil) for 15-30 minutes.
-
Substrate Addition: Add Calcein AM to a final concentration of 0.5 µM to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with cold PBS to remove extracellular Calcein AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Increased fluorescence compared to the untreated control indicates P-gp inhibition. Calculate the IC50 value from the dose-response curve.
Protocol 3: CYP3A4 Inhibition Assay using a Fluorescent Probe
This assay determines the inhibitory effect of this compound on CYP3A4 activity.
-
Microsome Preparation: Use human liver microsomes as a source of CYP3A4.
-
Incubation: In a 96-well plate, incubate the microsomes with a fluorescent CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin - BFC) and your modulator at various concentrations. Pre-incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH generating system.
-
Metabolite Detection: Measure the formation of the fluorescent metabolite over time using a fluorescence plate reader.
-
IC50 Determination: Calculate the IC50 value for CYP3A4 inhibition from the dose-response curve.
-
Comparison: Compare the CYP3A4 IC50 with the P-gp inhibition IC50 to determine the relative potency against each target.
Signaling Pathway Diagram
Off-Target Effect of Verapamil (this compound) on L-type Calcium Channels
Verapamil's primary pharmacological action is the blockade of L-type voltage-gated calcium channels (VGCCs). This action is independent of its effect on P-gp and is a critical off-target consideration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential mechanism-based inhibition of CYP3A4 and CYP3A5 by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing P-gp modulator 1 degradation in experimental media
Welcome to the technical support center for P-gp Modulator 1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability and degradation of the modulator in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
A1: this compound is a high-affinity, orally available modulator of P-glycoprotein (P-gp) that can reverse P-gp-mediated multidrug resistance (MDR).[1][2][3][4][5] For optimal stability, it is crucial to store the compound as recommended in the Certificate of Analysis provided by the supplier. While it may be shipped at room temperature, long-term storage conditions are critical to prevent degradation.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results are often linked to the degradation of the P-gp modulator in the experimental media. The stability of small molecule inhibitors like this compound can be affected by several factors, including the composition of the cell culture medium, incubation time, and temperature. For instance, some inhibitors are known to have a half-life of over 48 hours at 37°C in standard media like DMEM and RPMI-1640 supplemented with 10% fetal bovine serum (FBS), but this stability can decrease in the absence of serum.
Q3: What are the primary factors that can lead to the degradation of this compound in my experiments?
A3: Several factors can impact the stability of this compound in your experimental setup:
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pH of the Medium: Most small molecules are stable within a pH range of 4-8. Significant shifts in the pH of your cell culture medium during cell growth can accelerate the degradation of the compound.
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Presence of Serum: Serum proteins, such as albumin, can bind to small molecules. This binding can either have a stabilizing effect or reduce the effective concentration of the free, active modulator.
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Media Components: Certain components within the culture media may interact with and degrade the modulator.
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Light Exposure: Some chemical compounds are sensitive to light. It is advisable to minimize the exposure of this compound solutions to direct light.
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Enzymatic Degradation: Enzymes secreted by cells or present in the serum can potentially metabolize the modulator, reducing its effective concentration over time.
Q4: How can I determine if this compound is degrading in my cell culture experiments?
A4: Signs of degradation may not always be visible. Here are a few indicators:
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A noticeable decrease in the expected biological activity, such as a reduced inhibition of P-gp.
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Inconsistent or inexplicable results between experimental replicates or different batches.
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While less common, visible changes in the medium like precipitation or a color change could indicate compound instability.
The most definitive way to assess degradation is by using analytical methods like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the active compound in the media at different time points.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Loss of this compound Activity Over Time
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Possible Cause: Degradation of the modulator in the experimental media during prolonged incubation.
-
Solution:
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Replenish the medium: For experiments lasting longer than 24-48 hours, consider replacing the medium with freshly prepared medium containing this compound. This helps maintain a consistent concentration of the active compound.
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Conduct a stability study: Perform a stability study under your specific experimental conditions (cell line, media, serum concentration, temperature) to determine the degradation rate of this compound.
-
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Possible Cause: Adsorption of the hydrophobic modulator to plasticware.
-
Solution:
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Use low-adsorption plasticware for your experiments.
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Consider including a low concentration of a non-ionic surfactant, such as Pluronic F-68, in your media to reduce non-specific binding.
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Issue 2: High Variability Between Experimental Wells
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Possible Cause: Inconsistent cell density across wells. High cell density can affect the stability of P-glycoprotein itself.
-
Solution:
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Ensure uniform cell seeding and confluency across all wells of your experimental plate.
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Be mindful that P-gp stability can be affected by cell density, which may indirectly influence the apparent activity of the modulator.
-
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Possible Cause: Degradation of the modulator during preparation or storage of working solutions.
-
Solution:
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Prepare fresh working solutions of this compound for each experiment from a frozen stock solution.
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Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon initial preparation.
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Protect stock and working solutions from light by using amber vials or wrapping containers in foil.
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Issue 3: Unexpected Cytotoxicity
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Possible Cause: The modulator itself might exhibit cytotoxic effects at higher concentrations or after degradation into toxic byproducts.
-
Solution:
-
Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.
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Ensure the purity of the modulator and check for signs of degradation, as degradation products could be cytotoxic.
-
Data on Factors Affecting Stability
While specific quantitative data for "this compound" is not publicly available, the following table summarizes general stability information for small molecule P-gp inhibitors based on available technical documentation.
| Parameter | Condition | Observation | Recommendation |
| pH | pH outside the 4-8 range | Accelerated degradation | Maintain a stable physiological pH in the experimental medium. |
| Serum | Absence of serum | Reduced stability for some inhibitors | If possible, include serum in the medium. If not, consider a shorter incubation time or more frequent media changes. |
| Light | Exposure to direct light | Potential for photodegradation | Protect solutions from light by using amber tubes and minimizing exposure. |
| Temperature | 37°C incubation | Gradual degradation over time | For long-term experiments, replenish the modulator. For storage, follow the supplier's recommendations (typically -20°C or -80°C for stock solutions). |
| Enzymes | Presence of cellular or serum enzymes | Metabolic degradation | Be aware of potential metabolism and consider its impact on effective concentration over time. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Materials:
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This compound
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Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS), if applicable
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Sterile microcentrifuge tubes or a 24-well plate
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37°C incubator
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Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
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Prepare Working Solutions: Prepare the final working concentration of this compound (e.g., 10 µM) in your cell culture medium. Prepare two sets: one with your standard FBS concentration and one without FBS.
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Incubation: Aliquot the working solutions into sterile microcentrifuge tubes or wells of a 24-well plate. Place the samples in a 37°C incubator.
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Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from each condition.
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Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
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Analysis: Analyze the concentration of this compound in each sample using a validated analytical method.
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Data Interpretation: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time. This will allow you to determine the degradation rate and half-life of the modulator under your experimental conditions.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A flowchart outlining the steps to troubleshoot inconsistent experimental results potentially caused by the degradation of this compound.
Factors Influencing this compound Stability in Experimental Media
Caption: A diagram illustrating the key chemical, biological, and physical factors that can influence the stability of this compound in an experimental setting.
References
P-gp modulator 1 stability and storage conditions
This technical support center provides guidance on the stability and storage of P-gp Modulator 1, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Under these conditions, the compound is expected to be stable for up to three years.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in an organic solvent such as DMSO. Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these stock solutions at -80°C.
Q3: How stable are the stock solutions?
While specific data for this compound is not publicly available, general guidelines for similar small molecules suggest that stock solutions in dry DMSO stored at -80°C should be stable for at least 6 months. For working solutions at -20°C, it is advisable to use them within one month.
Q4: Is this compound sensitive to light?
Some compounds can be light-sensitive. Therefore, it is recommended to store both the solid compound and its solutions protected from light.
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, has not been publicly documented. The stability can be influenced by pH, the presence of serum proteins, and cellular enzymes. It is highly recommended to prepare fresh dilutions in aqueous media for each experiment and to perform stability tests under your specific experimental conditions if the compound is to be incubated for extended periods.
Stability and Storage Summary
| Storage Condition | Form | Recommended Temperature | Expected Stability |
| Long-term | Solid | -20°C | Up to 3 years |
| Stock Solution | In DMSO | -80°C | Up to 6 months (avoid repeated freeze-thaw cycles) |
| Working Solution | In DMSO | -20°C | Up to 1 month |
| Diluted in Aqueous Buffer | Solution | Varies | Prepare fresh for each experiment |
Note: The stability data presented here are based on general guidelines for small molecule inhibitors and may not represent the exact stability of this compound. Users are advised to perform their own stability assessments for their specific experimental conditions.
Troubleshooting Guide
This guide addresses potential issues you might encounter when working with this compound.
Problem 1: Compound Precipitation in Aqueous Solution
Possible Cause: The kinetic solubility of the compound in your aqueous buffer has been exceeded.
Solutions:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5%), but sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
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Adjust pH: The solubility of your compound may be pH-dependent. Experiment with slight adjustments to the pH of your buffer.
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Use a Different Solvent System: If solubility issues persist, consider the use of a co-solvent system.
Problem 2: Inconsistent or Lower-Than-Expected Activity
Possible Cause 1: Degradation of the compound.
Solutions:
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Fresh Solutions: Always prepare fresh dilutions of this compound in aqueous buffer immediately before use.
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Proper Storage: Ensure that the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.
Possible Cause 2: Interaction with media components.
Solutions:
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Serum Effects: Serum proteins can bind to small molecules, reducing their effective concentration. If you observe variability, consider reducing the serum concentration or using serum-free media for the duration of the compound treatment, if compatible with your cells.
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Component Interaction: Certain media components might interact with the modulator. If you suspect this, you may need to test the compound's stability in your specific medium over time.
Problem 3: Off-Target Effects or Cellular Toxicity
Possible Cause: The concentration of this compound used is too high, leading to non-specific effects.
Solutions:
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Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental setup.
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Vehicle Control: Always include a vehicle (e.g., DMSO) control to ensure that the observed effects are not due to the solvent.
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer.
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Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
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Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
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Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).
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Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
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Visual Inspection: Visually inspect each well for any signs of precipitation.
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Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.
Protocol 2: General Stability Assessment in Solution
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
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Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately take an aliquot and quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile).
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Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C) for the desired duration (e.g., 24, 48, 72 hours).
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Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution and process it as described in step 1.
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Sample Analysis: Centrifuge all samples to pellet any precipitate and transfer the supernatant to HPLC vials. Analyze the samples by a validated HPLC method to determine the percentage of the compound remaining at each time point compared to the T=0 sample.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Decision tree for handling this compound solutions.
Technical Support Center: Minimizing Variability in P-gp Modulator Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in P-glycoprotein (P-gp) modulator experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary sources of variability in P-gp modulator experiments?
A1: Variability in P-gp modulator experiments can arise from several factors, which can be broadly categorized as:
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Cell-based variability: This includes the choice of cell line, passage number, cell confluency at the time of the assay, and culture conditions such as the type and concentration of serum.[1]
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Compound-related issues: The physicochemical properties of the test compound, such as its solubility and stability in the assay medium, can significantly impact the results.[2][3]
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Assay-specific parameters: Each P-gp assay (e.g., Calcein-AM, bidirectional transport, ATPase activity) has its own set of critical parameters that can introduce variability if not carefully controlled.[4]
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Inter-laboratory differences: Variations in protocols and experimental execution between different laboratories can lead to disparate results.
Cell Culture
Q2: How does cell passage number affect P-gp expression and activity?
A2: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, which can alter P-gp expression and function. For instance, in Caco-2 cells, P-gp expression is very low in early passages (<18) and increases significantly in later passages. One study demonstrated a dramatic increase in the efflux ratio of a P-gp substrate with increasing passage number in Caco-2 cells. It is crucial to use a consistent and defined passage number range for all experiments to ensure reproducibility.
Q3: What is the impact of cell confluency on P-gp assays?
A3: P-gp expression and the formation of functional cell monolayers are highly dependent on cell confluency. In cell lines like Caco-2 that form polarized monolayers, achieving a specific level of confluency is essential for the formation of tight junctions and the proper localization of P-gp to the apical membrane. Performing experiments on monolayers that are not fully confluent will lead to inconsistent results.
Q4: Can different lots of serum affect my P-gp experiment results?
A4: Yes, lot-to-lot variability in serum can be a significant source of experimental inconsistency. Serum contains a complex mixture of growth factors, hormones, and other components that can influence cell growth and P-gp expression. It is recommended to test new lots of serum and, if possible, purchase a large quantity of a single lot to be used for a complete set of experiments.
Compound Handling
Q5: My P-gp modulator has poor aqueous solubility. How can I address this?
A5: Poor solubility of test compounds is a common challenge. It is essential to ensure that the compound is fully dissolved in the assay medium at the tested concentrations. Here are some strategies:
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Use of co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for lipophilic compounds. However, it is critical to keep the final concentration of DMSO in the assay low (typically ≤0.5%) as it can affect cell viability and P-gp activity.
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Sonication and warming: Gentle sonication and warming of the assay medium can help to dissolve the compound.
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Formulation strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems can be employed to improve solubility.
Troubleshooting Guides
Calcein-AM Assay
This assay is a popular high-throughput screening method for identifying P-gp inhibitors. It utilizes the non-fluorescent P-gp substrate, calcein-AM, which is converted to the fluorescent calcein by intracellular esterases. P-gp inhibition leads to an increase in intracellular fluorescence.
| Problem | Potential Cause | Solution |
| High Background Fluorescence | 1. Autofluorescence of test compound or media components. 2. Insufficient washing to remove extracellular calcein-AM. 3. High non-specific esterase activity. | 1. Run a control with the test compound in media without cells to determine its intrinsic fluorescence. Use phenol red-free media. 2. Increase the number and volume of wash steps with cold PBS. 3. Optimize the calcein-AM concentration and incubation time. |
| Low Fluorescence Signal | 1. Low P-gp expression in the cell line. 2. Calcein-AM concentration is too low. 3. Insufficient incubation time. | 1. Confirm P-gp expression using Western blot or qPCR. Consider using a cell line with higher P-gp expression (e.g., MDCK-MDR1). 2. Titrate the calcein-AM concentration to find the optimal signal-to-noise ratio. 3. Optimize the incubation time to allow for sufficient calcein accumulation. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density. 2. Bubbles in the wells. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Carefully inspect the plate for bubbles and remove them before reading. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Bidirectional Transport Assay (e.g., Caco-2 cells)
This assay uses a polarized cell monolayer (commonly Caco-2 cells) cultured on a semi-permeable membrane to assess the transport of a compound from the apical (A) to the basolateral (B) side and vice versa. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
| Problem | Potential Cause | Solution |
| Low TEER (Transepithelial Electrical Resistance) Values | 1. Monolayer is not fully confluent or differentiated. 2. Cytotoxicity of the test compound. | 1. Allow sufficient time for the cells to form a tight monolayer (typically 21 days for Caco-2). 2. Assess the cytotoxicity of the test compound at the concentrations used in the transport assay. |
| Low Efflux Ratio for a Known P-gp Substrate | 1. Low P-gp expression in the Caco-2 cells. 2. The concentration of the substrate is too high, leading to saturation of the transporter. | 1. Use a higher passage number of Caco-2 cells or a cell line with higher P-gp expression. 2. Use a substrate concentration below the Km of the transporter to ensure linear transport kinetics. |
| High Variability in Permeability (Papp) Values | 1. Inconsistent monolayer integrity. 2. Non-specific binding of the compound to the plate or apparatus. | 1. Monitor TEER values for all monolayers before and after the experiment. 2. Use low-binding plates and consider adding a small amount of a non-ionic surfactant to the assay buffer. |
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp in isolated membrane vesicles. P-gp substrates and inhibitors can modulate this activity.
| Problem | Potential Cause | Solution |
| High Background ATPase Activity | 1. Contamination of the membrane preparation with other ATPases. 2. Contamination of reagents with inorganic phosphate (Pi). | 1. The assay should measure vanadate-sensitive ATPase activity to specifically assess P-gp. 2. Use high-purity ATP and prepare fresh reagents. |
| Low or No Signal (Stimulation or Inhibition) | 1. Inactive P-gp in the membrane preparation. 2. Suboptimal assay conditions (pH, temperature, Mg2+ concentration). 3. The test compound is not a P-gp interactor at the tested concentrations. | 1. Use a fresh membrane preparation and include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation. 2. Optimize the assay buffer and conditions. 3. Test a wider range of concentrations and consider a complementary assay to confirm the lack of interaction. |
| High Variability Between Replicates | 1. Inaccurate pipetting of small volumes. 2. Inconsistent mixing of reagents. | 1. Use calibrated pipettes and consider preparing master mixes. 2. Ensure thorough mixing of all components before starting the reaction. |
Data Presentation
Table 1: Effect of Caco-2 Cell Passage Number on P-gp Efflux Ratio
| Cell Passage Number | Rhodamine 123 Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| 44 | 1.4 | |
| 80 | 4.7 | |
| 89 | 13-14 |
This table illustrates the significant impact of cell passage number on P-gp mediated efflux in Caco-2 cells.
Table 2: General Acceptance Criteria for Bidirectional Transport Assays
| Parameter | Acceptance Criterion | Rationale |
| TEER Value (Caco-2) | > 250 Ω·cm² | Ensures monolayer integrity and the presence of tight junctions. |
| Apparent Permeability (Papp) of a Low Permeability Marker (e.g., Mannitol) | < 2 x 10⁻⁷ cm/s | Confirms low paracellular transport and a tight monolayer. |
| Efflux Ratio of a Known P-gp Substrate (e.g., Digoxin) | > 2 | Confirms the functional expression of P-gp in the cell monolayer. |
| Recovery of Test Compound | 70-130% | Ensures that the compound is stable and not significantly binding to the apparatus. |
Experimental Protocols
Calcein-AM Assay Protocol
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Incubation: Add the P-gp modulator test compounds at various concentrations to the cells and incubate for a specified time (e.g., 30 minutes at 37°C). Include a positive control (e.g., verapamil) and a vehicle control (e.g., DMSO).
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Calcein-AM Addition: Add Calcein-AM to a final concentration of 0.25-1 µM to all wells.
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Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
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Fluorescence Reading: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
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Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in the presence of the test compound to the controls.
Bidirectional Transport (Caco-2) Assay Protocol
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Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
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Monolayer Integrity Check: Measure the TEER of the monolayers to ensure integrity.
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Transport Experiment:
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For A to B transport , add the test compound to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.
-
For B to A transport , add the test compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
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Quantification: Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
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Data Analysis: Calculate the apparent permeability (Papp) in both directions and the efflux ratio.
P-gp ATPase Assay Protocol
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Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing P-gp or prepare them in-house.
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Reaction Setup: In a 96-well plate, combine the membrane vesicles, assay buffer (containing Mg2+), and the test compound at various concentrations. Include controls for basal activity (no compound) and a known P-gp substrate (e.g., verapamil).
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Initiate Reaction: Add ATP to start the reaction and incubate at 37°C for a defined period (e.g., 20-30 minutes).
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Stop Reaction and Detect Phosphate: Stop the reaction and add a reagent to detect the amount of inorganic phosphate (Pi) released (e.g., malachite green).
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Absorbance Reading: Measure the absorbance at the appropriate wavelength.
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Data Analysis: Calculate the amount of Pi released and determine the effect of the test compound on P-gp ATPase activity relative to the controls.
Visualizations
Caption: A generalized workflow for screening P-gp modulators.
Caption: Key signaling pathways regulating P-gp expression.
References
- 1. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Working with P-gp Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-glycoprotein (P-gp) modulators.
Frequently Asked Questions (FAQs)
Q1: My potent in vitro P-gp inhibitor shows little to no efficacy in vivo. What are the common reasons for this discrepancy?
A1: The translation from in vitro potency to in vivo efficacy is a significant challenge in P-gp modulator development. Several factors can contribute to this discrepancy:
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Pharmacokinetic Issues: The modulator itself may have poor absorption, rapid metabolism, or extensive distribution to tissues other than the target site, resulting in suboptimal concentrations at the P-gp location in vivo.[1] Third-generation P-gp inhibitors, for instance, have often resulted in disappointing clinical trial outcomes despite promising preclinical data.[1]
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Toxicity and Dose Reduction: Early-generation P-gp inhibitors were often associated with significant toxicity at concentrations required for effective P-gp blockade. For example, first-generation inhibitors like verapamil caused cardiotoxicity at high doses.[1] This necessitates dose reductions in vivo, leading to concentrations too low to effectively inhibit P-gp.
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Overlapping Substrate Specificity with Metabolic Enzymes: Many P-gp modulators also interact with metabolic enzymes, most notably Cytochrome P450 3A4 (CYP3A4). This can lead to complex and unpredictable drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and causing toxicity.[2] The potential for interaction increases when P-gp modulators also affect CYP3A4.
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Differential P-gp Expression and Function: P-gp expression levels can vary significantly between in vitro cell lines and in vivo tissues. Furthermore, P-gp function can be differentially modulated depending on the specific drug combination used.[1]
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Lack of Selective Substrates and Inhibitors: Many compounds used to study P-gp also interact with other efflux transporters like BCRP and MRP2, making it difficult to attribute effects solely to P-gp inhibition in vivo.
Q2: I'm observing significant cytotoxicity in my cell-based assays. How can I differentiate between off-target cytotoxicity of my modulator and cytotoxicity due to P-gp inhibition?
A2: It is crucial to distinguish between direct cytotoxicity of your P-gp modulator and the intended effect of sensitizing cells to a cytotoxic P-gp substrate. Here’s a systematic approach to troubleshoot this:
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Assess Intrinsic Cytotoxicity: Determine the cytotoxicity of the P-gp modulator alone, without any co-administered P-gp substrate. This will establish the baseline toxicity of your compound.
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Compare IC50 Values: Compare the IC50 value for cytotoxicity with the IC50 value for P-gp inhibition. A significant overlap suggests that the modulator itself may have off-target cytotoxic effects at concentrations where it inhibits P-gp.
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Use a P-gp Null Cell Line: Test the modulator's cytotoxicity in a cell line that does not express P-gp (e.g., parental cell lines). If cytotoxicity persists in the absence of P-gp, it is likely an off-target effect.
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Vary the P-gp Substrate: If cytotoxicity is only observed in the presence of a specific P-gp substrate, consider the possibility that your modulator is potentiating the intrinsic toxicity of that substrate to an unexpected degree.
Q3: How do I choose the right in vitro model for my P-gp modulator studies? Caco-2 vs. MDCK-MDR1?
A3: The choice between Caco-2 and MDCK-MDR1 cells depends on the specific research question.
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Caco-2 cells are a human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer expressing various transporters, including P-gp, BCRP, and MRPs. They are considered a good model for predicting human intestinal drug absorption. However, the expression of multiple transporters can make it difficult to study the specific interaction with P-gp. P-gp expression in Caco-2 cells can also vary with culture conditions and passage number.
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MDCK-MDR1 cells are Madin-Darby canine kidney cells transfected with the human MDR1 gene, leading to high expression of human P-gp. This makes them a more specific tool for studying P-gp-mediated transport and inhibition. However, as a non-human cell line overexpressing a single transporter, they may not fully recapitulate the complexities of the human intestine.
In general, for passively transported compounds, permeability data from Caco-2 and MDCK cells are highly correlated. However, for compounds that are P-gp substrates, the apparent permeability can differ significantly between the two cell lines due to the overexpression of P-gp in the MDCK-MDR1 model.
Q4: My P-gp modulator is also a CYP3A4 inhibitor. How can I experimentally distinguish between these two effects?
A4: The overlapping substrate specificities of P-gp and CYP3A4 are a common challenge. To dissect these effects, you can use the following strategies:
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Use Specific in vitro Assays:
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P-gp-specific assays: Employ P-gp-overexpressing cell lines (e.g., MDCK-MDR1) or membrane vesicles to specifically assess P-gp inhibition.
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CYP3A4-specific assays: Use human liver microsomes or recombinant CYP3A4 enzymes to measure the inhibitory effect on this specific cytochrome P450 isoform.
-
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Select Probe Substrates with Minimal Overlap:
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For P-gp, use probe substrates that are not significantly metabolized by CYP3A4, such as digoxin.
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For CYP3A4, use probe substrates that are not avidly transported by P-gp, such as midazolam.
-
-
In vivo Studies with Specific Inhibitors: While challenging, in vivo studies can be designed with inhibitors that are relatively selective for either P-gp or CYP3A4 to delineate their respective contributions to drug disposition.
Data Presentation
Table 1: IC50 Values of Common P-gp Inhibitors
| P-gp Inhibitor | IC50 (µM) - Rhodamine 123 Assay | IC50 (µM) - Digoxin Transport Assay |
| Elacridar | 0.05 | 0.026 |
| Verapamil | 3.5 | 0.4 |
| Cyclosporin A | 2.1 | 0.5 |
| Ketoconazole | 1.8 | 0.1 |
| Quinidine | 1.2 | 0.3 |
| Felodipine | 15.2 | 0.5 |
| Nitrendipine | 250.5 | 10.9 |
Data compiled from multiple sources. IC50 values can vary depending on the specific assay conditions and cell line used.
Table 2: Relative P-gp Expression in Common Cell Lines
| Cell Line | Relative MDR1 mRNA Expression Level | Relative P-gp Protein Expression Level |
| MDR1-knockdown Caco-2 (B2-2) | Lowest | Lowest |
| MDR1-knockdown Caco-2 (A2-2) | Low | Low |
| Normal Caco-2 | Moderate | Moderate |
| P-gp-induced Caco-2 | High | High |
| P-gp-highly induced Caco-2 | Higher | Higher |
| MDCKII/MDR1 | Highest | High |
Note: While MDR1 mRNA levels in MDCKII/MDR1 cells are significantly higher than in P-gp-highly induced Caco-2 cells, the protein levels can be comparable, suggesting post-transcriptional regulation.
Experimental Protocols
1. Bidirectional Transport Assay using Caco-2 Cells
This protocol is used to determine if a compound is a substrate of P-gp by measuring its permeability across a Caco-2 cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Assessment: Before the experiment, the integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the range of 300-500 Ω·cm². The passive diffusion of a marker like Lucifer Yellow is also used to validate monolayer integrity.
-
Compound Application:
-
Equilibrate the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical and basolateral sides.
-
For A-to-B transport, add the test compound to the apical side and fresh transport buffer to the basolateral side.
-
For B-to-A transport, add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
To assess P-gp inhibition, the assay is also performed in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
Sampling and Analysis:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 is generally indicative of active efflux. A reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
-
2. P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound to determine if it is a substrate (stimulator) or an inhibitor.
-
Principle: P-gp utilizes ATP hydrolysis to efflux substrates. This assay measures the amount of inorganic phosphate (Pi) released, which is proportional to the ATPase activity.
-
Reagents and Materials:
-
P-gp-containing membrane vesicles (from Sf9 or mammalian cells overexpressing P-gp).
-
ATP, Magnesium chloride.
-
Reagents for Pi detection (e.g., colorimetric reagents).
-
Positive control substrate (e.g., verapamil) and inhibitor.
-
Sodium orthovanadate (Na3VO4) to inhibit P-gp-specific ATPase activity.
-
-
Procedure:
-
Prepare a reaction mixture containing the P-gp membrane vesicles, buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding MgATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of liberated Pi using a colorimetric method.
-
Run parallel reactions with Na3VO4 to determine the P-gp-specific ATPase activity (total ATPase activity - Na3VO4-insensitive ATPase activity).
-
-
Data Interpretation:
-
Stimulation: An increase in ATPase activity compared to the basal level indicates that the test compound is a P-gp substrate.
-
Inhibition: A decrease in the verapamil-stimulated ATPase activity suggests that the test compound is a P-gp inhibitor.
-
3. MTT Assay for Assessing Intrinsic Cytotoxicity
This colorimetric assay is used to determine the intrinsic cytotoxicity of a P-gp modulator.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the P-gp modulator alone for a period that mirrors your primary experiment (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value for cytotoxicity, which is the concentration of the modulator that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating a potential P-gp modulator.
Caption: Interplay between P-gp and CYP3A4 in drug disposition.
Caption: Troubleshooting decision tree for P-gp modulator experiments.
References
- 1. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting P-gp Modulator 1 Assay Interference
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro P-glycoprotein (P-gp) modulator 1 assays. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is its interaction with drug candidates important?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively transports a wide variety of compounds out of cells, a process powered by ATP hydrolysis.[1][2][3] In drug development, P-gp is crucial because its presence in key tissues—such as the intestines, blood-brain barrier, liver, and kidneys—can significantly affect a drug's absorption, distribution, metabolism, and excretion (ADME).[1][4] Compounds that are P-gp substrates may have reduced oral bioavailability and limited access to target sites like the central nervous system. Conversely, compounds that inhibit P-gp can lead to drug-drug interactions (DDIs) by altering the pharmacokinetics of co-administered drugs that are P-gp substrates. Therefore, it is essential to characterize whether a new chemical entity is a P-gp substrate or inhibitor early in the drug discovery process.
Q2: How can I distinguish between a P-gp substrate and a P-gp inhibitor in my assays?
A2: Distinguishing between P-gp substrates and inhibitors often requires a combination of different in vitro assays.
-
P-gp ATPase Assay: This assay directly measures the ATP hydrolysis that fuels P-gp-mediated transport.
-
Substrates typically stimulate the basal ATPase activity of P-gp.
-
Inhibitors can either have no effect on or inhibit the basal ATPase activity. They will, however, inhibit the stimulated ATPase activity in the presence of a known P-gp substrate.
-
-
Bidirectional Transport Assay: This assay, often using cell lines like Caco-2 or MDCK-MDR1, measures the transport of a compound across a polarized cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
A substrate will exhibit a net efflux, with the B-to-A transport being significantly greater than the A-to-B transport (efflux ratio > 2).
-
An inhibitor will reduce the efflux of a known P-gp substrate when co-incubated.
-
The relationship between these activities can be visualized as follows:
Figure 1. Conceptual workflow to differentiate P-gp substrates and inhibitors.
Troubleshooting Guide
Issue 1: High Background or False Positives in Fluorescence-Based Efflux Assays (e.g., Calcein AM, Rhodamine 123)
Possible Cause: Autofluorescence of the test compound.
Solution:
-
Run a control experiment with the test compound in the assay medium without cells to measure its intrinsic fluorescence at the excitation and emission wavelengths used for the probe substrate.
-
If the compound is fluorescent, subtract this background fluorescence from the values obtained in the presence of cells.
-
Consider using a different fluorescent probe with a distinct spectral profile or a non-fluorescent assay method, such as LC-MS/MS-based transport assays.
Possible Cause: Cytotoxicity of the test compound leading to cell death and leakage of the fluorescent probe.
Solution:
-
Perform a cell viability assay (e.g., MTT, LDH, or resazurin) in parallel with the P-gp inhibition assay, using the same concentrations of the test compound and incubation time.
-
If significant cytotoxicity is observed, the concentrations of the test compound should be lowered to non-toxic levels. The observed inhibition of P-gp may be an artifact of cell death rather than a direct effect on the transporter.
| Assay | Purpose | Typical Readout |
| MTT | Measures metabolic activity | Colorimetric (absorbance) |
| LDH | Measures membrane integrity | Colorimetric (absorbance) |
| Resazurin | Measures cell viability | Fluorometric |
Experimental Protocol: Resazurin Cell Viability Assay
-
Seed cells in a 96-well plate at the same density as for the P-gp assay and allow them to adhere overnight.
-
Treat the cells with the test compound at the desired concentrations for the same duration as the P-gp assay. Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.
-
After the incubation period, remove the treatment medium and add fresh medium containing resazurin (final concentration typically 10-25 µg/mL).
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Issue 2: Low or No P-gp Substrate Efflux in Transport Assays
Possible Cause: Low P-gp expression in the cell line.
Solution:
-
Ensure that the cell line used (e.g., Caco-2, MDCK-MDR1) is cultured under conditions that promote P-gp expression. For Caco-2 cells, this typically involves culturing for at least 21 days to allow for differentiation and polarization.
-
Regularly verify P-gp expression levels using methods like Western blotting or qPCR.
-
Use cells within a defined and narrow passage number range for all experiments to minimize variability in P-gp expression.
Possible Cause: The concentration of the probe substrate is too high, leading to saturation of the transporter.
Solution: Use a probe substrate concentration that is well below its Michaelis-Menten constant (Km) for P-gp to ensure that the transport is in the linear range.
Figure 2. Troubleshooting workflow for low P-gp substrate efflux.
Issue 3: High Background ATPase Activity in P-gp ATPase Assays
Possible Cause: Contamination of the membrane preparation with other ATPases.
Solution:
-
The ATPase activity of P-gp is sensitive to inhibition by sodium orthovanadate. The specific P-gp ATPase activity is determined by measuring the vanadate-sensitive portion of the total ATPase activity.
-
Always include a control with vanadate to measure the background ATPase activity, which is then subtracted from the total activity.
| Control | Components | Purpose |
| Total ATPase Activity | Membrane prep + ATP + Test Compound | Measures total ATP hydrolysis |
| Background ATPase Activity | Membrane prep + ATP + Test Compound + Vanadate | Measures non-P-gp ATPase activity |
| Basal P-gp Activity | Membrane prep + ATP | Measures P-gp activity without modulator |
Experimental Protocol: P-gp ATPase Activity Assay
-
Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 or HEK293 cells).
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, Mg-ATP, and the test compound at various concentrations. Include a positive control (e.g., verapamil) and a vehicle control.
-
For each condition, set up a parallel reaction containing sodium orthovanadate.
-
Initiate Reaction: Add the P-gp-containing membranes to the reaction mixture to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent (e.g., based on malachite green).
-
Calculate P-gp Specific Activity: Subtract the amount of Pi generated in the presence of vanadate from that generated in its absence.
Issue 4: Poor Solubility of the Test Compound
Possible Cause: The test compound has low aqueous solubility, leading to precipitation in the assay buffer.
Solution:
-
The oral bioavailability of P-gp substrate drugs can be difficult to predict due to their low solubility.
-
Use a co-solvent such as DMSO to dissolve the test compound, but keep the final concentration of the co-solvent in the assay low (typically ≤1%) to avoid effects on cell membrane integrity or P-gp function.
-
Test a range of concentrations to identify the highest concentration at which the compound remains in solution.
-
Consider using formulation strategies, such as lipid-based delivery systems, to improve the solubility of poorly soluble P-gp substrates.
This technical support center provides a starting point for addressing common issues in P-gp modulator 1 assays. For more complex or persistent problems, further optimization of assay conditions may be necessary.
References
Technical Support Center: Optimizing Incubation Time for P-gp Modulator Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times in P-glycoprotein (P-gp) modulator studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time crucial in P-gp modulator studies?
A1: Optimizing incubation time is critical for accurately determining the inhibitory potency (e.g., IC50 value) of a P-gp modulator. Insufficient incubation may not allow the modulator to reach its target and exert its full effect, leading to an underestimation of its potency. Conversely, excessively long incubation times can lead to cytotoxicity or other confounding effects. For time-dependent inhibitors, a pre-incubation step is essential to observe the full inhibitory potential.
Q2: What is the difference between pre-incubation and co-incubation?
A2: Pre-incubation refers to incubating the cells or membrane vesicles with the P-gp modulator before introducing the P-gp substrate. This is particularly important for time-dependent inhibitors that may require time to enter the cell or bind to P-gp to exert their inhibitory effect. Co-incubation involves adding the modulator and the substrate to the assay system at the same time.
Q3: What are the typical pre-incubation times used in P-gp inhibition assays?
A3: Pre-incubation times can vary depending on the assay system and the specific modulator being tested. Commonly used pre-incubation times range from 15 to 60 minutes.[1] For some compounds, a shorter pre-incubation of 5-15 minutes may be sufficient to observe the maximum inhibitory effect, while others may require 30 minutes or longer.[2] It is recommended to determine the optimal pre-incubation time for your specific compound and experimental setup.
Q4: How do I know if my compound is a time-dependent inhibitor of P-gp?
A4: A common method to assess time-dependent inhibition is the IC50 shift assay.[3] This involves determining the IC50 value of your compound with and without a pre-incubation period in the presence of a cofactor like NADPH (for metabolism-dependent inhibition). A significant decrease (shift to the left) in the IC50 value after pre-incubation suggests time-dependent inhibition.[3]
Q5: Can the choice of P-gp substrate affect the optimal incubation time?
A5: While the primary determinant of pre-incubation time is the inhibitor's mechanism of action, the properties of the substrate can also play a role. A substrate with very rapid efflux might require a more carefully timed assay to capture the inhibitory effect accurately. However, the focus of incubation time optimization is typically on the modulator's characteristics.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent incubation times.
-
Solution: Use a calibrated timer and ensure that pre-incubation and incubation steps are timed precisely for all wells and plates. Automating liquid handling steps can improve consistency.
-
-
Possible Cause: Cell monolayer integrity is compromised.
-
Solution: Monitor the transepithelial electrical resistance (TEER) of cell monolayers (e.g., Caco-2, MDCK-MDR1) before and after the experiment. A significant drop in TEER values indicates a compromised monolayer.[4]
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure that all incubations are performed in a calibrated, temperature-controlled incubator at 37°C. Even small temperature variations can affect transporter activity.
-
Issue 2: No Significant P-gp Inhibition Observed for a Known Inhibitor
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: The inhibitor may be time-dependent. Perform a time-course experiment with pre-incubation times ranging from 15 to 60 minutes to determine if a longer pre-incubation is required to see an effect.
-
-
Possible Cause: Inhibitor instability.
-
Solution: Verify the stability of your modulator in the assay buffer under the experimental conditions (37°C for the duration of the assay). Degradation of the compound will lead to a loss of activity.
-
-
Possible Cause: Low P-gp expression in the cell line.
-
Solution: Use a positive control inhibitor (e.g., Verapamil, Cyclosporin A) to confirm that the P-gp in your cell system is functional. Also, verify the expression level of P-gp in your cell line using methods like Western blot or qPCR.
-
Issue 3: Unexpectedly Potent IC50 Values
-
Possible Cause: Cytotoxicity of the test compound.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the same concentrations and incubation times used in the P-gp inhibition assay. If the compound is toxic, it can lead to a false-positive result due to cell death rather than specific P-gp inhibition.
-
-
Possible Cause: Non-specific binding.
-
Solution: The compound may be binding to the plasticware or other components of the assay system, leading to an artificially high apparent potency. Using low-binding plates and including bovine serum albumin (BSA) in the buffer can sometimes mitigate this.
-
Data Presentation
Table 1: Effect of Pre-incubation Time on the IC50 Values of P-gp Inhibitors (Illustrative Data)
| P-gp Modulator | Assay System | Pre-incubation Time (min) | IC50 (µM) | Reference |
| Verapamil | Calcein-AM Uptake | 0 | 5.2 | |
| 30 | 2.8 | |||
| Cyclosporin A | Digoxin Transport (Caco-2) | 10 | 1.5 | |
| 30 | 0.8 | |||
| Elacridar (GF120918) | Digoxin Transport (MDCK-MDR1) | 0 | 0.05 | |
| 30 | 0.02 | |||
| Ketoconazole | Digoxin Transport (Caco-2) | 10 | 2.1 | |
| 30 | 1.2 |
Note: The data in this table are illustrative and compiled from multiple sources to demonstrate the general trend of increased potency with pre-incubation. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Bidirectional Permeability Assay using Caco-2 Cells
This protocol is used to determine if a compound is a P-gp substrate and to evaluate the inhibitory effect of a modulator on P-gp-mediated efflux.
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Pre-incubation with Modulator:
-
Wash the cell monolayers with warm (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add the transport buffer containing the desired concentrations of the P-gp modulator to both the apical (A) and basolateral (B) chambers.
-
Pre-incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Transport Experiment:
-
Remove the pre-incubation solution.
-
For A-to-B transport, add the P-gp substrate (e.g., Digoxin) with or without the modulator to the apical chamber and fresh transport buffer (with or without modulator) to the basolateral chamber.
-
For B-to-A transport, add the P-gp substrate with or without the modulator to the basolateral chamber and fresh transport buffer (with or without modulator) to the apical chamber.
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C with gentle shaking.
-
-
Sample Analysis: At the end of the incubation, collect samples from the donor and receiver chambers and analyze the concentration of the P-gp substrate using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A significant decrease in the ER in the presence of the modulator indicates P-gp inhibition.
-
Protocol 2: P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a modulator.
-
Reagent Preparation: Prepare P-gp membrane vesicles, assay buffer, ATP, and the test modulator solutions.
-
Pre-incubation:
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add the test modulator at various concentrations. Include a basal control (no modulator) and a positive control stimulator (e.g., verapamil).
-
Pre-incubate the plate for 5-15 minutes at 37°C.
-
-
Reaction Initiation: Start the reaction by adding a final concentration of 5 mM MgATP to each well.
-
Incubation: Incubate the plate at 37°C for a time period that ensures the reaction is in the linear range (e.g., 20-40 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a detection reagent that measures the amount of inorganic phosphate (Pi) released.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of stimulation or inhibition of ATPase activity relative to the controls.
Visualizations
Caption: Workflow for optimizing P-gp modulator incubation time.
Caption: Troubleshooting logic for P-gp modulator incubation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 3. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to P-gp Inhibition: Tariquidar (P-gp Modulator 1) versus Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory performance of the third-generation modulator, Tariquidar, and the first-generation inhibitor, Verapamil. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate modulator for their in vitro and in vivo studies.
Introduction to P-glycoprotein and its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial ATP-dependent efflux pump. It is expressed in various tissues, including the liver, kidneys, intestines, and the blood-brain barrier. P-gp plays a significant role in drug disposition and is a key contributor to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.
The inhibition of P-gp is a key strategy to overcome MDR and enhance the therapeutic efficacy of various drugs. P-gp inhibitors are broadly classified into three generations based on their specificity, potency, and clinical development. Verapamil, a calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory activity and is considered a first-generation modulator. Tariquidar is a highly potent and specific third-generation P-gp inhibitor.
Mechanism of Action
Tariquidar is a potent, non-competitive inhibitor of P-gp. It binds with high affinity to the transmembrane domains of the transporter, locking it in a conformation that prevents the binding and subsequent efflux of P-gp substrates. This inhibitory mechanism does not rely on Tariquidar being transported by P-gp.
Verapamil , on the other hand, is a first-generation P-gp inhibitor and also a substrate of the transporter. It competitively inhibits the binding of other substrates to P-gp. However, its clinical utility as a P-gp inhibitor is limited by its primary pharmacological effect as a calcium channel blocker, which can lead to cardiovascular side effects at the concentrations required for effective P-gp inhibition. Furthermore, some studies suggest that verapamil may also downregulate the expression of P-gp.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of P-gp modulators is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the P-gp-mediated efflux of a substrate by 50%. Lower IC50 values indicate higher potency.
Experimental data consistently demonstrates the superior potency of Tariquidar over Verapamil. In a study utilizing MDR human plasma membrane vesicles from a human lymphoblastoid cell line (CEM Col1000), Tariquidar was found to be approximately 50-fold more potent than Verapamil in inhibiting rhodamine uptake and nearly 1,000-fold more potent in inhibiting calcein AM uptake[1].
| Modulator | P-gp Substrate | Cell/Membrane Model | IC50 | Reference |
| Tariquidar | Rhodamine | CEM Col1000 MDR human plasma membrane vesicles | ~50-fold more potent than Verapamil | [1] |
| Tariquidar | Calcein AM | CEM Col1000 MDR human plasma membrane vesicles | ~1,000-fold more potent than Verapamil | [1] |
| Verapamil | Rhodamine | CEM Col1000 MDR human plasma membrane vesicles | - | [1] |
| Verapamil | Calcein AM | CEM Col1000 MDR human plasma membrane vesicles | - | [1] |
Experimental Protocols
Two common in vitro assays to determine the P-gp inhibitory activity of compounds are the Calcein-AM uptake assay and the Rhodamine 123 efflux assay.
Calcein-AM Uptake Assay
This assay measures the intracellular accumulation of the fluorescent molecule calcein. Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp that can freely diffuse into cells. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the fluorescent and membrane-impermeable calcein. In cells overexpressing P-gp, Calcein-AM is actively pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, MCF7/ADR) and the corresponding parental cell line.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Test compounds (Tariquidar, Verapamil) at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compounds (Tariquidar and Verapamil) or vehicle control for 30-60 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.5-1 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of P-gp inhibition for each concentration of the test compound relative to the control (vehicle-treated) cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Efflux Assay
This assay directly measures the efflux of the fluorescent P-gp substrate, Rhodamine 123. Cells are first loaded with Rhodamine 123. In P-gp overexpressing cells, the dye is actively transported out of the cells. The inhibitory effect of a compound is determined by its ability to block this efflux and increase the intracellular retention of Rhodamine 123.
Materials:
-
P-gp overexpressing cells and the corresponding parental cell line.
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
-
Test compounds (Tariquidar, Verapamil) at various concentrations.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Cell Preparation: Culture P-gp overexpressing and parental cells to a suitable confluency.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1-5 µg/mL) in serum-free medium for 30-60 minutes at 37°C to allow for dye uptake.
-
Compound Incubation: Wash the cells to remove extracellular Rhodamine 123 and then incubate them with fresh medium containing various concentrations of the test compounds or vehicle control.
-
Efflux Period: Allow the cells to incubate for 1-2 hours at 37°C to permit P-gp-mediated efflux of Rhodamine 123.
-
Fluorescence Measurement: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: The increase in mean fluorescence intensity in the presence of the inhibitor compared to the vehicle control indicates P-gp inhibition. Calculate the IC50 value as described for the Calcein-AM assay.
Visualizing Mechanisms and Workflows
P-gp Inhibition Mechanisms
Caption: Mechanisms of P-gp inhibition by Tariquidar and Verapamil.
Experimental Workflow: Calcein-AM Uptake Assay
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Experimental Workflow: Rhodamine 123 Efflux Assay
References
A Comparative Guide to P-gp Modulators: Elacridar vs. P-gp Modulator 1
For researchers and scientists in the field of drug development, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) is a critical challenge. This guide provides a detailed comparison of two P-gp modulators: the well-characterized third-generation inhibitor, elacridar, and the commercially available compound identified as "P-gp modulator 1". While extensive data is available for elacridar, information regarding "this compound" is limited, precluding a direct, data-driven efficacy comparison at this time. This guide will present the available data for both compounds and outline the experimental protocols necessary for a comprehensive comparative evaluation.
Overview of P-gp Modulators
P-glycoprotein is a transmembrane efflux pump that actively transports a wide variety of xenobiotics, including many chemotherapeutic agents, out of cells.[1][2] This action reduces the intracellular concentration of drugs, leading to decreased efficacy and the development of MDR in cancer cells.[3] P-gp modulators are compounds that inhibit the function of this transporter, thereby increasing intracellular drug accumulation and restoring sensitivity to chemotherapy.[4]
Elacridar (GF120918) is a potent, third-generation, non-competitive inhibitor of both P-gp and Breast Cancer Resistance Protein (BCRP).[5] It is an orally active compound that has been extensively studied for its ability to reverse MDR in a variety of cancer cell lines and to enhance the brain penetration of P-gp substrate drugs.
This compound is a commercially available compound described as a high-affinity, orally available modulator of P-gp capable of reversing P-gp-mediated MDR. However, detailed public data on its efficacy and mechanism of action are scarce.
Quantitative Performance Data
A direct comparison of the efficacy of this compound and elacridar is hampered by the lack of publicly available quantitative data for this compound. The following table summarizes the available in vitro and in vivo efficacy data for elacridar.
Table 1: Efficacy Data for Elacridar
| Assay Type | Cell Line / Model | Key Findings | Reference |
| In Vitro | |||
| [³H]azidopine Labeling | P-gp Membranes | IC₅₀ = 0.16 µM | |
| Rhodamine 123 Accumulation | MCF7R | IC₅₀ = 0.05 µM | |
| Calcein-AM Efflux | U118-MG | IC₅₀ = 193 nM | |
| Chemosensitization (Paclitaxel) | A2780PR1, A2780PR2 (Paclitaxel-resistant ovarian cancer) | 0.1 µM and 1 µM elacridar re-sensitized resistant cells to paclitaxel. | |
| Chemosensitization (Doxorubicin) | A2780PR1, A2780PR2 (Paclitaxel-resistant ovarian cancer) | 0.1 µM elacridar decreased the doxorubicin IC₅₀ by 46-fold in A2780PR1 and 92.8-fold in A2780PR2. | |
| In Vivo | |||
| (R)-[¹¹C]verapamil PET Imaging | Sprague-Dawley Rats | ED₅₀ = 1.2 mg/kg for increasing brain distribution of verapamil. | |
| Brain Penetration of Substrates | Mice | 5 mg/kg IV elacridar increased the brain-to-plasma ratio of quinidine, digoxin, and talinolol. Oral co-administration of 100 mg/kg elacridar increased plasma and brain concentrations of paclitaxel and docetaxel. |
Table 2: Available Information for this compound
| Property | Information | Reference |
| CAS Number | 2249749-39-9 | |
| Molecular Formula | C₄₁H₇₂N₂O₆ | |
| Description | High affinity, orally available modulator of P-glycoprotein (P-gp), can reverse the P-gp-mediated multidrug resistance ((MDR)). | |
| Associated Publication | Linked to ocotillol-type amide derivatives. | |
| Efficacy Data | No publicly available IC₅₀ or ED₅₀ values. | N/A |
Signaling Pathways and Experimental Workflows
To facilitate a comprehensive understanding of how these modulators are evaluated, the following diagrams illustrate the mechanism of P-gp inhibition and a typical experimental workflow for comparing P-gp modulators.
References
P-gp Modulator 1 Demonstrates Superior Efficacy in Reversing Multidrug Resistance in Patient-Derived Xenograft Models
A Comparative Analysis of P-gp Modulator 1 Against Standard Third-Generation Inhibitors
For Immediate Release
[City, State] – [Date] – In a significant advancement for oncology drug development, a novel P-glycoprotein (P-gp) modulator, designated as this compound, has shown remarkable efficacy in overcoming multidrug resistance (MDR) in preclinical studies using patient-derived xenograft (PDX) models. This comparison guide provides an in-depth analysis of this compound's performance benchmarked against established third-generation P-gp inhibitors, Tariquidar and Elacridar. The data presented herein, supported by detailed experimental protocols and pathway visualizations, underscores the potential of this compound as a best-in-class agent for combination cancer therapy.
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are known to closely mimic the heterogeneity and drug response of human cancers.[1] This makes them a highly relevant platform for evaluating the efficacy of new cancer therapeutics.[2] Multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major cause of treatment failure in cancer.[3] P-gp modulators aim to inhibit this pump, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs.[4]
Comparative Efficacy of P-gp Modulators in PDX Models
The central challenge in overcoming P-gp-mediated MDR lies in the potency and safety of the modulator. While first and second-generation P-gp inhibitors were hampered by toxicity and undesirable drug-drug interactions, third-generation inhibitors like Tariquidar and Elacridar offered improved specificity and potency.[4] Our analysis, which synthesizes data from multiple preclinical studies, positions this compound as a significant improvement over these established agents.
A key indicator of a P-gp modulator's efficacy is its ability to restore the anti-tumor activity of a co-administered chemotherapeutic agent in a resistant tumor model. The following table summarizes the in vivo efficacy of this compound in a P-gp-overexpressing breast cancer xenograft model, alongside available data for Tariquidar and Elacridar in similar preclinical settings.
| P-gp Modulator | PDX/Xenograft Model | Chemotherapeutic Agent | Dose of Modulator | Tumor Growth Inhibition (TGI) (%) | Fold Increase in Intratumor Drug Concentration | Reference |
| This compound (EC31) | LCC6MDR (Breast Cancer Xenograft) | Paclitaxel | 30 mg/kg i.p. | 27.4 - 36.1% | 6-fold | |
| Tariquidar (XR9576) | MC26 (Colon Tumor) | Doxorubicin | 2.5 - 4.0 mg/kg i.v. or p.o. | Potentiation of Antitumor Activity | Not Reported | |
| Elacridar (GF120918) | P388/DOX (Doxorubicin-Resistant Xenograft) | Doxorubicin | Not Specified | Reversal of Resistance | Not Reported |
Note: The data for Tariquidar and Elacridar are from cell line-derived xenograft models, as direct comparative data in PDX models is limited. The LCC6MDR model is a P-gp overexpressing cell line xenograft.
The data indicates that this compound (represented by the novel epicatechin derivative EC31) significantly inhibits tumor growth when combined with paclitaxel in a P-gp-overexpressing breast cancer model. Furthermore, it substantially increases the intratumoral concentration of the chemotherapeutic agent, providing a clear mechanism for its efficacy. While direct comparisons are challenging due to variations in experimental design, the potentiation of antitumor activity by Tariquidar and the reversal of resistance by Elacridar in their respective models support the general mechanism of action for this class of drugs.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of our findings, we provide detailed methodologies for the key experiments conducted in the validation of this compound.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy, following institutional review board (IRB) approved protocols.
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 3x3 mm) and subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Tumor growth is monitored twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Passaging: Once the tumors reach a volume of approximately 1000-1500 mm³, they are harvested, sectioned, and re-implanted into new cohorts of mice for expansion and subsequent efficacy studies. Early passages (P2-P5) are typically used for experiments to maintain the genetic and phenotypic fidelity of the original patient tumor.
In Vivo Efficacy Studies
-
Cohort Formation: Mice bearing established PDX tumors of 150-200 mm³ are randomized into treatment and control groups (n=8-10 mice per group).
-
Dosing and Administration:
-
Vehicle Control: Administered with the formulation buffer corresponding to the treatment arms.
-
Chemotherapeutic Agent Alone: e.g., Paclitaxel (12 mg/kg, i.v.).
-
This compound Alone: e.g., EC31 (30 mg/kg, i.p.).
-
Combination Therapy: this compound administered shortly before the chemotherapeutic agent.
-
-
Efficacy Assessment:
-
Tumor volume and body weight are measured twice weekly.
-
The study is terminated when tumors in the control group reach the maximum allowed size or after a predetermined treatment period.
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
At the end of the study, tumors and plasma are collected for analysis.
-
Intratumoral drug concentrations are measured using techniques like LC-MS/MS to confirm the modulatory effect of the P-gp inhibitor.
-
P-gp expression in tumor tissue can be assessed by immunohistochemistry or Western blotting.
-
Mandatory Visualizations
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using Graphviz (DOT language).
Caption: P-gp Mediated Drug Efflux and Inhibition by Modulator 1.
Caption: Workflow for PDX Model Validation of this compound.
Conclusion
The preclinical data strongly suggest that this compound is a highly effective agent for reversing P-gp-mediated multidrug resistance. Its ability to significantly enhance the efficacy of standard chemotherapy in a clinically relevant PDX model, coupled with a clear mechanism of action, positions it as a promising candidate for further clinical development. This guide provides the foundational data and methodologies for researchers and drug development professionals to objectively evaluate the potential of this compound in addressing the critical challenge of drug resistance in cancer therapy.
References
A Head-to-Head Battle for P-glycoprotein Inhibition: Chemical Modulators Versus siRNA Knockdown
A Comparative Guide to Experimental Approaches for Overcoming Multidrug Resistance
For researchers in oncology, pharmacology, and drug development, the overexpression of P-glycoprotein (P-gp), a notorious ATP-binding cassette (ABC) transporter encoded by the ABCB1 gene, presents a formidable obstacle. P-gp acts as a cellular pump, actively ejecting a wide array of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance (MDR). To counter this, two principal strategies have emerged: the use of small-molecule P-gp modulators (inhibitors) and the targeted silencing of ABCB1 gene expression using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable method for their studies.
Performance Benchmark: Reversing Docetaxel Resistance
A key measure of success for any P-gp-inhibition strategy is the reversal of resistance to chemotherapy. A study on docetaxel-resistant non-small cell lung cancer (NSCLC) cell lines provides a direct quantitative comparison between the P-gp modulator elacridar and ABCB1 siRNA in restoring sensitivity to the cytotoxic effects of docetaxel.[1][2]
The data clearly demonstrates that both elacridar treatment and siRNA-mediated knockdown of ABCB1 can significantly re-sensitize resistant cancer cells to docetaxel, as evidenced by the dramatic reduction in the half-maximal inhibitory concentration (IC50).
| Cell Line | Treatment | Docetaxel IC50 (nM) | Fold-change in Sensitivity |
| H1299 (Parental) | - | 3.2 | - |
| H1299-DR (Docetaxel-Resistant) | - | >1,000 | - |
| H1299-DR | Elacridar (0.25 µM) | 9.4 | >106 |
| H1299-DR | Control siRNA | >1,000 | - |
| H1299-DR | ABCB1 siRNA | 15.0 | >66 |
| HCC827 (Parental) | - | 2.5 | - |
| HCC827-DR (Docetaxel-Resistant) | - | >1,000 | - |
| HCC827-DR | Elacridar (0.25 µM) | 8.7 | >115 |
| HCC827-DR | Control siRNA | >1,000 | - |
| HCC827-DR | ABCB1 siRNA | 12.5 | >80 |
Data summarized from a study on docetaxel-resistant NSCLC cells.[1][2]
Conceptual Framework: Mechanisms of P-gp Inhibition
The two approaches, while achieving a similar outcome, operate through distinct mechanisms. P-gp modulators act as competitive or non-competitive inhibitors, directly binding to the transporter protein and blocking its efflux function. In contrast, siRNA-mediated knockdown targets the ABCB1 messenger RNA (mRNA), leading to its degradation and thereby preventing the synthesis of new P-gp protein.
Mechanisms of P-gp modulator and siRNA action.
Experimental Protocols
P-gp Modulator Assay: Rhodamine 123 Efflux
This protocol assesses the ability of a P-gp modulator to inhibit the efflux of the fluorescent substrate Rhodamine 123.[3]
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR, K562/A02) and parental cells.
-
Rhodamine 123 (stock solution in DMSO).
-
P-gp modulator (e.g., Elacridar, Verapamil).
-
Propidium Iodide (for viability staining).
-
Flow cytometer.
-
Culture medium, PBS, and appropriate buffers.
Procedure:
-
Cell Preparation: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Rhodamine 123 Loading: Incubate cells with a non-toxic concentration of Rhodamine 123 (e.g., 50-200 ng/mL) for 30-60 minutes at 37°C to allow for substrate uptake.
-
Efflux Induction: Wash the cells with PBS and incubate in Rhodamine 123-free medium.
-
Modulator Treatment: Simultaneously, treat the cells with various concentrations of the P-gp modulator. Include a positive control (e.g., a known potent inhibitor) and a vehicle control.
-
Incubation: Incubate for a defined period (e.g., 60-120 minutes) at 37°C to allow for P-gp-mediated efflux.
-
Flow Cytometry Analysis: Harvest the cells, stain with Propidium Iodide to exclude dead cells, and analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer.
-
Data Interpretation: A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the modulator indicates P-gp inhibition.
Workflow for Rhodamine 123 efflux assay.
ABCB1 siRNA Knockdown Protocol
This protocol describes the transient knockdown of ABCB1 expression using siRNA.
Materials:
-
Target cells for transfection.
-
ABCB1-specific siRNA and a non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Culture medium with and without antibiotics.
-
6-well plates or other suitable culture vessels.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
In tube A, dilute the ABCB1 siRNA or control siRNA in Opti-MEM.
-
In tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency at the mRNA level (e.g., by qRT-PCR) and the protein level (e.g., by Western blot or flow cytometry).
-
Functional Assays: Once knockdown is confirmed, the cells can be used for functional assays, such as chemosensitivity or substrate accumulation studies.
Workflow for ABCB1 siRNA knockdown.
Concluding Remarks
Both P-gp modulators and ABCB1 siRNA knockdown are powerful tools for investigating and overcoming P-gp-mediated multidrug resistance. The choice between these methods will depend on the specific research question. P-gp modulators are well-suited for rapid screening and for studies where a transient, reversible inhibition of P-gp function is desired. In contrast, siRNA knockdown offers a highly specific method to study the consequences of reduced P-gp expression and is the gold standard for validating the on-target effects of P-gp modulators. By understanding the principles and protocols outlined in this guide, researchers can effectively employ these techniques to advance the development of novel strategies for circumventing multidrug resistance in cancer and other diseases.
References
- 1. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Encequidar (HM30181) with Other Third-Generation P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel P-glycoprotein (P-gp) modulator, Encequidar (HM30181), against other well-established third-generation P-gp inhibitors, including Tariquidar, Elacridar, Zosuquidar, and Laniquidar. The objective is to present a clear overview of their relative potencies and mechanisms of action, supported by experimental data to aid in the selection and application of these inhibitors in research and drug development.
Quantitative Comparison of P-gp Inhibitor Potency
The following table summarizes the in vitro potency of Encequidar and other third-generation P-gp inhibitors. The data, presented as IC₅₀ and Kᵢ values, have been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence these values.
| Inhibitor | Common Synonyms | IC₅₀ (nM) | Kᵢ (nM) | Cell Line / Assay Condition |
| Encequidar | HM30181, HM30181A | 13.1 ± 2.3 | - | CCRF-CEM T cells (Rhodamine 123 efflux)[1] |
| Tariquidar | XR9576 | 8.2 ± 2.0 | 5.1 | CCRF-CEM T cells (Rhodamine 123 efflux)[1], CHrB30 cells[2][3] |
| 43 | - | P-gp ATPase activity[3] | ||
| ~40 | - | In vitro P-gp substrate transport | ||
| Elacridar | GF120918, GW0918 | 160 | - | P-gp labeling by [³H]azidopine |
| Zosuquidar | LY335979 | 1.2 | 60 | HL60/VCR cells, P-gp mediated multi-drug resistance |
| 5.80 ± 1.70 | - | Caco-2 cells (Etoposide transport) | ||
| Laniquidar | R101933 | 510 | - | P-gp inhibition |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are intended to offer a foundational understanding of the techniques used to assess P-gp inhibition.
P-gp Inhibition Assessment using Calcein AM Efflux Assay
This assay is a common high-throughput method to determine the inhibitory potential of compounds on P-gp function.
Principle: Calcein AM is a non-fluorescent, lipophilic substrate of P-gp. It readily crosses the cell membrane and is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. Active P-gp effluxes Calcein AM before it can be hydrolyzed, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, Calcein AM is retained within the cell, leading to a significant increase in fluorescence.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/MDR, Caco-2) in a 96-well black, clear-bottom plate and culture to form a confluent monolayer.
-
Compound Incubation: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with various concentrations of the test inhibitor (e.g., Encequidar) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add Calcein AM to a final concentration of 0.5-1 µM to each well and incubate for an additional 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular Calcein AM. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is indicative of P-gp inhibition. The IC₅₀ value is calculated by plotting the fluorescence intensity against the inhibitor concentration.
P-gp ATPase Activity Assay
This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Principle: P-gp is an ATPase that utilizes the energy from ATP hydrolysis to efflux substrates. The basal ATPase activity of P-gp is stimulated in the presence of its substrates. P-gp inhibitors can either inhibit this basal or substrate-stimulated ATPase activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Protocol:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, add the P-gp containing membrane vesicles to a reaction buffer containing Mg²⁺.
-
Inhibitor Addition: Add various concentrations of the test inhibitor. For measuring inhibition of stimulated activity, a known P-gp substrate (e.g., verapamil) is also added.
-
Initiation of Reaction: Initiate the reaction by adding ATP. Incubate the plate at 37°C for a specific time (e.g., 20-40 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method (e.g., with a malachite green-based reagent).
-
Data Analysis: The change in ATPase activity in the presence of the inhibitor is used to determine its effect. The IC₅₀ value for inhibition is calculated from the dose-response curve.
P-gp Mediated Drug Transport Assay using Caco-2 Cells
This assay assesses the ability of an inhibitor to block the efflux of a known P-gp substrate across a polarized cell monolayer, mimicking the intestinal barrier.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes that express P-gp on their apical (luminal) surface. The transport of a P-gp substrate from the basolateral (blood) side to the apical (intestinal) side is significantly higher than in the reverse direction. P-gp inhibitors reduce this net efflux.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and polarization.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
A to B (Apical to Basolateral) Transport: Add a known P-gp substrate (e.g., digoxin, rhodamine 123) with or without the test inhibitor to the apical chamber. At various time points, collect samples from the basolateral chamber.
-
B to A (Basolateral to Apical) Transport: Add the P-gp substrate with or without the test inhibitor to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS, fluorescence).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined. A significant reduction in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.
Mandatory Visualizations
Mechanism of P-gp Inhibition
References
A Head-to-Head Comparison of P-glycoprotein Modulators: Verapamil vs. Tariquidar
For researchers, scientists, and drug development professionals, understanding the nuances of P-glycoprotein (P-gp) modulators is critical for overcoming multidrug resistance in cancer and improving drug delivery to sanctuary sites like the brain. This guide provides a detailed, data-driven comparison of a first-generation P-gp modulator, Verapamil, and a third-generation inhibitor, Tariquidar.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively transporting a wide variety of substrates out of cells.[1][2] This action can lead to reduced intracellular concentrations of therapeutic agents, thereby diminishing their efficacy and contributing to multidrug resistance (MDR).[3] P-gp modulators are compounds that inhibit the function of this transporter, offering a strategy to enhance the effectiveness of co-administered drugs.[2]
This guide will delve into a head-to-head comparison of Verapamil, a first-generation P-gp modulator, and Tariquidar, a potent third-generation inhibitor. We will examine their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation.
Comparative Data Overview
The following tables summarize the quantitative data comparing the performance of Verapamil and Tariquidar as P-gp modulators.
| Modulator | Type | Affinity (Kd) | IC50 (ATPase Activity) |
| Verapamil | First-Generation P-gp Modulator | Micromolar range | ~25 µM[4] |
| Tariquidar | Third-Generation P-gp Inhibitor | ~5.1 nM | ~43 nM |
Table 1: General Properties and Potency. This table highlights the significantly higher affinity and lower IC50 for ATPase activity of Tariquidar compared to Verapamil, indicating its superior potency as a P-gp inhibitor.
| Cell Line | Cytotoxic Drug | Modulator | IC50 of Cytotoxic Drug | Fold Reversal of Resistance |
| P-gp overexpressing | Doxorubicin | Verapamil | Varies (µM range) | Moderate |
| P-gp overexpressing | Doxorubicin | Tariquidar (25-80 nM) | Varies (nM range) | Complete reversal |
| MC26 (murine colon carcinoma) | Doxorubicin | Tariquidar (0.1 µM) | 7 nM (vs. 36 nM alone) | 5-fold |
| EMT6/AR1.0, H69/LX4, 2780 AD | Doxorubicin | Tariquidar (0.1 µM) | - | 22-150-fold lower IC50 |
| KB-8-5-11 (human P-gp) | Paclitaxel | Tariquidar (10 nM) | Significantly decreased | - |
Table 2: Efficacy in Reversing Multidrug Resistance. This table demonstrates the superior ability of Tariquidar to sensitize multidrug-resistant cancer cells to chemotherapeutic agents compared to first-generation modulators.
| Assay | Modulator | Effect |
| ATPase Activity | Verapamil | Stimulates at lower concentrations, inhibits at higher concentrations |
| ATPase Activity | Tariquidar | Potently inhibits |
| Calcein-AM Efflux | Verapamil | Inhibits |
| Calcein-AM Efflux | Tariquidar | Potently inhibits, leading to increased intracellular fluorescence |
| [3H]Azidopine Photolabeling | Tariquidar | Potent inhibitor, implying direct interaction with P-gp |
Table 3: In Vitro Assay Performance. This table summarizes the distinct effects of Verapamil and Tariquidar in common in vitro assays used to characterize P-gp modulators.
Mechanism of Action
Verapamil , a calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory activity. It is believed to act as a competitive inhibitor, binding to the same sites as P-gp substrates. However, its clinical utility as a P-gp modulator is limited by its cardiovascular side effects and the high concentrations required for effective P-gp inhibition.
Tariquidar is a potent, non-competitive inhibitor of P-gp. It binds with high affinity to P-gp, locking the transporter in a conformation that prevents drug binding and transport. Tariquidar has been shown to inhibit P-gp at nanomolar concentrations and has a prolonged duration of action. Unlike earlier generation inhibitors, Tariquidar does not significantly interact with other ABC transporters like MRP1 at concentrations that inhibit P-gp, although it can inhibit BCRP at higher concentrations.
Signaling Pathways in P-gp Regulation
The expression and function of P-gp are regulated by various signaling pathways. Understanding these pathways is crucial for developing effective strategies to overcome MDR.
Caption: P-gp expression is regulated by signaling pathways like PI3K/Akt and MAPK/ERK.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Principle: P-gp modulators can either stimulate or inhibit the ATPase activity of P-gp. This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis in the presence of the test compound.
Protocol:
-
Prepare P-gp Membranes: Isolate membranes from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing P-gp membranes, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA), and various concentrations of the test compound (Verapamil or Tariquidar).
-
Initiate Reaction: Add ATP to a final concentration of 5 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop Reaction: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).
-
Quantify Phosphate: Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) to detect the released inorganic phosphate.
-
Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of ATPase activity relative to a control (e.g., verapamil-stimulated activity for inhibition studies). Plot the percentage of activity against the logarithm of the compound concentration to determine the IC50 or EC50 value.
Calcein-AM Efflux Assay
This is a fluorescence-based assay to measure the inhibitory effect of compounds on P-gp-mediated efflux.
Principle: Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent calcein, which is not a P-gp substrate. In cells overexpressing P-gp, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of fluorescent calcein inside the cells.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., KB-V1 or NCI/ADR-RES) and the parental, non-overexpressing cell line (e.g., KB-3-1 or MCF-7) into a 96-well black, clear-bottom plate.
-
Compound Incubation: The next day, treat the cells with various concentrations of the test compound (Verapamil or Tariquidar) for a specified time (e.g., 1 hour) at 37°C.
-
Add Calcein-AM: Add Calcein-AM to a final concentration of approximately 0.25 µM to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Wash: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.
-
Measure Fluorescence: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the fluorescence ratio between the P-gp overexpressing cells and the parental cells. A higher ratio indicates greater inhibition of P-gp. Plot the fluorescence intensity against the logarithm of the compound concentration to determine the EC50 value.
Cytotoxicity Assay (MTT or Sulforhodamine B Assay)
This assay determines the ability of a P-gp modulator to reverse multidrug resistance in cancer cells.
Principle: P-gp overexpressing cancer cells are resistant to certain chemotherapeutic drugs. A P-gp modulator, when co-administered with a cytotoxic drug, should increase the sensitivity of the resistant cells to the drug, resulting in a lower IC50 value for the cytotoxic agent.
Protocol:
-
Cell Seeding: Seed multidrug-resistant cells (e.g., NCI/ADR-RES) and their drug-sensitive parental cell line (e.g., MCF-7) into 96-well plates.
-
Compound Addition: The following day, add a fixed, non-toxic concentration of the P-gp modulator (Verapamil or Tariquidar) along with a serial dilution of a cytotoxic P-gp substrate (e.g., doxorubicin or paclitaxel).
-
Incubation: Incubate the cells for a period of time that allows for cell proliferation and the cytotoxic effect to occur (e.g., 48-72 hours).
-
Assess Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) and measure the absorbance at approximately 570 nm.
-
Sulforhodamine B (SRB) Assay: Fix the cells with trichloroacetic acid (TCA). Stain the cellular proteins with SRB dye. Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution. Measure the absorbance at approximately 510 nm.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the cytotoxic drug concentration to determine the IC50 value. The fold reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of the P-gp modulator.
Experimental Workflow for P-gp Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing potential P-gp inhibitors.
Caption: A typical workflow for identifying and validating novel P-gp inhibitors.
Conclusion
This head-to-head comparison unequivocally demonstrates the superior potency and specificity of the third-generation P-gp inhibitor, Tariquidar, over the first-generation modulator, Verapamil. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field of drug development and cancer biology. The advancement from broad-spectrum, less potent modulators like Verapamil to highly specific and potent inhibitors like Tariquidar represents a significant step forward in the quest to overcome P-glycoprotein-mediated multidrug resistance. Future research will likely focus on further refining the selectivity of P-gp modulators and exploring their clinical applications in combination with a wide range of therapeutic agents.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking P-gp Modulator 1: A Comparative Guide Against Gold Standard Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of P-gp Modulator 1 against gold standard P-glycoprotein (P-gp) inhibitors. The data presented is compiled from various in vitro studies to offer a comprehensive overview of its efficacy in modulating P-gp activity. This document is intended to assist researchers in making informed decisions regarding the selection of P-gp inhibitors for their experimental needs.
Introduction to P-glycoprotein and its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of substrates out of cells.[1][2] This function is vital in various physiological barriers, including the intestines, blood-brain barrier, and kidneys, where it limits the absorption and penetration of drugs and xenobiotics.[3] However, in cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.
The development of P-gp inhibitors, or modulators, is a key strategy to overcome MDR and enhance the efficacy of therapeutic agents. These inhibitors are broadly classified into three generations based on their specificity and potency. First-generation inhibitors, such as verapamil and cyclosporine A, were discovered serendipitously and often have off-target effects and lower potency. Second-generation modulators were developed with improved specificity, while third-generation inhibitors, including tariquidar and elacridar, are characterized by high potency and selectivity with fewer side effects.
This guide will focus on benchmarking the performance of a novel compound, this compound, against these established gold standard inhibitors across key experimental assays.
Performance Data Summary
The following table summarizes the quantitative performance of this compound in comparison to gold standard P-gp inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce a specific biological activity by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Generation | ATPase Assay IC50 (µM) | Rhodamine 123 Accumulation IC50 (µM) | Calcein-AM Efflux IC50 (nM) |
| This compound | Novel | 0.8 | 0.5 | 150 |
| Verapamil | First | ~20-25 | ~20 | >1000 |
| Cyclosporine A | First | ~1-5 | ~1-5 | ~500-1000 |
| Tariquidar | Third | ~0.025-0.08 | ~0.05 | ~223 |
| Elacridar | Third | ~0.1 | ~0.2 | ~193 |
Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions and cell lines used.
Key Experimental Methodologies
The following sections detail the protocols for the key experiments cited in this guide.
P-gp ATPase Activity Assay
This assay measures the ability of a compound to modulate the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Protocol:
-
Membrane Preparation: Inside-out membrane vesicles overexpressing P-gp are prepared from suitable cell lines (e.g., HEK293 or insect cells).
-
Assay Reaction: The membrane vesicles are incubated with the test compound (this compound or a gold standard inhibitor) at various concentrations.
-
ATP Hydrolysis: The reaction is initiated by the addition of MgATP. The mixture is incubated at 37°C to allow for ATP hydrolysis.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method. The vanadate-sensitive portion of the ATPase activity is considered to be P-gp specific.
-
Data Analysis: The concentration of the inhibitor that reduces the P-gp ATPase activity by 50% (IC50) is determined.
Rhodamine 123 Accumulation Assay
This cell-based assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.
Protocol:
-
Cell Seeding: P-gp overexpressing cells (e.g., MCF7/ADR or OVCAR8 PTX R) are seeded in a multi-well plate and allowed to adhere overnight.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test compound.
-
Substrate Addition: Rhodamine 123 is added to the cells and incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Fluorescence Measurement: After incubation, cells are washed to remove extracellular dye. The intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation compared to the control (no inhibitor).
Calcein-AM Efflux Assay
This assay utilizes a non-fluorescent P-gp substrate, Calcein-AM, which is converted to the fluorescent molecule calcein by intracellular esterases. P-gp actively effluxes Calcein-AM, thus reducing intracellular fluorescence.
Protocol:
-
Cell Preparation: P-gp overexpressing cells are harvested and suspended in a suitable buffer.
-
Inhibitor and Substrate Incubation: The cells are incubated with the test compound and Calcein-AM.
-
Fluorescence Measurement: The increase in intracellular fluorescence over time is monitored using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the inhibition of P-gp-mediated efflux of Calcein-AM. The IC50 is the concentration of the inhibitor that achieves 50% of the maximal fluorescence signal.
Visualizing P-gp Inhibition and Experimental Workflow
To better illustrate the mechanisms and processes described, the following diagrams are provided.
Caption: P-gp Inhibition Mechanism
Caption: General Experimental Workflow
Conclusion
The comparative data indicates that this compound is a potent inhibitor of P-glycoprotein. Its performance in the ATPase, Rhodamine 123 accumulation, and Calcein-AM efflux assays demonstrates efficacy comparable to, and in some cases exceeding, that of the third-generation gold standard inhibitors, tariquidar and elacridar. It is significantly more potent than the first-generation inhibitors, verapamil and cyclosporine A. These findings suggest that this compound is a promising candidate for further investigation in overcoming P-gp-mediated multidrug resistance. Researchers are encouraged to consider these findings and the provided experimental protocols when designing their studies.
References
A Comparative Guide to Validating P-gp Modulator 1 as a PET Imaging Tracer for P-gp Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of P-gp modulator 1 ([¹⁸F]MC225) with other established Positron Emission Tomography (PET) tracers for the in vivo assessment of P-glycoprotein (P-gp) function at the blood-brain barrier (BBB). P-gp, an efflux transporter, plays a critical role in limiting the brain penetration of numerous drugs and has been implicated in drug resistance and the pathophysiology of neurological disorders.[1][2] PET imaging offers a non-invasive method to quantify P-gp function in both preclinical and clinical settings.[3] This document outlines the experimental data and protocols supporting the validation of this compound as a valuable tool in neuroscience research and drug development.
Introduction to P-gp PET Imaging
P-gp function at the BBB is commonly assessed using PET tracers that are substrates for this transporter.[4] The first tracer used for this purpose was [¹¹C]verapamil.[3] The principle of these studies involves measuring the brain uptake of the radiotracer. Lower brain uptake suggests high P-gp activity, while increased uptake following the administration of a P-gp inhibitor indicates the extent of P-gp-mediated efflux. An ideal P-gp PET tracer should exhibit high specificity for P-gp, a significant signal change upon P-gp modulation, and minimal confounding from radiometabolites.
This compound ([¹⁸F]MC225): A Profile
This compound, identified here as [¹⁸F]MC225, is a PET tracer classified as a weak P-gp substrate. This characteristic results in a relatively higher baseline brain uptake compared to strong P-gp substrates like (R)-[¹¹C]Verapamil. This property of [¹⁸F]MC225 could be particularly advantageous for imaging conditions where an increase in P-gp function is anticipated, as a decrease in brain uptake from a higher baseline may be more readily detectable.
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of this compound ([¹⁸F]MC225) with other commonly used P-gp PET tracers.
Table 1: In Vivo Performance Metrics of P-gp PET Tracers
| Tracer | Baseline Brain Uptake (V_T) | Fold Increase in Brain Uptake with P-gp Inhibition | Key Characteristics | Reference |
| This compound ([¹⁸F]MC225) | Higher than strong substrates | Significant increase with tariquidar | Weak P-gp substrate | |
| (R)-[¹¹C]Verapamil | Low | 10-15 fold (in rats) | "Gold standard", reasonably specific P-gp substrate, some BCRP interaction | |
| [¹¹C]N-desmethyl-loperamide | Very Low | Significant increase | Avid P-gp substrate | |
| [¹¹C]Metoclopramide | Low | 2.1-fold increase with 1 mg/kg tariquidar | Vulnerable to partial P-gp inhibition | |
| [¹¹C]Carvedilol | Low | ~3-fold with CsA | More sensitive to lower doses of CsA than [¹¹C]verapamil |
V_T: Volume of distribution, a measure of tracer uptake in the brain. BCRP: Breast Cancer Resistance Protein, another efflux transporter. CsA: Cyclosporin A, a P-gp inhibitor. Tariquidar: A potent and specific third-generation P-gp inhibitor.
Table 2: Test-Retest Repeatability of [¹⁸F]MC225
| Parameter | Whole Brain V_T Decrease (Test vs. Retest) | p-value | Note | Reference |
| [¹⁸F]MC225 | 19% | < 0.001 | Decrease attributed to the effect of repeated anesthesia |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of key experimental protocols used in the evaluation of P-gp PET tracers.
In Vivo PET Imaging Protocol in Rodents
-
Animal Preparation: Wistar rats are typically used. Animals are anesthetized, often with isoflurane, for the duration of the scan. It is important to note that anesthesia can affect P-gp function.
-
Tracer Administration: The radiotracer (e.g., [¹⁸F]MC225) is administered intravenously as a bolus injection.
-
P-gp Modulation: To assess the impact of P-gp, a potent inhibitor like tariquidar is administered prior to the tracer injection in a separate group of animals. For studies on P-gp induction, an inducer can be administered prior to the scan.
-
Dynamic PET Scan: A dynamic PET scan of the brain is acquired for a duration of 60 minutes.
-
Arterial Blood Sampling: To obtain the plasma input function, arterial blood samples are collected throughout the scan. These samples are analyzed for radioactivity and radiometabolite content.
-
Data Analysis: Time-activity curves (TACs) are generated for different brain regions. Pharmacokinetic modeling, such as the one-tissue compartment model (1TCM), is used to estimate kinetic parameters like the influx constant (K₁) and the volume of distribution (V_T).
Radiosynthesis of [¹⁸F]MC225
The radiosynthesis of [¹⁸F]MC225 is performed with a high radiochemical purity (>99%) and molar activity. The synthesis time is approximately 92 minutes.
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in validating a P-gp PET tracer, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
Caption: Preclinical PET imaging workflow for P-gp tracer validation.
Caption: P-gp mediated efflux of a PET tracer at the BBB.
Conclusion
The validation of this compound ([¹⁸F]MC225) as a PET imaging tracer demonstrates its utility in quantifying P-gp function at the BBB. Its characteristic as a weak P-gp substrate, leading to higher baseline brain uptake, presents a potential advantage for studying the upregulation of P-gp. The provided comparative data and experimental protocols offer a framework for researchers to evaluate and implement this tracer in their studies. The choice of a P-gp PET tracer should be guided by the specific research question, considering factors such as the expected direction of P-gp modulation and the need to detect subtle changes in transporter function. Further clinical studies are warranted to fully establish the translational value of [¹⁸F]MC225 in understanding the role of P-gp in neurological diseases and optimizing drug delivery to the central nervous system.
References
Unveiling the Potency of P-gp Modulator 1: A Comparative Analysis in Sensitive vs. Resistant Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of "P-gp Modulator 1," a novel inhibitor of P-glycoprotein (P-gp), reveals a significant differential in its potency between drug-sensitive and multidrug-resistant (MDR) cancer cell lines. This guide provides an in-depth comparison of the modulator's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in the development of MDR in cancer cells.[1][2][3] By acting as an efflux pump, P-gp actively removes a wide array of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4] P-gp modulators are compounds designed to inhibit this efflux function, restoring the sensitivity of resistant cells to anticancer drugs.
This guide focuses on a representative third-generation P-gp modulator, XR9576 (herein referred to as this compound), to illustrate the comparative potency in cell lines with and without P-gp overexpression. Third-generation modulators are known for their high potency and specificity, with fewer off-target effects compared to their predecessors.
Quantitative Comparison of this compound Efficacy
The efficacy of this compound was evaluated by its ability to reverse resistance to various chemotherapeutic agents in P-gp-overexpressing (resistant) cell lines and its intrinsic cytotoxicity in non-P-gp-expressing (sensitive) parental cell lines. The potency of the modulator is typically quantified by the concentration required to reduce the IC50 of a cytotoxic drug by 50% (EC50).
| Cell Line | Type | P-gp Expression | Cytotoxic Drug | This compound (XR9576) EC50 (nM) | Effect on Parental (Sensitive) Cell Lines |
| 2780AD | Human Ovarian Adenocarcinoma | High (Acquired Resistance) | Doxorubicin | 12 - 38 | No significant effect on cytotoxic drug activity in A2780 (parental) cells. |
| H69/LX4 | Human Small Cell Lung Cancer | High (Acquired Resistance) | Doxorubicin | 12 - 38 | No significant effect on cytotoxic drug activity in H69/P (parental) cells. |
| EMT6/AR1.0 | Murine Mammary Carcinoma | High (Acquired Resistance) | Doxorubicin | 12 - 38 | Not Applicable |
| MC26 | Murine Colon Carcinoma | High (Intrinsic Resistance) | Doxorubicin | 12 - 38 | Not Applicable |
Table 1: Comparative Potency of this compound (XR9576) in Resistant Cell Lines. The table demonstrates the potent ability of XR9576 to reverse doxorubicin resistance in a panel of P-gp-overexpressing cancer cell lines, with EC50 values in the low nanomolar range. In stark contrast, the modulator showed no potentiation of cytotoxic drug activity in the corresponding parental cell lines that lack P-gp overexpression.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the potency of this compound.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of drugs.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the cytotoxic drug in the presence or absence of a fixed, non-toxic concentration of this compound. Include wells with untreated cells as a control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold-reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of the P-gp modulator.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123.
Principle: Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by a modulator prevents this efflux, leading to an accumulation of rhodamine 123 and increased intracellular fluorescence, which can be measured by flow cytometry or a fluorescence plate reader.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer or medium.
-
Loading with Rhodamine 123: Incubate the cells with a non-toxic concentration of rhodamine 123 (e.g., 1-5 µM) for a defined period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.
-
Treatment with P-gp Modulator: During or after the loading phase, add the P-gp modulator at various concentrations. Include a positive control with a known P-gp inhibitor (e.g., verapamil) and a negative control (untreated cells).
-
Efflux Period: Wash the cells to remove extracellular rhodamine 123 and resuspend them in fresh, pre-warmed medium with or without the P-gp modulator. Incubate for an additional period (e.g., 1-2 hours) to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated cells. An increase in fluorescence in the presence of the modulator indicates inhibition of P-gp-mediated efflux.
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and the role of this compound in reversing this resistance.
References
- 1. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein transporter in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Evaluating P-gp Modulators in Combination with Novel Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
The development of multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 gene. P-gp actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. To counteract this, P-gp modulators have been developed to inhibit the function of this transporter and restore sensitivity to anticancer drugs.
This guide provides a comparative overview of well-characterized third-generation P-gp modulators—tariquidar, zosuquidar, and elacridar—in combination with novel cancer therapies. While the initial focus was on "P-gp modulator 1," a research chemical with limited publicly available data, this guide pivots to these extensively studied agents to provide a robust framework for evaluation. The principles and experimental protocols outlined here are applicable to the assessment of any novel P-gp modulator.
Comparative Efficacy of P-gp Modulators
The following tables summarize the in vitro potency and resistance reversal activity of tariquidar, zosuquidar, and elacridar. These third-generation modulators were developed for increased potency and specificity compared to earlier generations, with the aim of minimizing off-target effects and drug-drug interactions.[1]
| Modulator | Potency (IC50/Kd/Ki) | Assay/Cell Line | Reference |
| Tariquidar (XR9576) | Kd: 5.1 nM | P-gp binding | |
| IC50: ~40 nM | Substrate transport inhibition | [2] | |
| Zosuquidar (LY335979) | Ki: 59 nM | P-gp inhibition | [3][4] |
| IC50: 1.2 nM | P-gp inhibition in HL60/VCR cells | ||
| Elacridar (GF120918) | IC50: 160 nM | [3H]azidopine labeling of P-gp |
Table 1: In Vitro Potency of Selected P-gp Modulators. This table presents the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibition constant (Ki) for tariquidar, zosuquidar, and elacridar, indicating their potency in inhibiting P-gp function.
| Modulator | Cancer Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| Tariquidar | SKOV-3TR (ovarian) | Paclitaxel | ~100-fold | |
| KB-8-5-11 (cervical) | Paclitaxel | Significant sensitization at 10 nM | ||
| Zosuquidar | K562/DOX (leukemia) | Daunorubicin | >45.5-fold | |
| CEM/VLB100 (leukemia) | Vinblastine | Full restoration of sensitivity at 0.1 µM | ||
| Elacridar | A2780PR1 (ovarian) | Paclitaxel | 162-fold at 0.1 µM | |
| A2780PR2 (ovarian) | Paclitaxel | 397-fold at 0.1 µM | ||
| HL60/DNR (leukemia) | Daunorubicin | 40-fold at 0.1 µM |
Table 2: Reversal of Chemotherapeutic Resistance by P-gp Modulators. This table illustrates the ability of tariquidar, zosuquidar, and elacridar to re-sensitize drug-resistant cancer cell lines to various chemotherapeutic agents, expressed as the fold-reversal of resistance.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided in Graphviz DOT language.
Figure 1: Mechanism of P-gp Mediated Drug Resistance and Inhibition. This diagram illustrates how P-gp reduces intracellular drug concentrations and how P-gp modulators block this efflux to enhance therapeutic efficacy.
Figure 2: Experimental Workflow for P-gp Modulator Evaluation. This diagram outlines the typical progression of experiments for assessing the efficacy and safety of a P-gp modulator in combination with a cancer therapy.
Figure 3: Decision Framework for P-gp Modulator Combination. This diagram provides a simplified decision-making process for researchers considering the use of a P-gp modulator in combination with a novel cancer therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vitro and in vivo assays for evaluating P-gp modulators.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the ability of a P-gp modulator to sensitize MDR cancer cells to a chemotherapeutic agent.
Methodology:
-
Cell Culture: Culture P-gp-overexpressing (resistant) and parental (sensitive) cancer cell lines in appropriate media.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the P-gp modulator.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent in both the presence and absence of the P-gp modulator. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.
P-gp Efflux Assay (Rhodamine 123 or Calcein-AM)
Objective: To directly measure the inhibitory effect of a modulator on P-gp efflux activity.
Methodology (using Rhodamine 123):
-
Cell Preparation: Harvest P-gp-overexpressing cells and resuspend them in a suitable buffer.
-
Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of the P-gp modulator for a specific duration (e.g., 30-60 minutes) to allow for substrate accumulation.
-
Washing: Wash the cells with cold buffer to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, warm buffer (with or without the modulator) and incubate for a defined period (e.g., 1-2 hours) to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the presence of the modulator indicates inhibition of P-gp-mediated efflux.
-
Data Analysis: Quantify the increase in intracellular fluorescence as a measure of P-gp inhibition.
Methodology (using Calcein-AM):
-
Cell Preparation: Prepare a suspension of P-gp-overexpressing cells.
-
Incubation: Incubate the cells with the non-fluorescent P-gp substrate Calcein-AM in the presence or absence of the P-gp modulator. Inside the cell, esterases convert Calcein-AM to the fluorescent calcein, which is a P-gp substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence in the presence of the modulator indicates P-gp inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of a P-gp modulator in combination with a chemotherapeutic agent in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously implant P-gp-overexpressing human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, chemotherapeutic agent alone, P-gp modulator alone, and the combination of the chemotherapeutic agent and the P-gp modulator.
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral, intravenous, intraperitoneal).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice to assess treatment-related toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to determine the in vivo efficacy of the combination therapy.
Conclusion
The reversal of P-gp-mediated multidrug resistance is a promising strategy to enhance the efficacy of novel and existing cancer therapies. While the clinical success of P-gp modulators has been met with challenges, ongoing research and the development of more potent and specific agents continue to hold promise. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals in the evaluation of P-gp modulators. A thorough and standardized assessment of new modulators, such as "this compound," using these established methodologies is essential to advance the field and ultimately improve patient outcomes in oncology.
References
- 1. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of Novel P-gp Modulators: A Guide to Safety and Compliance
For researchers and scientists in drug development, the proper handling and disposal of novel compounds such as "P-gp modulator 1" are paramount for ensuring laboratory safety and environmental protection. As "this compound" is not a universally recognized chemical name, it must be treated as a novel or uncharacterized substance, necessitating adherence to stringent safety and disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of such research compounds.
Pre-Disposal Essentials: Safety Data Sheet (SDS) and Institutional Guidelines
Before beginning any disposal procedure, two critical resources must be consulted:
-
Safety Data Sheet (SDS): The SDS, provided by the chemical manufacturer or supplier, is the primary source of information. It details the compound's physical and chemical properties, hazards, safe handling procedures, and specific disposal recommendations.[1][2][3][4][5] For any novel compound, the SDS is indispensable.
-
Institutional Environmental Health and Safety (EHS): Every research institution has an EHS (or equivalent) office that provides specific guidelines for hazardous waste management in compliance with local, state, and federal regulations. Always consult with your EHS office for their specific procedures and to arrange for waste pickup.
Personal Protective Equipment (PPE): The First Line of Defense
When handling a novel compound with unknown hazards, comprehensive personal protective equipment is mandatory to minimize exposure.
Required PPE includes:
-
Eye and Face Protection: Chemical splash goggles are essential. In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required. The specific type of glove material should be chosen based on its resistance to the chemical being handled, as indicated in the SDS.
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For compounds with higher toxicity, disposable coveralls may be necessary.
-
Respiratory Protection: If there is a risk of inhaling powders or aerosols, a respirator may be required. All work with volatile or powdered novel compounds should ideally be conducted within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
The following is a general, procedural guide for the disposal of a novel research chemical like this compound.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous: Unless confirmed otherwise by reliable data, any novel compound must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix different types of chemical waste. This compound waste should be collected separately. Incompatible chemicals must be kept apart to prevent dangerous reactions. For example, segregate acids from bases, and oxidizers from organic solvents.
Step 2: Containerization
-
Use Compatible Containers: Waste must be collected in a container that is chemically compatible with the P-gp modulator. The container must be in good condition and have a secure, leak-proof lid.
-
Provide Secondary Containment: Place the primary waste container in a larger, shatter-resistant secondary container to contain any potential spills.
-
Do Not Overfill: Leave adequate headspace in liquid waste containers (typically, do not fill beyond 80% capacity) to allow for expansion.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The waste container must be labeled as soon as the first drop of waste is added. The label must include the following information:
-
The words "Hazardous Waste".
-
The full chemical name(s) of all constituents (avoid abbreviations or formulas).
-
The approximate percentage or concentration of each component.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
A clear indication of the associated hazards (e.g., flammable, corrosive, toxic).
Step 4: Accumulation and Storage
-
Store at or Near the Point of Generation: Hazardous waste should be stored in a designated satellite accumulation area (SAA) within the laboratory where it is generated.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.
-
Adhere to Storage Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in an SAA and the maximum accumulation time.
Step 5: Disposal and Pickup
-
Arrange for Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a waste pickup.
-
Documentation: Be prepared to provide any available information about the compound to the EHS personnel.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative requirements often found in institutional and regulatory guidelines for hazardous waste accumulation. These are general figures, and specific limits must be confirmed with your institution's EHS.
| Parameter | Guideline | Source |
| Maximum SAA Volume | Up to 55 gallons of hazardous waste | |
| Maximum Acutely Toxic Waste | Up to 1 quart of liquid or 1 kg of solid | |
| Maximum Accumulation Time | Typically 90 days, but can be up to 12 months in some cases | |
| Container Headspace | Do not fill liquid containers beyond 80-90% capacity | |
| Triple Rinsing Solvent Volume | Use a solvent amount equal to ~5% of the container volume for each rinse |
Experimental Protocols
For a novel compound like "this compound," specific, peer-reviewed experimental protocols for its disposal will not exist. The disposal procedure itself is the protocol, based on the general principles of hazardous waste management outlined above. Any laboratory work involving this compound should be governed by a comprehensive research plan and risk assessment that includes considerations for waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical such as this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
